4-Benzyloxybenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOJFXVTTCGROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401632 | |
| Record name | 4-Benzyloxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22171-15-9 | |
| Record name | 4-Benzyloxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(benzyloxy)phenyl)]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzyloxybenzylamine (CAS Number 22171-15-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxybenzylamine, with the CAS number 22171-15-9, is a primary amine that serves as a versatile and crucial building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a benzyl ether protecting group on a benzylamine scaffold, makes it a valuable intermediate for the synthesis of a wide array of complex molecules with diverse biological activities.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutic agents.
The core value of this compound lies in its bifunctional nature. The primary amine group is a nucleophilic handle that readily participates in reactions such as amide bond formation, reductive amination, and nucleophilic substitution.[2][4] The benzyloxy group provides a stable and relatively unreactive ether linkage that protects the phenolic hydroxyl group, which can be deprotected in later synthetic steps if required. This strategic protection allows for selective transformations at other parts of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 22171-15-9 | [5] |
| Molecular Formula | C₁₄H₁₅NO | [5] |
| Molecular Weight | 213.28 g/mol | [5] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 358.2 ± 22.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Flash Point | 175.1 ± 15.6 °C | [5] |
| Refractive Index | 1.594 | [5] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through a two-step process starting from 4-cyanophenol. This method involves the protection of the hydroxyl group via Williamson ether synthesis, followed by the reduction of the nitrile to a primary amine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(Benzyloxy)benzonitrile
This initial step involves a nucleophilic substitution reaction (SN2) where the phenoxide ion of 4-cyanophenol attacks benzyl bromide.[2]
-
Reagents: 4-cyanophenol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 4-cyanophenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-(benzyloxy)benzonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white solid.[6][7]
-
Step 2: Reduction of 4-(Benzyloxy)benzonitrile to this compound
The second step is the reduction of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]
-
Reagents: 4-(benzyloxy)benzonitrile, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, sodium hydroxide (NaOH) solution.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-(benzyloxy)benzonitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude this compound.
-
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization would typically involve a polar solvent in which the compound is soluble at high temperatures and less soluble at low temperatures, such as ethanol, isopropanol, or a mixture with water.[6][8]
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, with a gradient of increasing polarity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following are the expected spectral data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and phenyl rings, as well as singlets for the benzylic methylene protons (O-CH₂) and the aminomethyl protons (N-CH₂). The aromatic protons of the para-substituted ring will appear as two distinct doublets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the oxygen appearing at a lower field. The benzylic carbon (O-CH₂) and the aminomethyl carbon (N-CH₂) will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
N-H stretch: Two bands for the primary amine in the region of 3400-3250 cm⁻¹.[9]
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.
-
N-H bend: A band around 1650-1580 cm⁻¹.[9]
-
C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
C-O stretch (aryl ether): A strong band around 1250 cm⁻¹.
-
C-N stretch: A band in the 1250-1020 cm⁻¹ region.[9]
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (213.28). Common fragmentation patterns would include the loss of the benzyl group or cleavage of the C-C bond adjacent to the amine.[10]
Applications in Drug Discovery and Development
This compound is a valuable scaffold for the synthesis of a variety of biologically active compounds. The benzyloxy group is often incorporated to enhance lipophilicity, which can improve membrane permeability, and to serve as a key pharmacophoric element that interacts with biological targets.
Antimycobacterial Agents
Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Specifically, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have shown promise.[2] The synthesis involves the nucleophilic aromatic substitution between a 4-chloroquinoline and this compound.[2]
| Compound Class | Target | Representative Activity | Reference(s) |
| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Mycobacterium tuberculosis | MIC values in the low micromolar range | [2] |
Dopamine D4 Receptor Antagonists
The 4-benzyloxybenzyl moiety has been incorporated into piperidine-based scaffolds to create potent and selective dopamine D4 receptor antagonists.[3][11] The dopamine D4 receptor is implicated in various neuropsychiatric disorders, and antagonists of this receptor are of interest for therapeutic intervention.[3]
| Compound Class | Target | Representative Kᵢ Values | Reference(s) |
| Benzyloxy piperidine derivatives | Dopamine D4 Receptor | 96 nM - 1.9 µM | [3] |
| 4,4-difluoropiperidine ether-based antagonists | Dopamine D4 Receptor | 0.3 nM - 320 nM | [12][13] |
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor primarily couples to inhibitory G proteins (Gαi/o). Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity. This modulates downstream effectors, influencing neuronal excitability.
Neuroprotective Agents for Ischemic Stroke
Benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents.[11] They act by disrupting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[11] This interaction is a key pathway in the excitotoxicity cascade following an ischemic stroke.[4][14]
| Compound Class | Target | Representative IC₅₀ Values | Reference(s) |
| Benzyloxy benzamide derivatives | PSD95-nNOS PPI | 82 nM - 31 µM | [15] |
PSD95-nNOS Signaling Pathway in Ischemic Stroke
During an ischemic event, excessive glutamate release leads to the overactivation of NMDA receptors. This causes a large influx of Ca²⁺, which activates nNOS. PSD95 acts as a scaffold, bringing nNOS into close proximity with the NMDA receptor, thereby exacerbating the production of nitric oxide (NO) and subsequent neuronal damage. Inhibitors that disrupt the PSD95-nNOS interaction can mitigate this neurotoxic cascade.
Monoamine Oxidase B (MAO-B) Inhibitors
The benzyloxy pharmacophore has been incorporated into various molecular scaffolds, such as chalcones, to create potent and selective inhibitors of monoamine oxidase B (MAO-B).[4][16] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[4][16] The benzyloxy group often enhances hydrophobic interactions within the active site of the enzyme.[14]
| Compound Class | Target | Representative IC₅₀ Values | Reference(s) |
| Benzyloxy chalcone derivatives | MAO-B | 0.0053 µM - 0.093 µM | [1][2][4] |
Safety and Handling
As a primary amine, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[17] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][18]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents and acids.[18]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]
-
Conclusion
This compound is a synthetically valuable building block with significant applications in drug discovery. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the creation of complex molecules targeting a range of biological pathways. The benzyloxy moiety not only serves as a useful protecting group but also acts as a key pharmacophore in several classes of bioactive compounds, including antimycobacterials, dopamine D4 receptor antagonists, neuroprotective agents, and MAO-B inhibitors. As research in these therapeutic areas continues, the demand for and utility of this compound in medicinal chemistry are likely to grow.
References
- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules, 27(8), 2556. [Link]
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). Bioorganic & Medicinal Chemistry Letters, 61, 128615. [Link]
- Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones. (2023). Chemical Biology & Drug Design, 102(1), 133-144. [Link]
- Design strategy of benzyloxy-derived MAO-B inhibitors. (n.d.).
- Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). European Journal of Medicinal Chemistry, 262, 115871. [Link]
- Recrystalliz
- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (n.d.). ChemRxiv. [Link]
- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2022). ChemMedChem, 17(24), e202200465. [Link]
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
- recrystallization-2.doc.pdf. (n.d.). Unknown Source. [Link]
- Safety Data Sheet: Benzylamine. (n.d.). Carl ROTH. [Link]
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- Small-Molecule Inhibitors at the PSD-95/nNOS Interface have Antidepressant-Like Properties in Mice. (2013). Neuropsychopharmacology, 38(11), 2125–2136. [Link]
- IR Spectroscopy Tutorial: Amines. (n.d.). University of California, Los Angeles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. Small-Molecule Inhibitors at the PSD-95/nNOS Interface have Antidepressant-Like Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. rsc.org [rsc.org]
- 18. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
Introduction: The Strategic Importance of 4-Benzyloxybenzylamine in Modern Synthesis
An In-depth Technical Guide to the Structure and Synthesis of 4-Benzyloxybenzylamine
In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount. This compound stands out as a particularly valuable intermediate, prized for its unique structural features that offer a versatile platform for chemical elaboration. This guide provides an in-depth exploration of this compound, from its fundamental structure to robust and scalable synthetic protocols. As a primary amine, it serves as a nucleophilic handle for a myriad of chemical transformations, while the benzyloxy group provides a stable, yet cleavable, protecting group for the phenolic oxygen. This combination makes it a key component in the synthesis of a wide range of biologically active molecules, including neuroprotective agents and dopamine receptor antagonists[1][2][3]. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven methodologies.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₄H₁₅NO, possesses a benzylamine core substituted at the para position with a benzyloxy group[4][5]. This arrangement of an ether linkage and a primary amine on a benzene ring provides a unique combination of chemical reactivity and structural rigidity.
| Property | Value | Source |
| IUPAC Name | (4-(Benzyloxy)phenyl)methanamine | [4] |
| CAS Number | 22171-15-9 | [4][5] |
| Molecular Formula | C₁₄H₁₅NO | [4][5] |
| Molecular Weight | 213.28 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Boiling Point | 358.2±22.0 °C at 760 mmHg | [5] |
| Density | 1.1±0.1 g/cm³ | [5] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water | [6] |
Strategic Synthesis of this compound: A Comparative Analysis
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and safety considerations. Here, we detail two of the most reliable and commonly employed synthetic routes.
Route 1: Two-Step Synthesis via Nitrile Reduction
This classic and high-yielding approach involves the initial protection of a phenolic hydroxyl group, followed by the reduction of a nitrile. This method is often favored for its well-understood reaction mechanisms and the high purity of the resulting product.
The overall synthetic pathway is as follows:
Caption: Two-step synthesis of this compound from 4-cyanophenol.
The initial step involves a nucleophilic substitution reaction (Sₙ2) where the phenoxide ion of 4-cyanophenol attacks benzyl bromide.[7] The use of a weak base like potassium carbonate is crucial to deprotonate the phenol without hydrolyzing the nitrile group. Acetone is an excellent solvent for this reaction due to its polarity and ability to dissolve both the organic and inorganic reagents.
Experimental Protocol:
-
To a solution of 4-cyanophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(benzyloxy)benzonitrile.
-
The crude product can be purified by recrystallization from ethanol to yield a white solid.
The second step is the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (Li(AlH₄)) is a powerful reducing agent that efficiently accomplishes this transformation.[7] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere.
Experimental Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-(benzyloxy)benzonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel.
Route 2: One-Pot Reductive Amination
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[8][9] This one-pot procedure involves the in-situ formation of an imine from 4-benzyloxybenzaldehyde and an ammonia source, followed by its immediate reduction to the primary amine. This approach is often preferred for its operational simplicity and improved atom economy.[10]
The overall synthetic pathway is as follows:
Caption: One-pot reductive amination synthesis of this compound.
The choice of reducing agent is critical for the success of a one-pot reductive amination. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often used because it selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[9][11] However, sodium borohydride (NaBH₄) can also be used effectively, especially when a large excess of the ammonia source is present to drive the imine formation equilibrium.[10][12]
Experimental Protocol (using Sodium Borohydride):
-
To a solution of 4-benzyloxybenzaldehyde (1.0 eq) in methanol, add a large excess of aqueous ammonia (10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination |
| Starting Materials | 4-Cyanophenol, Benzyl Bromide | 4-Benzyloxybenzaldehyde, Ammonia |
| Number of Steps | Two | One (One-Pot) |
| Key Reagents | LiAlH₄ (pyrophoric, requires careful handling) | NaBH₄ or NaBH₃CN (milder, easier to handle) |
| Typical Yield | High | Good to High |
| Scalability | Readily scalable | Scalable, but may require optimization |
| Safety Considerations | Use of highly reactive LiAlH₄ | Generation of hydrogen gas from borohydride |
| Byproducts | Minimal if reactions go to completion | Potential for alcohol byproduct if reduction of aldehyde occurs |
Structural Characterization
Unambiguous confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques.[13]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons (CH₂-N and CH₂-O), aromatic protons on both rings, and the amine protons (NH₂). The aromatic protons will appear as doublets due to para-substitution. |
| ¹³C NMR | Resonances for all 14 carbon atoms, including the two benzylic carbons and the distinct aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (typically two bands for a primary amine around 3300-3400 cm⁻¹), C-N stretching, C-O ether stretching, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 213.28. Characteristic fragmentation patterns may include the loss of the benzyl group or the aminomethyl group. |
Applications in Drug Discovery and Beyond
This compound is a versatile building block in the synthesis of numerous compounds with potential therapeutic applications. Its primary amine allows for the formation of amides, sulfonamides, and secondary or tertiary amines through further alkylation or reductive amination.[6] The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected at a later synthetic stage via catalytic hydrogenation. This moiety is frequently incorporated into scaffolds targeting a variety of biological systems. For instance, benzyloxy-containing compounds have been investigated as neuroprotective agents and as ligands for dopamine receptors.[1][3]
Conclusion
This guide has provided a comprehensive overview of the structure, synthesis, and characterization of this compound. The detailed protocols for two distinct and reliable synthetic routes, along with a comparative analysis, offer researchers the necessary information to make informed decisions based on their specific laboratory capabilities and project goals. The robust nature of these synthetic methods, coupled with the compound's versatile reactivity, solidifies the importance of this compound as a key intermediate in the pursuit of novel chemical entities for drug discovery and materials science.
References
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022-04-15). Molecules, 27(8), 2548.
- This compound | C14H15NO | CID 4292845 - PubChem. National Center for Biotechnology Information.
- Reductive Amination | Synthesis of Amines. (2025-02-17). The Organic Chemistry Tutor. YouTube.
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1169-1180.
- Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1). ResearchGate.
- Reductive Amination, and How It Works. (2017-09-01). Master Organic Chemistry.
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). Journal of Undergraduate Research. BYU ScholarsArchive.
- US3585233A - Process for the preparation of hydroxybenzonitriles. Google Patents.
- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2018). Journal of Chemical Sciences, 130(9), 119.
- Research and development of 4-hydroxybenzonitrile production process. (2012). Xi'an Shiyou University.
- Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). European Journal of Medicinal Chemistry, 262, 115871.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128615.
- WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile. Google Patents.
- NMR-spectroscopic analysis of mixtures: from structure to function. (2011). Natural Product Reports, 28(10), 1671-1683.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128615.
- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2021). Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379.
- Synthetic method of p-hydroxybenzonitrile. (2021). Patsnap.
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2004). Journal of Molecular Structure, 704(1-3), 255-263.
- Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. (2023). Pharmaceutical Research, 40(12), 2969-2981.
Sources
- 1. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. CAS 22171-15-9: this compound | CymitQuimica [cymitquimica.com]
- 7. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. ias.ac.in [ias.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to (4-(Benzyloxy)phenyl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract: (4-(Benzyloxy)phenyl)methanamine, commonly known as 4-benzyloxybenzylamine, is a pivotal primary amine intermediate in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a benzyl ether and a benzylamine moiety, provides a versatile scaffold for the development of complex molecular architectures and pharmacologically active agents.[1] This guide offers an in-depth exploration of its nomenclature, physicochemical properties, and detailed, field-proven protocols for its synthesis and purification. Furthermore, it elucidates the compound's critical role as a building block in modern drug development, with specific case studies highlighting its application in the synthesis of novel therapeutics for retinal disorders and infectious diseases.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this valuable chemical entity.
Nomenclature and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section details the formal nomenclature and key physical and chemical characteristics of this compound.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (4-(Benzyloxy)phenyl)methanamine .[4] It is also frequently referred to by several synonyms in commercial and literature contexts, including:
Chemical Structure and Identifiers
The unique arrangement of a benzyloxy group and a methylamine group on a central benzene ring imparts distinct chemical properties valuable in synthetic design.[6]
| Identifier | Value | Source |
| CAS Number | 22171-15-9 | [4] |
| PubChem CID | 4292845 | [4] |
| Molecular Formula | C₁₄H₁₅NO | [4] |
| Molecular Weight | 213.27 g/mol | [4] |
| ChEMBL ID | CHEMBL146898 | [4] |
| InChIKey | JDOJFXVTTCGROH-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CN | [4] |
Physicochemical Properties
The compound is typically a white to off-white solid, a characteristic that facilitates its handling and storage in a laboratory setting.[1] Its solubility profile is dominated by its aromatic components, rendering it soluble in common organic solvents like ethanol and dichloromethane, with limited solubility in water.[1]
Synthesis of (4-(Benzyloxy)phenyl)methanamine
The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, scale, and desired purity profile. The two most prevalent strategies are the reduction of a nitrile intermediate and the reductive amination of the corresponding aldehyde.
Protocol 1: Synthesis via Nitrile Reduction
This robust, two-step method begins with a Williamson ether synthesis followed by a powerful reduction of the nitrile group. It is particularly advantageous for achieving high yields and a clean product profile.[2]
Caption: Synthesis of this compound via nitrile reduction.
This step involves the formation of an ether linkage between 4-cyanophenol and benzyl bromide.
-
Materials: 4-cyanophenol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a round-bottom flask, add 4-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone to form a slurry. The potassium carbonate acts as a base to deprotonate the phenol, forming a more nucleophilic phenoxide.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The resulting crude 4-(benzyloxy)benzonitrile can be purified by recrystallization or used directly in the next step if sufficiently pure. Yields for this step are typically high, often exceeding 90%.[2]
-
This step uses a potent hydride reducing agent to convert the nitrile to the desired amine.
-
Materials: 4-(benzyloxy)benzonitrile, lithium aluminum hydride (Li(AlH₄)), tetrahydrofuran (THF), sodium hydroxide (NaOH) solution.
-
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend Li(AlH₄) (1.5-2.0 eq) in anhydrous THF and cool to 0 °C. Li(AlH₄) is a powerful, non-selective reducing agent, necessitating anhydrous conditions and careful handling.
-
Dissolve the 4-(benzyloxy)benzonitrile from Step A in anhydrous THF and add it dropwise to the Li(AlH₄) suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.[2] The reaction forms an intermediate imine which is further reduced.
-
Carefully quench the reaction by sequential, dropwise addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup). This procedure safely neutralizes the excess Li(AlH₄) and precipitates aluminum salts, making them easy to filter.
-
Filter the resulting slurry and wash the solid with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound. Yields for this reduction step typically range from 49-80%.[2]
-
Protocol 2: Synthesis via Reductive Amination
Reductive amination is a highly efficient one-pot method for forming amines from a carbonyl compound. This route is a cornerstone of modern medicinal chemistry for its operational simplicity.[7]
-
Materials: 4-Benzyloxybenzaldehyde, ammonia (or an ammonia source like ammonium acetate), a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation), methanol or another suitable solvent.
-
Procedure:
-
Dissolve 4-benzyloxybenzaldehyde (1.0 eq) in methanol.
-
Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium acetate (5-10 eq). The aldehyde and ammonia will exist in equilibrium with the corresponding imine.
-
Add a reducing agent portion-wise. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it selectively reduces the imine in the presence of the aldehyde. Catalytic hydrogenation (H₂, Pd/C) is a cleaner alternative that avoids boron reagents.[8]
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous work-up to remove inorganic byproducts. The final product is then isolated by extraction and solvent evaporation.
-
Purification and Characterization
Ensuring the purity and structural integrity of the synthesized compound is a non-negotiable step for its use in drug development. A multi-technique approach is required for comprehensive validation.
Purification Strategies
Crude this compound often contains unreacted starting materials or byproducts.
-
Acid-Base Extraction: This is a highly effective method for purifying amines. The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The protonated amine salt moves to the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaOH) to free the amine, which is then re-extracted into an organic solvent.[9]
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography is effective.[2] A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: Benzylamines can be purified by vacuum distillation, which is particularly useful for removing non-volatile impurities.[9]
-
Salt Formation: The purified amine can be converted to a stable, crystalline hydrochloride salt by treating a solution of the amine with HCl (either as a gas or a solution in ether/dioxane).[6][10]
Analytical Characterization
The identity and purity of the final compound must be confirmed spectroscopically.
| Technique | Expected Results for this compound | Purpose |
| ¹H NMR | Signals corresponding to aromatic protons (~6.8-7.5 ppm), a singlet for the benzylic ether CH₂ (~5.0 ppm), a singlet for the benzylic amine CH₂ (~3.8 ppm), and a broad singlet for the amine NH₂ (~1.5-2.0 ppm, exchanges with D₂O).[11][12] | Confirms the proton framework and structural integrity. |
| ¹³C NMR | Resonances for all 14 carbon atoms, including the characteristic benzylic ether CH₂ (~70 ppm) and benzylic amine CH₂ (~46 ppm) carbons. | Confirms the carbon skeleton of the molecule. |
| FTIR | Characteristic N-H stretching bands (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and a strong C-O ether stretch (~1240 cm⁻¹).[13] | Identifies key functional groups present in the structure. |
| Mass Spec. (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated exact mass (e.g., 214.12 for [M+H]⁺).[5] | Confirms the molecular weight and formula. |
| Purity (HPLC) | A single major peak with >98% area under the curve when analyzed on a suitable reversed-phase column (e.g., C18).[14] | Quantifies the purity of the final compound. |
Applications in Medicinal Chemistry and Drug Development
This compound is not just a simple building block; it is a "privileged scaffold" whose structural motifs are frequently found in biologically active compounds. Its utility stems from its ability to participate in a wide range of coupling reactions to build molecular complexity.
Caption: this compound as a key intermediate for diverse therapeutics.
Case Study: PPARα Agonists for Retinal Disorders
Researchers have successfully used the 4-benzyloxy-benzylamino chemotype as a flexible and synthetically tractable scaffold to develop potent and highly selective agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[3] Agonism of PPARα is a promising strategy for treating retinal diseases like diabetic retinopathy by ameliorating inflammation and vascular leakage.[3] The benzylamine core allows for systematic structural modifications to optimize binding within the U-shaped ligand-binding pocket of the receptor, leading to compounds with nanomolar potency and over 2,700-fold selectivity.[3]
Case Study: Antimycobacterial Agents
In the search for new treatments for tuberculosis, this compound has been employed as a key intermediate in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines.[2] These compounds are synthesized via a nucleophilic aromatic substitution reaction between this compound and a 4-chloroquinoline derivative.[2] Several of the resulting molecules have shown significant inhibitory activity against the Mycobacterium tuberculosis H37Rv strain, with potencies comparable to the first-line drug isoniazid.[2]
Broader Significance in Enzyme Inhibition
The benzylamine functional group is a well-established privileged structural element for targeting the S1 binding pocket of trypsin-like serine proteases.[15] This makes this compound and its derivatives attractive starting points for designing inhibitors of enzymes like Complement Factor D, a key target in the innate immune system.[15] The basic amine can form a critical salt bridge with acidic residues (e.g., Asp189) at the bottom of the active site, serving as a strong anchoring point for the inhibitor.[15]
Conclusion
(4-(Benzyloxy)phenyl)methanamine is a compound of significant strategic importance for professionals in drug discovery and chemical development. Its well-defined physicochemical properties, coupled with reliable and scalable synthetic protocols, make it an accessible and valuable intermediate. The demonstrated success of its core scaffold in developing potent and selective modulators for diverse biological targets—from nuclear receptors to enzymes implicated in infectious and immunological diseases—underscores its role as a powerful tool in the medicinal chemist's arsenal.[2][3][15] A thorough understanding of its synthesis, purification, and characterization, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
- Smolecule. (n.d.). Buy (4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- de Oliveira, B. A., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2536.
- National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-benzaldehyde oxime. PubChem Compound Database.
- Dou, X., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. ACS Medicinal Chemistry Letters, 11(10), 1937–1945.
- National Center for Biotechnology Information. (n.d.). 4-(4-Fluoro-benzyloxy)-phenylamine. PubChem Compound Database.
- Google Patents. (1996). JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.
- Worek, F., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, 357(5), e2300381.
- National Center for Biotechnology Information. (n.d.). 4-Benzyloxyaniline. PubChem Compound Database.
- Kinoyama, I., et al. (2006). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 49(2), 716–726.
- Supporting Information for Ru-catalyzed reductive amination reactions. (n.d.).
- BenchChem. (n.d.). The Discovery and Evolution of O-Benzylhydroxylamine Derivatives: A Technical Guide.
- PrepChem.com. (n.d.). Synthesis of 4-Hydroxybenzylamine.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) for Benzylamine.
- Kroeplien, B., et al. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters, 9(7), 663–668.
- Reddit. (2022). How to purify Benzylamine? r/OrganicChemistry.
- ResearchGate. (n.d.). Structural characterization, spectroscopic signatures, nonlinear optical response, and antioxidant property of 4-benzyloxybenzaldehyde... Request PDF.
- Qiu, J., et al. (2025). Study on purification technology of benzylamine from fermentation broth. Speciality Petrochemicals, 42(2), 52-56.
- BenchChem. (n.d.). Benchmarking the Purity of Synthesized 4-Isopropylbenzylamine: A Comparative Guide.
Sources
- 1. CAS 22171-15-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Buy (4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride [smolecule.com]
- 7. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. reddit.com [reddit.com]
- 10. [4-(Benzyloxy)phenyl]methanamine hydrochloride [cymitquimica.com]
- 11. rsc.org [rsc.org]
- 12. hmdb.ca [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
4-Benzyloxybenzylamine molecular weight and formula
An In-Depth Technical Guide to 4-Benzyloxybenzylamine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
This compound is a primary amine and benzyl ether that serves as a highly versatile intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive amine group and a stable benzyloxy protecting group, makes it a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, its applications in modern drug discovery, and essential safety guidelines for laboratory handling. For researchers and drug development professionals, understanding the causality behind its synthesis and its utility as a scaffold is critical for leveraging its full potential in creating novel therapeutic agents.
Physicochemical & Structural Properties
The foundational characteristics of a chemical reagent are critical for experimental design, dictating solubility, reactivity, and analytical signatures. This compound is typically a white to off-white solid at room temperature, soluble in common organic solvents like ethanol and dichloromethane, with limited solubility in water due to its significant hydrophobic character.[1]
Core Data Summary
A summary of the key quantitative properties of this compound is presented below for quick reference. These values are essential for stoichiometric calculations, analytical characterization, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [2][3][4] |
| Molecular Weight | 213.27 g/mol | [2][4] |
| Exact Mass | 213.115364 g/mol | [2][3] |
| CAS Number | 22171-15-9 | [2][3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Boiling Point | 358.2 ± 22.0 °C at 760 mmHg | [3] |
| Flash Point | 175.1 ± 15.6 °C | [3] |
| Topological Polar Surface Area | 35.2 Ų | [3] |
| XLogP3 | 2.66 | [3] |
Molecular Structure Visualization
The structural arrangement of this compound is key to its function. The benzyl group acts as a protecting group for the phenolic oxygen, preventing its participation in reactions targeted at the amine functionality. The primary amine, in turn, is a potent nucleophile, ready to engage in a wide array of bond-forming reactions.
Caption: 2D structure of this compound (C₁₄H₁₅NO).
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound can be efficiently achieved via a two-step process starting from 4-cyanophenol. This pathway is advantageous as it utilizes commercially available starting materials and robust, high-yielding reactions. The protocol described here is adapted from a method used in the synthesis of antimycobacterial agents.[5]
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound from 4-cyanophenol.
Part 1: Synthesis of 4-(Benzyloxy)benzonitrile (Intermediate)
This initial step involves a Williamson ether synthesis, a classic Sₙ2 reaction. 4-Cyanophenol is deprotonated by a mild base, potassium carbonate, to form a phenoxide. This potent nucleophile then displaces the bromide from benzyl bromide to form the desired ether.
-
Rationale: Acetone is used as the solvent due to its ability to dissolve the organic starting materials and its suitable boiling point for reflux. Potassium carbonate (K₂CO₃) is a cost-effective and sufficiently strong base to deprotonate the phenol without causing unwanted side reactions. The reaction proceeds with high efficiency, often yielding products in the 92-99% range.[5]
-
Experimental Protocol:
-
To a round-bottom flask, add 4-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Stir the mixture to ensure a fine suspension.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and KBr salts.
-
Evaporate the acetone from the filtrate under reduced pressure to yield the crude 4-(benzyloxy)benzonitrile. The product is often of sufficient purity for the next step.
-
Part 2: Reduction to this compound (Final Product)
The nitrile group of the intermediate is reduced to a primary amine. Lithium aluminum hydride (Li(AlH₄)) is a powerful reducing agent well-suited for this transformation.
-
Rationale: Li(AlH₄) is a source of hydride ions (H⁻) that readily attack the electrophilic carbon of the nitrile group. The reaction proceeds through an intermediate imine which is further reduced to the amine. It is crucial to perform this reaction under anhydrous (dry) conditions, as Li(AlH₄) reacts violently with water. The yields for this reduction step typically range from 49-80%, with variations often attributed to the efficiency of the work-up and isolation procedures rather than the reaction itself.[5]
-
Experimental Protocol:
-
Set up a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a separate flask, prepare a solution of 4-(benzyloxy)benzonitrile (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
To the reaction flask, carefully add a suspension of Lithium aluminum hydride (Li(AlH₄)) (1.5-2.0 eq) in the same anhydrous solvent.
-
Cool the Li(AlH₄) suspension to 0 °C using an ice bath.
-
Add the solution of 4-(benzyloxy)benzonitrile dropwise to the cooled Li(AlH₄) suspension. Control the rate of addition to manage the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess Li(AlH₄) and precipitating the aluminum salts.
-
Filter the resulting solid aluminum salts and wash thoroughly with the ether solvent.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude this compound. The product can be purified further by column chromatography if necessary.
-
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself, but rather a crucial starting material or intermediate in the synthesis of biologically active molecules. Its structure is frequently incorporated into scaffolds designed to interact with specific biological targets.
Antimycobacterial Agents
The compound has been used as a key building block in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, a class of compounds evaluated for their antimycobacterial activity.[5] In this context, the this compound moiety is coupled with a 4-chloroquinoline core. The rationale is to combine the known bioactivity of the quinoline ring with the physicochemical properties imparted by the benzyloxybenzyl group, potentially enhancing cell permeability or target binding.
Neuroprotective Agents for Ischemic Stroke
Recent research has identified benzyloxy benzamide derivatives as potent neuroprotective agents.[6] These molecules are designed to disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a pathway implicated in neuronal damage following a stroke. This compound can serve as a precursor to the benzyloxy aniline or benzoic acid core required for the synthesis of these advanced benzamide derivatives.
Dopamine Receptor Antagonists
In the pursuit of treatments for neurological disorders like Parkinson's disease, benzyloxy piperidine-based scaffolds have been developed as antagonists for the dopamine 4 (D4) receptor.[7][8] While not a direct precursor in all published routes, the 4-benzyloxy motif is a recurring structural theme, highlighting the value of this functional group arrangement in designing molecules that target central nervous system receptors.
Safety and Handling
As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. The information below is synthesized from standard safety data sheets (SDS) for primary amines of this type.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Warning (H302: Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Danger (H314: Causes severe skin burns) | P260, P280, P301+P330+P331, P303+P361+P353 |
| Eye Damage | Danger (H318: Causes serious eye damage) | P280, P305+P351+P338, P310 |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep away from incompatible materials such as strong oxidizing agents and acids.[11][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]
Conclusion
This compound stands out as a foundational reagent for advanced organic synthesis. Its straightforward, high-yield synthesis and the dual functionality of a reactive amine and a protected phenol make it an invaluable asset in the drug discovery pipeline. From antimycobacterials to neuroprotective agents, its structural motif is a recurring feature in molecules designed for therapeutic intervention. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to effectively utilize this compound in the development of next-generation pharmaceuticals.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4292845, this compound.
- de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2471.
- Wang, Y., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 262, 115881.
- Berry, C. B., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 59, 128615.
Sources
- 1. CAS 22171-15-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound [chemicalbook.com]
- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
A Comprehensive Guide to the Spectral Analysis of 4-Benzyloxybenzylamine
This in-depth technical guide provides a comprehensive overview of the spectral data for 4-benzyloxybenzylamine, a versatile primary amine utilized in various research and development applications, including the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and authoritative resource.
Introduction to this compound: Structure and Importance
This compound, with the chemical formula C₁₄H₁₅NO and a molecular weight of approximately 213.27 g/mol , is a primary amine featuring a benzyl ether moiety.[1] Its structure, characterized by two aromatic rings linked by an ether and a methyleneamine bridge, imparts a unique combination of steric and electronic properties that are leveraged in the synthesis of complex organic molecules. Accurate and thorough spectral characterization is paramount to confirm its identity, purity, and structural integrity before its use in further synthetic steps.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
This guide will now delve into the specific spectral data, beginning with Nuclear Magnetic Resonance spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound hydrochloride in deuterated methanol (MeOD) provides distinct signals for each proton environment.[1] The hydrochloride salt is often used for NMR analysis of amines to improve solubility and sharpen the N-H and adjacent C-H signals.
Table 1: ¹H NMR Data for this compound Hydrochloride [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.24 – 7.03 | m | 7H | Aromatic protons (C₆H₅- and C₆H₄-) |
| 6.88 – 6.80 | m | 2H | Aromatic protons (C₆H₄-) |
| 4.89 | s | 2H | -O-CH₂-Ph |
| 3.82 | s | 2H | -CH₂-NH₂ |
Interpretation and Causality:
-
Aromatic Protons (7.24 – 6.80 ppm): The complex multiplet in this region arises from the overlapping signals of the seven protons on the two aromatic rings. The five protons of the benzyl group and the two sets of two equivalent protons on the para-substituted ring are expected in this region. The protons on the benzyloxy ring are typically shifted slightly upfield compared to unsubstituted benzene due to the electron-donating effect of the ether oxygen.
-
Benzylic Methylene Protons (-O-CH₂-Ph, 4.89 ppm): The singlet at 4.89 ppm corresponds to the two protons of the methylene group attached to the ether oxygen. These protons are deshielded due to the adjacent electronegative oxygen and the aromatic ring, resulting in a downfield shift. The singlet nature indicates no adjacent protons to couple with.
-
Aminomethyl Protons (-CH₂-NH₂, 3.82 ppm): The singlet at 3.82 ppm is assigned to the two protons of the methylene group attached to the amine. These protons are also deshielded by the adjacent nitrogen atom and the aromatic ring. In the free base, the N-H protons would also be visible, typically as a broad singlet, but in the hydrochloride salt, their signal may be broadened and shifted.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound hydrochloride in deuterated methanol (MeOD) shows the expected number of carbon signals.[1]
Table 2: ¹³C NMR Data for this compound Hydrochloride [1]
| Chemical Shift (δ, ppm) | Assignment |
| 159.4 | C-O (aromatic) |
| 137.0 | C-ipso (of C₆H₅) |
| 130.2 | C-H (aromatic) |
| 128.1 | C-H (aromatic) |
| 127.5 | C-H (aromatic) |
Note: The original source provides a partial list of the ¹³C NMR data. A complete spectrum would show additional signals for the other aromatic carbons and the two methylene carbons.
Interpretation and Causality:
-
Aromatic Carbons (127.5 - 159.4 ppm): The signals in this region correspond to the twelve carbons of the two aromatic rings. The carbon attached to the ether oxygen (C-O) is significantly deshielded and appears at the lowest field (159.4 ppm). The other aromatic carbons appear in the typical range for substituted benzenes. The specific assignments of the remaining aromatic carbons would require more detailed 2D NMR experiments.
-
Methylene Carbons: The two methylene carbons (-O-CH₂-Ph and -CH₂-NH₂) are expected to appear in the range of 40-70 ppm. The carbon attached to the oxygen would likely be more deshielded (further downfield) than the carbon attached to the nitrogen.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of a sample like this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a single scan is sufficient for a concentrated sample.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, multiple scans are required to obtain a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to singlets for each carbon.
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Sharp | N-H stretch (primary amine, two bands) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH₂) |
| 1620-1580 | Medium | N-H bend (scissoring) |
| 1600, 1500, 1450 | Medium to Strong | Aromatic C=C ring stretch |
| 1250-1200 | Strong | Aryl-O-C stretch (asymmetric) |
| 1050-1000 | Medium | Aryl-O-C stretch (symmetric) |
| 850-750 | Strong | C-H out-of-plane bend (aromatic) |
Interpretation and Causality:
-
N-H Stretching (3400-3300 cm⁻¹): As a primary amine, this compound is expected to exhibit two sharp bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These bands are typically less broad than the O-H stretch of alcohols.
-
C-H Stretching (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those below 3000 cm⁻¹ are from sp³ hybridized carbons (aliphatic CH₂).
-
Aromatic C=C Stretching (1600, 1500, 1450 cm⁻¹): The presence of two aromatic rings gives rise to a series of sharp bands in this region due to the stretching of the carbon-carbon double bonds within the rings.
-
C-O Stretching (1250-1000 cm⁻¹): The strong absorption band around 1250 cm⁻¹ is characteristic of the asymmetric stretching of the aryl-O-C ether linkage. A weaker symmetric stretch is also expected.
-
N-H Bending (1620-1580 cm⁻¹): The scissoring vibration of the primary amine N-H bonds typically appears in this region.
-
C-H Out-of-Plane Bending (850-750 cm⁻¹): The substitution pattern on the aromatic rings can often be inferred from the strong absorptions in this region. A para-substituted ring, as in this compound, typically shows a strong band around 830-810 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid or solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean. Obtain a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of this compound (a drop if liquid, a small amount of powder if solid) onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 213. The fragmentation is expected to be dominated by cleavage at the benzylic and ether linkages, leading to the formation of stable carbocations.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Structure |
| 213 | Molecular ion | [C₁₄H₁₅NO]⁺ |
| 183 | Loss of NH₂ | [C₁₄H₁₃O]⁺ |
| 108 | Cleavage of the O-CH₂ bond | [C₇H₈NO]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
Interpretation and Causality:
-
Molecular Ion (m/z 213): The presence of a peak at m/z 213 confirms the molecular weight of the compound.
-
Tropylium Ion (m/z 91): The base peak in the mass spectrum of many benzyl-containing compounds is at m/z 91. This highly stable fragment is the tropylium ion, formed by the cleavage of the C-O bond of the ether linkage followed by rearrangement of the resulting benzyl cation.
-
m/z 108: This fragment likely arises from the cleavage of the O-CH₂ bond, with the charge retained on the benzylamine portion of the molecule.
-
Loss of Amine Group (m/z 183): The loss of the amine group as a neutral radical is a possible fragmentation pathway.
-
Phenyl Cation (m/z 77): The peak at m/z 77 corresponds to the phenyl cation, likely formed from the further fragmentation of the tropylium ion.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless injector, typically at a temperature of 250-280 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Program: A temperature ramp is used to separate the components of the sample. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: Typically from m/z 40 to 400.
-
Conclusion
The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra reveal the specific carbon-hydrogen framework, the IR spectrum confirms the presence of the key functional groups (amine and ether), and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate, ensuring its quality and proper identification in synthetic applications.
References
- Molecules. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.
- Royal Society of Chemistry. (n.d.). Sustainable organophosphorus-catalysed Staudinger reduction.
Sources
A Technical Guide to the Commercial Availability of 4-Benzyloxybenzylamine for Researchers and Drug Development Professionals
Introduction: The Versatility of 4-Benzyloxybenzylamine in Modern Synthesis
This compound, a key organic intermediate, serves as a pivotal building block in the realms of medicinal chemistry and materials science. Its structure, featuring a benzyl-protected phenol and a primary amine on a benzyl scaffold, offers a unique combination of reactivity and stability. This strategically positioned functional group handle allows for its incorporation into a diverse array of complex molecules. In drug discovery, the 4-benzyloxybenzyl moiety is often utilized to introduce a flexible, lipophilic spacer that can interact with biological targets, while the amine provides a reactive site for amide bond formation, reductive amination, and other crucial coupling reactions. This guide provides an in-depth analysis of the commercial availability of this compound, alongside technical insights into its synthesis, quality control, and applications, to empower researchers in their procurement and utilization of this versatile compound.
Commercial Availability: A Comparative Analysis of Suppliers
The procurement of this compound (CAS No. 22171-15-9) is a critical first step for any research or development project. A variety of chemical suppliers offer this reagent, each with differing grades of purity, available quantities, and pricing structures. For researchers, selecting the appropriate supplier depends on a balance of factors including the scale of the reaction, the stringency of purity requirements, and budgetary constraints. Below is a comparative table summarizing the offerings from several prominent chemical suppliers.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Aaron Chemistry | 688.001 | >98% | 1g, 2g, 5g | ~$55 (1g) |
| CymitQuimica | IN-DA00C202 | 97% | 1g | ~$160 (1g) |
| Santa Cruz Biotechnology | sc-280338 | - | Contact for details | Contact for details |
| Oakwood Chemical | - | - | Contact for details | Contact for details |
| Ivy Fine Chemicals | 168931 | - | Contact for details | Contact for details |
| Combi-Blocks | QM-3388 | - | Contact for details | Contact for details |
| Wuhan Chemwish | - | 98% | Contact for details | Contact for details |
A Logical Workflow for Supplier Selection
Choosing the right supplier is a decision that can impact the efficiency and success of a research project. The following diagram illustrates a logical workflow for selecting a supplier for this compound based on common research and development needs.
A Technical Guide to the Research Applications of 4-Benzyloxybenzylamine
Abstract
4-Benzyloxybenzylamine is a versatile bifunctional organic molecule that has garnered significant interest across various scientific disciplines. Its unique structure, featuring a primary amine and a benzyl-protected phenol, makes it a valuable building block in medicinal chemistry, a strategic intermediate in complex organic synthesis, and a potential component in the development of advanced materials. The benzyl ether provides a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to unmask a reactive phenol. This dual functionality allows for sequential and site-selective reactions, making it an indispensable tool for researchers. This guide provides an in-depth exploration of the physicochemical properties, synthesis, and diverse research applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers, scientists, and drug development professionals in their work.
Chapter 1: Physicochemical Properties and Synthesis
Molecular Structure and Key Features
This compound, with the chemical formula C₁₄H₁₅NO, possesses a molecular weight of 213.28 g/mol [1]. Its structure is characterized by a benzyl group (-CH₂C₆H₅) connected via an ether linkage to a benzylamine core at the para position. This arrangement confers two primary reactive sites: the nucleophilic primary amine (-NH₂) and the latent phenolic hydroxyl group, which is masked by the benzyl protecting group.
Physicochemical Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application in various reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO | [1][2] |
| Molecular Weight | 213.28 g/mol | [1] |
| Appearance | Not specified, likely a solid or oil | |
| Boiling Point | 358.2 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 175.1 ± 15.6 °C | [1] |
| Refractive Index | 1.594 | [1] |
Common Synthetic Route
A common and efficient method for the synthesis of this compound and its derivatives starts from 4-cyanophenol. This multi-step synthesis is widely used in the preparation of precursors for medicinal chemistry research[3].
Step-by-Step Synthesis Protocol:
-
Etherification (Protection): 4-Cyanophenol is reacted with a benzyl bromide in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetone. The mixture is refluxed to yield 4-(benzyloxy)benzonitrile[3]. This step protects the hydroxyl group as a benzyl ether.
-
Reduction of Nitrile: The nitrile group of 4-(benzyloxy)benzonitrile is then reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (Li(AlH₄)) is typically used for this transformation, yielding this compound[3].
Caption: Synthetic workflow for this compound.
Chapter 2: The Benzyl Protecting Group: A Cornerstone of Utility
The Benzyl Group as a Phenolic Protector
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The benzyl group is a widely used protecting group for alcohols and phenols due to its stability under a broad range of conditions, including acidic, basic, and many oxidative and reductive environments[3].
Deprotection (Debenzylation) of this compound
The key to the utility of this compound is the ability to selectively remove the benzyl group to reveal the phenolic hydroxyl group of 4-hydroxybenzylamine. This unmasking is typically achieved through catalytic hydrogenolysis.
Detailed Protocol for Catalytic Debenzylation:
-
Catalyst and Solvent Selection: A common and effective catalyst for this transformation is 10% Palladium on carbon (Pd/C). The reaction is typically carried out in a protic solvent such as ethanol (EtOH) or methanol (MeOH)[3][4].
-
Hydrogen Source: The hydrogen source can be hydrogen gas (H₂), often supplied via a balloon, or a transfer hydrogenation reagent like ammonium formate (HCOONH₄)[4][5].
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.
-
If using hydrogen gas, degas the flask under vacuum and backfill with H₂ gas from a balloon. Repeat this process 2-3 times[4].
-
If using ammonium formate, add it to the reaction mixture (typically 3-5 equivalents).
-
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with solvent.
-
Wash the filter cake with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-hydroxybenzylamine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Caption: Catalytic debenzylation of this compound.
Chapter 3: Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide range of bioactive molecules.
Case Study 1: Antimycobacterial Agents
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents[3]. The this compound core has been successfully incorporated into novel compounds with potent activity against Mycobacterium tuberculosis.
In a notable study, a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated. The synthesis involved reacting this compound with various 2-alkyl-4-chloroquinolines[3]. Several of these compounds exhibited minimal inhibitory concentrations (MICs) against the M. tuberculosis H37Rv strain that were comparable to the first-line drug isoniazid[3]. For instance, compounds where the benzyloxy ring was substituted with chlorine or fluorine at the 4-position showed particularly high potency, with MIC values of 2.7 µM and 2.8 µM, respectively[3]. These compounds were also found to be selective for the bacillus with low toxicity to mammalian cells[3].
Another line of research discovered that substituted benzyloxy-benzylamine compounds act as potent inhibitors of the mycobacterial acetyltransferase Eis, an enzyme associated with kanamycin resistance[4]. This highlights a different mechanism by which this scaffold can exert its antimycobacterial effects.
Case Study 2: Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer[6]. Consequently, kinase inhibitors are a major focus of drug discovery. The benzyloxy-aryl motif is a common feature in many kinase inhibitors.
For example, pyrazoline-linked carboxamide derivatives incorporating a 3'-(4-(benzyloxy)phenyl) moiety have been synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors[7]. Two compounds from this series, 6m and 6n , were found to inhibit EGFR kinase with IC₅₀ values of 6.5 ± 2.91 µM and 3.65 ± 0.54 µM, respectively[7]. Furthermore, compound 6n showed potent cytotoxicity against the A549 non-small-cell lung cancer cell line with an IC₅₀ of 4.6 ± 0.57 µM[7].
Other Therapeutic Areas
-
Neuroprotective Agents: Benzyloxy benzamide derivatives have shown promise as neuroprotective agents for treating ischemic stroke by inhibiting the PSD95-nNOS protein-protein interaction[8].
-
Dopamine Receptor Antagonists: The 3- or 4-benzyloxypiperidine scaffold, which is closely related to this compound, has been used to develop selective dopamine D4 receptor antagonists for potential use in treating Parkinson's disease[9].
-
Antimicrobial Agents: Beyond mycobacteria, fatty acid amides derived from the related 4-methoxybenzylamine have been synthesized and shown to possess antibacterial and antifungal properties[10].
Summary of Bioactive Compounds
| Compound Class | Target/Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | M. tuberculosis H37Rv | MIC: 2.7 - 5.8 µM | [3] |
| Substituted benzyloxy-benzylamines | Mtb Acetyltransferase Eis | IC₅₀ ~ 1 µM | [4] |
| 3'-(4-Benzyloxy)phenyl-bipyrazole-carboxamides | EGFR Kinase | IC₅₀: 3.65 - 6.5 µM | [7] |
| 3'-(4-Benzyloxy)phenyl-bipyrazole-carboxamides | A549 Lung Cancer Cells | IC₅₀: 4.6 - 10.3 µM | [7] |
| Benzyloxy benzamide derivatives | PSD95-nNOS PPI / Neuroprotection | Not specified | [8] |
Chapter 4: Utility in Organic Synthesis
Beyond its direct use in bioactive scaffolds, this compound is a valuable intermediate in multi-step organic synthesis. Its bifunctionality allows it to act as a linchpin, connecting different molecular fragments.
As a Key Intermediate
The primary amine of this compound can undergo a wide range of transformations, such as amide bond formation, reductive amination, and Schiff base formation. Once these transformations are complete, the benzyl group can be removed to reveal the phenol, which can then participate in further reactions like etherification, esterification, or electrophilic aromatic substitution. This strategic unmasking of a second reactive site is a powerful tool in the synthesis of complex molecules. While specific examples in the total synthesis of natural products are not prominently documented, its structure makes it an ideal synthon for constructing molecules containing a p-aminophenol moiety, a common feature in various natural products and pharmaceuticals.
Caption: Strategic use of this compound in synthesis.
Chapter 5: Emerging Applications in Materials Science
The structural motifs within this compound also hold potential for applications in materials science, particularly in polymer chemistry and surface modification.
Polymer Synthesis
While direct polymerization of this compound is not common, its derivatives and related structures are valuable monomers. For instance, the synthesis of poly(4-benzyloxyphenylmethacrylate) has been reported, starting from the related 4-benzyloxyphenol[1][11]. This demonstrates the utility of the benzyloxyphenyl group in creating polymers with specific thermal and optical properties. Copolymers of this monomer with acrylonitrile have also been prepared and characterized[11]. The amine functionality of this compound could be used to create polyamides or polyimines, or it could be modified to introduce a polymerizable group.
Potential for Surface Modification
The deprotected form of this compound, 4-hydroxybenzylamine, is structurally analogous to dopamine, a molecule renowned for its ability to form adhesive polydopamine coatings on a wide variety of surfaces[12][13]. This suggests a potential application for this compound in advanced surface modification. One could envision covalently attaching this compound to a surface via its amine group. Subsequent debenzylation would expose the phenolic hydroxyl group, creating a "dopamine-like" surface that could be used for bio-conjugation, metal chelation, or promoting adhesion.
Chapter 6: Safety, Handling, and Storage
-
Hazards: Related benzylamines are often corrosive and can cause severe skin burns and eye damage. They may also be harmful if swallowed or in contact with skin[7][14].
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[14]. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
References
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules.
- Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity. (2022). European Journal of Medicinal Chemistry.
- 3'-(4-(Benzyloxy)phenyl)-1'-phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and molecular docking studies. (2020). Archiv der Pharmazie.
- Synthesis, characterization of poly (4- benzyloxyphenylmethacrylate) and its copolymer with acrylonitrile and determination of monomer reactivity ratios. International Journal of Current Research.
- Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (2021). Journal of the Indian Chemical Society.
- Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). International Journal of Molecular Sciences.
- Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. (1987). Synthetic Communications.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2021). Molecules.
- Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. (2021). International Journal of Molecular Sciences.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2012). The Journal of Organic Chemistry.
- Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1). ResearchGate.
- This compound. PubChem.
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.
- The synthesis of novel kinase inhibitors using click chemistry. (2014). Thesis.
- p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. (1987). Heterocycles.
- Four-Step Pathway from Phenylpyruvate to Benzylamine, an Intermediate to the High-Energy Propellant CL-20. (2021). ACS Synthetic Biology.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). ChemRxiv.
- Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). European Journal of Medicinal Chemistry.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). Bioorganic & Medicinal Chemistry Letters.
- 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. (2020). International Journal of Antimicrobial Agents.
- Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. ResearchGate.
- On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. (1984). Tetrahedron Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qualitas1998.net [qualitas1998.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. 3'-(4-(Benzyloxy)phenyl)-1'-phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization of poly (4- benzyloxyphenylmethacrylate) and its copolymer with acrylonitrile and determination of monomer reactivity ratios | International Journal of Current Research [journalcra.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. Natural product synthesis Home [pubs.rsc.org]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Benzyloxybenzylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxybenzylamine is a primary amine that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a benzyl ether protecting group on a benzylamine core, makes it a versatile intermediate for introducing a functionalized aromatic moiety. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on its role in drug discovery and development.
Part 1: Chemical Identity and Properties
This compound is systematically known as (4-(Benzyloxy)phenyl)methanamine. It is identified by the Chemical Abstracts Service (CAS) Registry Number 22171-15-9.[1][2][3]
Synonyms and Identifiers
The compound is known by several synonyms in chemical literature and databases, which are essential for comprehensive literature searches.[1][2][3]
| Identifier Type | Value |
| IUPAC Name | (4-(Benzyloxy)phenyl)methanamine |
| CAS Number | 22171-15-9 |
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.28 g/mol |
| ChEMBL ID | CHEMBL146898 |
| PubChem CID | 4292845 |
A comprehensive list of depositor-supplied synonyms includes: (4-(benzyloxy)phenyl)methanamine, 4-Benzyloxy-benzylamine, (4-phenylmethoxyphenyl)methanamine, [4-(benzyloxy)phenyl]methanamine, and p-benzyloxybenzyl amine.[1][2]
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its handling, reaction setup, and purification.
| Property | Value | Source |
| Appearance | Beige powder/solid | [4] |
| Melting Point | 60 - 64 °C | [4] |
| Boiling Point | 358.2 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 175.1 ± 15.6 °C | [1] |
| Water Solubility | Insoluble | [5] |
Part 2: Synthesis and Methodologies
The synthesis of this compound is a multi-step process that typically begins with the protection of a phenolic hydroxyl group, followed by the reduction of a nitrile.
General Synthesis Workflow
A common synthetic route involves a two-step process starting from 4-cyanophenol.[6] This workflow is valued for its high yields and the relative accessibility of the starting materials.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of this compound and related derivatives.[6]
Step 1: Synthesis of 4-(Benzyloxy)benzonitrile
-
To a solution of 4-cyanophenol in acetone, add potassium carbonate (K₂CO₃).
-
Add benzyl bromide to the mixture.
-
Reflux the reaction mixture for approximately 4 hours.
-
After cooling, filter the solid and concentrate the filtrate under reduced pressure to obtain the crude 4-(benzyloxy)benzonitrile. This intermediate is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
In a two-neck flask under an inert atmosphere, suspend lithium aluminum hydride (Li(AlH₄)) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Slowly add a solution of 4-(benzyloxy)benzonitrile in THF to the suspension.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting solid and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Part 3: Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to deprotect the benzyl group at a later synthetic stage to reveal a reactive phenol, or to use the entire benzyloxybenzyl moiety as a key pharmacophoric element.
Case Study 1: Antimycobacterial Agents
In the development of novel treatments for tuberculosis, this compound has been used as a key amine component in the synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.[6]
Caption: Synthesis of antimycobacterial agents.
The synthesis involves a nucleophilic aromatic substitution reaction where the primary amine of this compound displaces the chlorine atom on the quinoline ring.[6] This reaction is typically carried out at high temperatures in a polar aprotic solvent like dimethylsulfoxide (DMSO) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[6]
Case Study 2: Dopamine D4 Receptor Antagonists
The benzyloxy moiety is also a key feature in the design of antagonists for the dopamine D4 receptor (D₄R), which is a target for neurological and psychiatric disorders.[7] Researchers have developed 3- or 4-benzyloxypiperidine scaffolds as potent and selective D₄R antagonists.[7] While not a direct reaction of this compound, the structural motif is highly relevant and demonstrates the importance of the benzyloxybenzyl group in achieving desired biological activity and optimizing pharmacokinetic properties.[7][8] The presence of the benzyl ether can influence properties like lipophilicity (cLogP) and metabolic stability, which are critical for CNS-targeting drugs.[8]
Part 4: Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[4][5]
-
Handling: Handle in a well-ventilated area. Avoid dust formation and inhalation.[4][5] Avoid contact with skin, eyes, or clothing.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[4]
In case of exposure, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention.[4][5]
Conclusion
This compound is a foundational reagent in modern organic synthesis, offering a reliable means to incorporate a protected phenol functionality within a benzylamine framework. Its straightforward synthesis and versatile reactivity have cemented its role in the development of complex molecules, particularly in the search for new therapeutic agents. For researchers in drug discovery, a thorough understanding of its properties, synthesis, and reaction characteristics is essential for leveraging its full potential in the design and creation of novel bioactive compounds.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Tireli, A. A., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2499.
- Yilmaz, G., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 42(4), 1045-1056.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1).
- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
- Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615.
- Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed.
- Google Patents. (2014). CN103751166A - Application of benzyl-4-(benzyloxy)-dimethoxy benzoate in preparation of drugs for preventing and treating rheumatoid arthritis.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 22171-15-9 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Amine Reactivity of 4-Benzyloxybenzylamine: A Technical Guide for Synthetic Strategy
For researchers, scientists, and professionals in drug development, 4-benzyloxybenzylamine serves as a versatile and valuable building block. Its unique structural features—a nucleophilic primary amine tethered to a benzyl group, which in turn is substituted with a benzyloxy moiety—offer a rich landscape for chemical modification. However, harnessing its full synthetic potential requires a nuanced understanding of the interplay between its constituent parts. This in-depth technical guide provides a comprehensive exploration of the reactivity of the amine group in this compound, offering field-proven insights into its behavior in common synthetic transformations and guidance on strategic manipulation.
Understanding the Core Reactivity: Electronic and Steric Influences
The reactivity of the primary amine in this compound is fundamentally governed by the electronic and steric environment of the molecule. The lone pair of electrons on the nitrogen atom renders it nucleophilic and basic, making it amenable to a wide array of reactions.
Electronic Effects: The benzylamine moiety itself is generally considered to be weakly electron-donating. The methylene spacer between the phenyl ring and the amine group prevents direct resonance delocalization of the nitrogen lone pair into the aromatic system. However, the 4-benzyloxy group exerts a significant influence. The ether oxygen can donate electron density to the phenyl ring through resonance, which can, in turn, have a subtle activating effect on the benzylic position. This can influence the overall reactivity of the molecule in certain contexts.
Steric Considerations: As a primary amine, the nitrogen in this compound is relatively unhindered, allowing for facile approach by a variety of electrophiles. However, the presence of the bulky benzyloxybenzyl group can play a role in reactions involving very large or sterically demanding reagents.
Key Synthetic Transformations of the Amine Group
The primary amine of this compound is a versatile handle for a variety of chemical modifications. The following sections detail the most common and synthetically useful reactions, providing both mechanistic insights and practical considerations.
N-Acylation: Formation of Amide Bonds
The formation of an amide bond via N-acylation is one of the most fundamental and widely employed reactions in medicinal chemistry.[1] The amine group of this compound readily participates in these transformations.
Causality of Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the stability of the starting materials and the desired reactivity.
-
Acyl Chlorides and Anhydrides: These are highly reactive acylating agents that readily react with this compound, often in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl or carboxylic acid byproduct.[2][3] The reaction is typically fast and high-yielding.
-
Carboxylic Acids (Amide Coupling): For more sensitive substrates or when a milder approach is required, direct coupling with a carboxylic acid is preferred. This necessitates the use of a coupling agent to activate the carboxylic acid. Common coupling systems include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive such as HOBt (1-hydroxybenzotriazole) to minimize side reactions and racemization.[1][4]
Table 1: Comparison of N-Acylation Methods for this compound
| Method | Acylating Agent | Coupling Agent/Base | Typical Solvent | Temperature (°C) | General Yields |
| Schotten-Baumann | Acyl Chloride | Triethylamine, Pyridine | Dichloromethane, THF | 0 to RT | High |
| Anhydride Acylation | Acetic Anhydride | None or Pyridine | Neat or Dichloromethane | RT | High |
| Amide Coupling | Carboxylic Acid | EDC/HOBt, HATU | DMF, Dichloromethane | 0 to RT | Good to Excellent |
Experimental Protocol: N-Acylation with a Carboxylic Acid using EDC/HOBt
-
Dissolution: Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Additive Inclusion: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute with an organic solvent, wash with aqueous solutions to remove byproducts, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for N-acylation via amide coupling.
N-Alkylation: Introducing Alkyl Substituents
N-alkylation of this compound can be a powerful tool for modulating the steric and electronic properties of the amine, but it requires careful control to avoid over-alkylation.
Direct Alkylation with Alkyl Halides: This classic SN2 reaction can be challenging to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[5][6] Using a large excess of the primary amine can favor mono-alkylation, but this is often not practical.
Reductive Amination: A more controlled and widely used method for mono-alkylation is reductive amination.[7][8] This one-pot reaction involves the condensation of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.
Causality of Experimental Choices:
-
Choice of Reducing Agent: The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the iminium ion intermediate in the presence of the starting aldehyde or ketone.[9]
-
pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6) to facilitate the dehydration step.
Table 2: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Reagents | Typical Solvent | Temperature (°C) | Key Consideration |
| Direct Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Acetonitrile, DMF | RT to 80 | Prone to over-alkylation |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃, NaBH₃CN | Dichloromethane, Methanol | RT | High selectivity for mono-alkylation |
Experimental Protocol: Reductive Amination with an Aldehyde
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or methanol. If necessary, add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Reaction Progression: Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Caption: Reductive amination pathway for N-alkylation.
Sulfonamide Formation
The reaction of this compound with sulfonyl chlorides provides a straightforward route to sulfonamides, a privileged scaffold in medicinal chemistry. This reaction is analogous to N-acylation with acyl chlorides.
Experimental Protocol: Sulfonamide Synthesis
-
Reactant Preparation: Dissolve this compound (1.0 eq) in a solvent like dichloromethane or pyridine.
-
Base Addition: Add a base such as pyridine or triethylamine (1.1-1.5 eq).
-
Sulfonyl Chloride Addition: Cool the mixture to 0 °C and add the desired sulfonyl chloride (1.0-1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Perform an aqueous work-up to remove the base and its salt, followed by extraction, drying, and purification of the product.
The Role of the Benzyloxy Group: Protection and Deprotection
A key feature of this compound is the benzyloxy group, which serves as a protecting group for a phenol. The ability to selectively remove this group is crucial in multi-step syntheses.
Catalytic Hydrogenation: The most common method for debenzylation is catalytic hydrogenation.[10] This typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is generally high-yielding and clean, but it is not compatible with other reducible functional groups such as alkenes, alkynes, or nitro groups.
Orthogonal Deprotection Strategies: In complex molecules, it is often necessary to use protecting groups that can be removed under different conditions. This is known as an orthogonal protection strategy.[11][12][13] For instance, the benzyloxy group can be part of a strategy that also includes acid-labile (e.g., Boc, trityl) or base-labile (e.g., Fmoc) protecting groups.
Table 3: Deprotection of the Benzyloxy Group
| Method | Reagents | Typical Solvent | Key Advantage | Key Limitation |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate | Clean and high-yielding | Not compatible with reducible groups |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Methanol | Avoids use of H₂ gas | Similar limitations to hydrogenation |
| Lewis Acid Cleavage | BCl₃·SMe₂ | Dichloromethane | Orthogonal to many other groups | Harsh conditions |
Experimental Protocol: Catalytic Debenzylation
-
Setup: Dissolve the N-substituted this compound derivative in a suitable solvent (e.g., methanol, ethanol).
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Caption: Orthogonal deprotection strategies.
Conclusion
This compound is a highly versatile building block in modern organic synthesis, particularly within the realm of drug discovery.[14][15][16] Its primary amine offers a reliable handle for a multitude of transformations, including N-acylation, N-alkylation, and sulfonamide formation. A thorough understanding of the electronic and steric factors governing its reactivity, coupled with a strategic approach to reaction selection and the use of the benzyloxy group as a cleavable protecting group, empowers the synthetic chemist to efficiently construct complex molecular architectures. The protocols and insights provided in this guide serve as a foundation for the rational design and execution of synthetic routes leveraging this important intermediate.
References
- A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers. (n.d.). BenchChem.
- Application Notes and Protocols for Amide Coupling Reactions Using 4-Benzyloxy-3-fluorobenzoic Acid. (n.d.). BenchChem.
- An In-depth Technical Guide to Orthogonal Protecting Groups in Solid-Phase Peptide Synthesis. (n.d.). BenchChem.
- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (2011). Journal of the American Chemical Society.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2014). Molecules.
- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. (n.d.). BenchChem.
- Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII. (2012). Bioorganic & Medicinal Chemistry.
- Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011).
- Minimizing side reactions during acylation of 4-Hydroxybenzamide. (n.d.). BenchChem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2013). Journal of the Serbian Chemical Society.
- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. (n.d.). BenchChem.
- Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2011).
- Efficient One‐Pot Reductive Aminations of Carbonyl Compounds with Aquivion‐Fe as a Recyclable Catalyst and Sodium Borohydride. (2020). ChemistrySelect.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.
- Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. (2018).
- Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube.
- Acylation of Amines, Part 4: with Carboxylic Acids. (2021). YouTube.
- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (n.d.). BenchChem.
- Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. (2017).
- Amide Synthesis. (n.d.). Fisher Scientific.
- Preparation of amines by reductive amination of aldehydes and Ketones. (2021). YouTube.
- N-Acylation Reactions of Amines. (2020).
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Application Notes and Protocols for Acylation Reactions Involving 4-Chlorobenzamide and Primary Amines. (n.d.). BenchChem.
- Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN. (2024). YouTube.
- Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine. (n.d.). BenchChem.
- Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology.
- Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. (n.d.). BenchChem.
- Application Note: Protocols for the Synthesis of N-Benzylacetamide via Acyl
- Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. (1987).
- Application Notes and Protocols: A Detailed Guide to the N-Acylation of Amines with Benzotriazoles. (n.d.). BenchChem.
- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (2021). European Journal of Organic Chemistry.
- 20.05.1: Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts.
- N-Acylation in Combin
- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). Ukrainian Chemical Journal.
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
- Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. (2019). ACS Medicinal Chemistry Letters.
- A close-up look at the chemical space of commercially available building blocks for medicinal chemistry. (2021).
- Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction. (2022). ACS Omega.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. qualitas1998.net [qualitas1998.net]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
The Strategic Role of the Benzyloxy Group in 4-Benzyloxybenzylamine: A Technical Guide for Researchers
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the judicious selection and manipulation of functional groups are paramount to the successful construction of complex molecular architectures. 4-Benzyloxybenzylamine, a seemingly straightforward molecule, serves as a quintessential example of how a specific functional group—the benzyloxy moiety—can exert profound influence over a molecule's reactivity, stability, and utility. This in-depth technical guide provides a comprehensive analysis of the multifaceted role of the benzyloxy group in this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its function as a protecting group, its impact on the molecule's electronic and steric properties, and its application in the synthesis of valuable compounds.
The Benzyloxy Group as a Linchpin for Synthetic Strategy: A Protecting Group for Phenols
The primary and most critical role of the benzyloxy group in the context of this compound is to serve as a robust and reliable protecting group for a phenolic hydroxyl group.[1][2] Phenols are reactive functional groups that can undergo a variety of unwanted side reactions under conditions typically employed for transformations elsewhere in a molecule. The acidic nature of the phenolic proton and the nucleophilicity of the corresponding phenoxide can interfere with basic and electrophilic reagents.[2]
The benzyl ether linkage in this compound effectively "masks" the reactive phenol of what would otherwise be 4-hydroxybenzylamine, rendering it inert to a wide range of reaction conditions. This protection strategy is a cornerstone of multi-step organic synthesis, allowing for selective chemical modifications at other sites, such as the benzylamine moiety.[1]
Why the Benzyl Ether? A Comparative Advantage
While several protecting groups for phenols exist, the benzyl ether offers a unique combination of stability and selective cleavability that makes it a preferred choice in many synthetic campaigns.[1]
| Protecting Group | Stability | Cleavage Conditions | Byproducts |
| Benzyl Ether | Stable to a wide range of acidic, basic, and organometallic reagents. | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (e.g., BBr₃)[3][4] | Toluene (volatile and easily removed)[4] |
| Methyl Ether | Very stable, resistant to many conditions. | Harsh conditions (e.g., BBr₃, HBr)[1] | Methyl halide |
| Silyl Ethers (e.g., TBDMS) | Labile to acid and fluoride ions. | Mild acidic conditions, Fluoride sources (e.g., TBAF) | Silyl alcohol |
The stability of the benzyl ether to a broad spectrum of reagents allows for a high degree of flexibility in synthetic planning. Furthermore, the most common deprotection method, catalytic hydrogenolysis, is exceptionally clean, yielding the desired phenol and toluene, a volatile and easily removable byproduct.[4]
Experimental Protocol: Benzylation of 4-Hydroxybenzonitrile
The synthesis of this compound typically begins with the protection of a precursor molecule. A common route involves the benzylation of 4-hydroxybenzonitrile, followed by the reduction of the nitrile to the amine.[5]
Step 1: Benzylation of 4-Hydroxybenzonitrile
This reaction proceeds via a Williamson ether synthesis, a classic and efficient method for forming ethers.
Reagents and Conditions:
-
4-Hydroxybenzonitrile
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Reflux
Detailed Procedure:
-
To a solution of 4-hydroxybenzonitrile in acetone, add potassium carbonate.
-
Add benzyl bromide to the suspension.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-(benzyloxy)benzonitrile.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. This is crucial for the subsequent nucleophilic attack on benzyl bromide.
-
Acetone: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile or electrophile.
-
Reflux: Heating the reaction increases the rate of reaction, ensuring a reasonable reaction time.
Experimental Protocol: Reduction of 4-(Benzyloxy)benzonitrile to this compound
The nitrile group is then reduced to the primary amine.
Reagents and Conditions:
-
4-(Benzyloxy)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
0 °C to room temperature
Detailed Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-(benzyloxy)benzonitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Causality Behind Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent is required to reduce the stable nitrile functional group to a primary amine.[5]
-
Anhydrous THF: An aprotic ether solvent is used as it is unreactive towards LiAlH₄ and effectively solvates the reactants.
-
Inert Atmosphere and Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, stringent anhydrous conditions and an inert atmosphere are essential for safety and to prevent the decomposition of the reagent.
-
Controlled Quenching: The sequential addition of water and base is a standard workup procedure (Fieser workup) to safely destroy excess LiAlH₄ and precipitate the aluminum salts in a granular form that is easy to filter.
Deprotection: Regenerating the Phenol
The true utility of the benzyloxy group as a protecting group lies in its facile removal under specific and mild conditions. The most common and efficient method is catalytic hydrogenolysis.[6][7]
Reagents and Conditions:
-
This compound
-
Palladium on carbon (Pd/C, typically 5-10 mol%)
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
Detailed Procedure:
-
Dissolve this compound in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas (a hydrogen-filled balloon is often sufficient for small-scale reactions) or use a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, 4-hydroxybenzylamine.
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly effective for the cleavage of the benzyl C-O bond in the presence of hydrogen.[7]
-
Hydrogen Gas: The source of hydrogen atoms that will replace the benzyl group and saturate the resulting toluene byproduct.
-
Celite Filtration: Pd/C is a fine black powder that can be difficult to remove by simple filtration. A pad of Celite provides a fine filtration medium to ensure complete removal of the catalyst.
Electronic and Steric Influence of the Benzyloxy Group
Beyond its role as a protecting group, the benzyloxy moiety also imparts distinct electronic and steric characteristics to the this compound molecule, influencing its reactivity.
Electronic Effects
The oxygen atom of the benzyloxy group is an electron-donating group through resonance, increasing the electron density of the aromatic ring. This effect, however, is somewhat attenuated by the inductive electron-withdrawing effect of the oxygen atom. The overall electronic influence can affect the nucleophilicity of the benzylamine nitrogen and the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.
Steric Hindrance
The benzyloxy group is significantly bulkier than a hydroxyl group. This steric hindrance can influence the approach of reagents to the adjacent benzylamine functionality, potentially affecting reaction rates and stereoselectivity in certain transformations.
Applications in Drug Discovery and Organic Synthesis
The presence of the benzyloxy group in synthetic intermediates is prevalent in the development of pharmaceuticals and other complex organic molecules. Its ability to mask a reactive phenol while other synthetic manipulations are carried out is invaluable.
Role in the Synthesis of Biologically Active Compounds
The this compound scaffold and its derivatives are found in a variety of compounds with interesting biological activities. For instance, benzyloxy benzamide derivatives have been explored as neuroprotective agents for the treatment of ischemic stroke.[8] Additionally, benzyloxy piperidine-based compounds have been investigated as dopamine D4 receptor antagonists.[9] In the synthesis of these and other complex molecules, the benzyloxy group serves as a key protecting group that is removed in a late-stage synthetic step to reveal the free phenol, which may be crucial for biological activity or for further functionalization.
Conclusion
The benzyloxy group in this compound is far more than a simple substituent; it is a strategic tool that enables complex and elegant synthetic routes. Its primary function as a robust and selectively cleavable protecting group for phenols is indispensable in modern organic synthesis. By understanding the principles behind its installation and removal, as well as its inherent electronic and steric properties, researchers can leverage the benzyloxy group to its full potential in the design and synthesis of novel molecules with significant applications in drug discovery and beyond. The self-validating nature of the protection-deprotection protocols, coupled with their high efficiency and clean reaction profiles, solidifies the benzyloxy group's status as an authoritative and trustworthy component of the synthetic chemist's toolkit.
References
- Baudoin, O. (2005). Transition-Metal-Catalyzed Arylation of Unactivated C(sp3)−H Bonds.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Sajiki, H. (1995). Selective inhibition of palladium on carbon-catalyzed hydrogenolysis of benzyl ethers with ammonia, pyridine and ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
- ResearchGate. (n.d.). Protection for Phenols and Catechols.
- University of Wisconsin. (n.d.). Protecting Groups.
- de Oliveira, R. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2537.
- ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
- SynArchive. (n.d.). Protecting Groups List.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(19), 12464–12473.
- Muhammad, S. K., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
- PubChem. (n.d.). This compound.
- Pérez, V., et al. (1998). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1), 141-147.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1).
- Yin, D., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 263, 115871.
- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
- Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 63, 128615.
- Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 63, 128615.
- Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379.
- Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Imperative of Stability in Synthesis and Development
An In-Depth Technical Guide to the Stability of 4-Benzyloxybenzylamine Under Acidic and Basic Conditions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and pharmaceutical development, this compound serves as a versatile intermediate and a structural motif of interest.[1] Its architecture, featuring a primary benzylamine and a benzyl ether, offers unique chemical handles for constructing more complex molecules. However, the very features that make it synthetically useful also present potential liabilities. The stability of this molecule under various pH conditions is not merely an academic curiosity; it is a critical parameter that dictates its storage, handling, reaction compatibility, and its ultimate viability in a drug substance or product. This guide provides a detailed examination of the chemical stability of this compound, grounding theoretical principles in practical, field-proven methodologies for its assessment.
Molecular Profile of this compound
This compound, with the chemical formula C₁₄H₁₅NO, is comprised of two key functional groups that govern its reactivity and stability: a primary amine attached to a methylene group (a benzylamine) and a benzyl ether.[2][3] Understanding the intrinsic properties of these two groups is fundamental to predicting the molecule's behavior.
-
The Benzylamine Moiety: The primary amine group (pKa of the conjugate acid is typically ~9-10) is basic and nucleophilic. Under acidic conditions, it will be readily protonated to form a benzylammonium salt. This protonation significantly alters its reactivity.
-
The Benzyl Ether Moiety: Benzyl ethers are widely used as protecting groups for alcohols precisely because of their general robustness.[4][5] They are notably stable to a wide range of basic, nucleophilic, and reducing conditions. However, their stability toward acids is conditional and represents the primary liability of the this compound structure.[6][7]
Stability Under Acidic Conditions: The Point of Vulnerability
The primary degradation pathway for this compound in an acidic medium is the cleavage of the benzyl ether bond. While benzyl ethers are more stable to acid than other protecting groups like acetals or silyl ethers, they are not impervious.[8]
Mechanism of Acid-Catalyzed Ether Cleavage
The cleavage of the C-O ether bond is an acid-catalyzed process that proceeds via protonation of the ether oxygen. This step is crucial as it converts the alkoxy group into a good leaving group (an alcohol). Following protonation, the bond can cleave through a mechanism with Sₙ1 character.[9][10]
Causality: The Sₙ1-like pathway is favored because the cleavage results in the formation of a resonance-stabilized benzylic carbocation. The stability of this intermediate is the primary driver for the reaction. The electronic nature of substituents on the aromatic ring can significantly influence the rate of this cleavage; electron-donating groups accelerate the reaction by further stabilizing the carbocation, while electron-withdrawing groups have the opposite effect.[6] In the case of this compound, the substituents on the phenyl ring of the ether do not strongly donate or withdraw electrons, leading to moderate stability.
The proposed degradation pathway is visualized below:
Caption: Proposed mechanism for acid-catalyzed degradation.
Factors Influencing Acidic Degradation
Several factors dictate the rate and extent of degradation:
-
Acid Strength: Strong acids (e.g., HCl, H₂SO₄, TFA) are required to achieve significant cleavage.[7][11] Weak acids like acetic acid are unlikely to cause substantial degradation under mild conditions.
-
Temperature: The reaction rate is highly dependent on temperature. Forced degradation studies often employ elevated temperatures (e.g., 50-80°C) to accelerate cleavage to an observable rate within a practical timeframe.[12]
-
Solvent: The solvent can play a role in stabilizing intermediates. Protic solvents can participate in the reaction, for instance, by trapping the resulting carbocation.[9]
Stability Under Basic Conditions: A Profile of Resilience
In contrast to its susceptibility to acid, this compound exhibits high stability under basic conditions.
Chemical Rationale for Base Stability
-
Benzyl Ether: The C-O bond of the benzyl ether is not susceptible to nucleophilic attack by hydroxide or other common bases. Cleavage would require harsh conditions, such as dissolving metal reductions (e.g., Na/NH₃), which are not relevant to typical pharmaceutical stability testing.[8]
-
Benzylamine: The primary amine is a weak base and remains largely unprotonated in basic or neutral solutions. While the free amine is nucleophilic and can participate in reactions with suitable electrophiles, the core structure of the molecule itself does not possess an intrinsic degradation pathway initiated by base.
Therefore, under standard basic stress testing conditions (e.g., 0.1 M to 1 M NaOH), significant degradation of the this compound molecule is not expected. Any observed instability would likely be attributable to interactions with other components in a formulation or oxidative processes rather than direct base-catalyzed hydrolysis.
Caption: this compound is generally stable in base.
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[13][14] The protocol described here is a self-validating system designed to provide clear, interpretable data on the stability of this compound.
Experimental Workflow
The overall process for conducting a forced degradation study is systematic, moving from stress application to analysis.
Caption: Workflow for conducting forced degradation studies.
Detailed Step-by-Step Protocol
This protocol is designed to induce degradation of approximately 5-20%, which is ideal for method validation and product identification.[14]
Objective: To assess the stability of this compound in acidic and basic solutions.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), pellets
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1.0 mg/mL.
-
Causality: A co-solvent is used because the compound has both polar (amine) and non-polar (aromatic rings) character.[1] This ensures complete dissolution.
-
-
Preparation of Stress Samples:
-
Acidic Stress: To a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to volume with 50:50 acetonitrile/water. This yields a final drug concentration of 0.1 mg/mL in 0.1 M HCl.
-
Basic Stress: To a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M NaOH. Dilute to volume with 50:50 acetonitrile/water. This yields a final drug concentration of 0.1 mg/mL in 0.1 M NaOH.
-
Control Sample: To a 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with 50:50 acetonitrile/water.
-
-
Incubation:
-
Store one set of acidic, basic, and control samples at room temperature (~25°C).
-
Store a second set in a water bath or oven at 60°C.
-
Causality: Running parallel experiments at different temperatures allows for an assessment of thermal impact on the degradation rate, a key principle of forced degradation.[12]
-
-
Time Point Analysis:
-
Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Before analysis, the acidic and basic samples must be neutralized . For every 1 mL of sample, add an equimolar amount of base (for the acid sample) or acid (for the base sample). For example, neutralize 1 mL of the 0.1 M HCl sample with 100 µL of 1.0 M NaOH.
-
Trustworthiness: The T=0 sample serves as the undegraded baseline for calculating degradation. The control sample validates that degradation is due to the stressor (acid/base) and not the solvent or temperature alone.
-
-
Analytical Method:
-
Analyze all samples by a stability-indicating HPLC-UV/PDA method. A starting point for method development is provided below.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Causality: A gradient method is chosen to ensure the separation of the parent peak from any potential degradation products, which may have significantly different polarities. A PDA detector is superior to a simple UV detector as it provides spectral data, helping to confirm peak purity and identify degradants.[17]
-
Data Interpretation and Summary
The primary output is the percentage of the parent compound remaining and the appearance of new peaks corresponding to degradation products.
| Stress Condition | Temperature | Time (hours) | % this compound Remaining (Hypothetical) | Major Degradants Observed |
| 0.1 M HCl | 60°C | 24 | ~85% | Peak consistent with 4-(aminomethyl)phenol |
| 0.1 M NaOH | 60°C | 24 | >99% | None significant |
| Control (Water) | 60°C | 24 | >99% | None significant |
Mass Balance: A critical aspect of a trustworthy stability study is the mass balance. The sum of the assay of the parent drug and the assays of all degradation products should ideally be close to 100% of the initial concentration.[12] A poor mass balance may indicate that some degradants are not being detected by the analytical method (e.g., they are volatile or do not have a UV chromophore).
Conclusion for the Practicing Scientist
The stability profile of this compound is dichotomous. It is highly robust under basic and neutral conditions, making it compatible with a wide array of synthetic transformations and formulation excipients that do not involve acidic environments. Conversely, its benzyl ether linkage is a known liability under acidic conditions, particularly with strong acids and elevated temperatures.
For drug development professionals, this means that formulation strategies must carefully control pH to avoid acidic environments. During synthesis, acidic deprotection steps for other functional groups must be chosen carefully to avoid unintended cleavage of the benzyl ether. The provided forced degradation protocol serves as a robust template for quantifying this stability and for identifying the specific degradation products that must be monitored and controlled in a regulatory setting.
References
- Lee, J., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Jadhav, S. D., et al. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. Industrial & Engineering Chemistry Research. [Link]
- Organic Chemistry Portal. Benzyl Ethers. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4292845, this compound. [Link]
- University of Evansville. Alcohol Protecting Groups. [Link]
- Gholkar, P. N., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. [Link]
- Gholkar, P. N., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment.
- Organic Chemistry Portal. Benzylamines. [Link]
- Davis, J. T., et al. (2004). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. The Journal of Organic Chemistry. [Link]
- Singh, R. & Rehman, Z. (2016).
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- Bajaj, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Rawat, T. & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
- Gessner, A. (2015). Forced Degradation Studies for Biopharmaceuticals.
- Patel, D. K. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical and Life Sciences. [Link]
- International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. [Link]
- Liu, Y., et al. (2017). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Publishing. [Link]
Sources
- 1. CAS 22171-15-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. acdlabs.com [acdlabs.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsdr.org [ijsdr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Quinolines Utilizing 4-Benzyloxybenzylamine
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3][4][5] This guide provides detailed protocols and expert insights into the synthesis of quinoline derivatives using 4-benzyloxybenzylamine. We will explore its direct application as a nucleophilic building block in the synthesis of N-substituted aminoquinolines and propose a novel, yet chemically sound, adaptation of the classical Friedländer synthesis for the construction of the quinoline core itself. Furthermore, we will delve into the catalytic potential of benzylamines in modern, environmentally benign quinoline syntheses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in the design and synthesis of novel quinoline-based compounds.
Introduction: The Enduring Importance of the Quinoline Moiety
Quinoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, was first isolated from coal tar in 1834.[1][6] Since then, its derivatives have been found to exhibit a remarkable range of biological activities, cementing their status as "privileged scaffolds" in drug discovery.[3][4] Notable examples of quinoline-based drugs include the antimalarial agents quinine and chloroquine, the antibacterial fluoroquinolones like ciprofloxacin, and the anticancer drug camptothecin.[1][2] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.[3] This has led to the development of a multitude of synthetic methods for its construction, from classical named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses to modern transition-metal-catalyzed approaches.[6][7][8][9][10][11][12][13]
This application note focuses on the utility of this compound, a versatile primary amine, in the synthesis of functionalized quinolines. The benzyloxy group offers a stable protecting group for a phenolic hydroxyl, which can be deprotected in later synthetic steps to introduce a new point of functionalization or to modulate biological activity.
Part 1: Direct Application - Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines via Nucleophilic Aromatic Substitution
One of the most direct applications of this compound in quinoline synthesis is its use as a nucleophile in the construction of N-substituted 4-aminoquinolines. This class of compounds is of significant interest, particularly in the development of new antimycobacterial agents.[14] The following protocol is based on a reported synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines.[14]
Scientific Rationale
This synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The 4-chloroquinoline starting material is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom in the quinoline ring system. This compound acts as the nucleophile, displacing the chloride to form the C-N bond. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, such as DMSO, with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines.
Detailed Protocol
Materials:
-
2-Alkyl-4-chloroquinoline (1.0 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.3 mmol)
-
Dimethylsulfoxide (DMSO) (4 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add the 2-alkyl-4-chloroquinoline (1.0 mmol), this compound (1.4 mmol), DIPEA (2.3 mmol), and DMSO (4 mL).[14]
-
Seal the tube and heat the reaction mixture at 150 °C for 20 hours.[14]
-
After cooling to room temperature, extract the product with ethyl acetate (3 x 30 mL).[14]
-
Combine the organic phases and wash with water (3 x 50 mL).[14]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-(4-(benzyloxy)benzyl)-4-aminoquinoline.
| Substituent (R) | Yield (%) |
| H | 35 |
| 6-CH3 | 42 |
| 6-Cl | 26 |
| 6-Br | 48 |
| Data adapted from reference[14]. |
Part 2: Proposed Application - Modified Friedländer Synthesis of 6-Benzyloxyquinolines
The Friedländer synthesis is a robust method for constructing the quinoline core by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[8][17] While this compound cannot be directly used in a classical Friedländer synthesis, it is a readily available precursor to a suitable starting material, 2-amino-5-(benzyloxy)benzaldehyde. This proposed two-step sequence offers a strategic route to novel 6-benzyloxy-substituted quinolines.
Scientific Rationale
The proposed synthesis begins with the nitration of 4-benzyloxybenzaldehyde, followed by reduction of the nitro group to an amine. The resulting 2-amino-5-(benzyloxy)benzaldehyde can then undergo a Friedländer condensation with a ketone, such as acetone, under acidic or basic conditions. The reaction proceeds through an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring.[8][18]
Proposed Synthetic Pathway Diagram
Caption: Proposed two-step synthesis of a 6-benzyloxyquinoline via a modified Friedländer approach.
Detailed Proposed Protocol
Step 1: Synthesis of 3-Amino-4-(benzyloxy)benzaldehyde
-
Nitration: Carefully add 4-benzyloxybenzaldehyde to a mixture of concentrated nitric acid and sulfuric acid at low temperature to obtain 4-(benzyloxy)-3-nitrobenzaldehyde.
-
Reduction: Reduce the nitro group of 4-(benzyloxy)-3-nitrobenzaldehyde using a reducing agent such as iron powder in acetic acid to yield 3-amino-4-(benzyloxy)benzaldehyde.[18]
Step 2: Friedländer Synthesis of 6-(Benzyloxy)-2-methylquinoline
Materials:
-
3-Amino-4-(benzyloxy)benzaldehyde (1.0 mmol)
-
Acetone (2.0 mmol)
-
Ethanol (10 mL)
-
Potassium hydroxide (0.1 mmol)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4-(benzyloxy)benzaldehyde (1.0 mmol) and potassium hydroxide (0.1 mmol) in ethanol (10 mL).
-
Add acetone (2.0 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 6-(benzyloxy)-2-methylquinoline.
Part 3: Catalytic Application - On-Water Synthesis of 2-Substituted Quinolines
Recent advancements in green chemistry have led to the development of environmentally benign methods for quinoline synthesis. One such method utilizes benzylamine as a nucleophilic catalyst for the synthesis of 2-substituted quinolines from 2-aminochalcones in water.[19][20][21] This protocol highlights the potential for this compound to be used in a similar catalytic capacity.
Scientific Rationale
The reaction proceeds through a conjugate addition of benzylamine to the 2-aminochalcone, followed by an intramolecular condensation between the amino group and the carbonyl group. Subsequent elimination of benzylamine regenerates the catalyst and yields the quinoline product.[20][22] Performing the reaction "on-water" offers several advantages, including operational simplicity, enhanced reaction rates, and easy product isolation by filtration.[19][20]
Catalytic Cycle Diagram
Caption: Catalytic cycle for the benzylamine-catalyzed synthesis of 2-substituted quinolines.
Detailed Protocol
Materials:
-
2-Aminochalcone derivative (1.0 mmol)
-
This compound (0.5 mmol)
-
Water (5 mL)
Procedure:
-
In a flask, suspend the 2-aminochalcone derivative (1.0 mmol) in water (5 mL).
-
Add this compound (0.5 mmol) to the suspension.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and dry to obtain the pure 2-substituted quinoline.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 10 | 24 | 67 |
| 50 | 6 | >99 |
| 100 | 3 | >99 |
| Data adapted from a similar synthesis using benzylamine as the catalyst.[20] |
Conclusion
This compound is a valuable and versatile reagent in the synthesis of quinoline derivatives. It can be employed directly as a nucleophile to construct complex N-substituted aminoquinolines, or it can serve as a precursor for starting materials in classical annulation reactions like the Friedländer synthesis. Furthermore, its potential as a nucleophilic catalyst in modern, green synthetic methodologies opens up new avenues for the environmentally conscious production of this important class of heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of novel, biologically active quinolines.
References
- Lee, S. Y., & Cheon, C. H. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry, 83(21), 13036–13044. [Link]
- Adimule, V., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20083-20104. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-249. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21915-21935. [Link]
- Lee, S. Y., & Cheon, C. H. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry. [Link]
- Mondal, S., et al. (2021). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry, 19(28), 6293-6302. [Link]
- Meyet, C. E., & Larsen, C. H. (2012). One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. The Journal of Organic Chemistry, 77(17), 7537–7543. [Link]
- PubMed. (2018).
- MDPI. (2023).
- Oriental Journal of Chemistry. (2023).
- da Silva, A. C. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2530. [Link]
- National Institutes of Health. (2022).
- ResearchGate. (n.d.). Mechanistic details of the synthesis of quinoline using benzylamine as... [Link]
- Wikipedia. (n.d.). Friedländer synthesis. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (2022).
- Combes Quinoline Synthesis. (n.d.). [Link]
- Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
- Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
- Semantic Scholar. (2022).
- Organic Chemistry Portal. (2012).
- Wikipedia. (n.d.). Skraup reaction. [Link]
- SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
- Slideshare. (n.d.).
- National Institutes of Health. (n.d.). This compound. [Link]
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
- National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... [Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. iipseries.org [iipseries.org]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | 22171-15-9 [amp.chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Benzyloxybenzylamine in Nucleophilic Substitution Reactions
Introduction
In the landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is paramount. 4-Benzyloxybenzylamine serves as a versatile and crucial reagent, primarily utilized in nucleophilic substitution reactions. Its unique structure, featuring a nucleophilic primary amine and a stable benzyloxy protecting group, allows for its seamless integration into complex molecular frameworks. These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective application of this compound. We will explore its mechanistic underpinnings, provide field-proven protocols, and discuss its role in the synthesis of pharmacologically relevant compounds.
The benzyloxy group, a benzyl ether, is a widely used protecting group for hydroxyls and, by extension, phenols.[1][2] Its stability under a range of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an ideal choice for multi-step syntheses.[1][3] In the context of this compound, this protecting group masks the phenolic hydroxyl, preventing its interference in reactions targeting the primary amine. This allows the amine to act as a potent nucleophile in various substitution reactions, including N-alkylation and N-arylation.
Mechanistic Principles of this compound in Nucleophilic Substitution
Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the displacement of a leaving group by a nucleophile.[4] this compound, with its primary amine, readily participates as a nucleophile in SN2 and SNAr (nucleophilic aromatic substitution) reactions.
SN2 Reactions
In SN2 reactions, the amine nitrogen of this compound directly attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step.[4] This is a common strategy for introducing the 4-benzyloxybenzyl moiety onto a molecule, a key step in the synthesis of various compounds, including potential anticonvulsants and antimycobacterial agents.[5][6][7] The reaction rate is influenced by the steric hindrance around the electrophilic center and the nature of the leaving group.[8]
Nucleophilic Aromatic Substitution (SNAr)
This compound can also participate in SNAr reactions, where it displaces a leaving group on an electron-deficient aromatic ring.[9][10] This type of reaction is crucial for the synthesis of compounds where the 4-benzyloxybenzylamino group is attached to an aromatic or heteroaromatic core, such as in certain quinoline derivatives with antimycobacterial activity.[5] The presence of electron-withdrawing groups on the aromatic ring is essential to activate the ring towards nucleophilic attack.[10]
The Role of the Benzyloxy Protecting Group
The benzyloxy group serves a critical protective role.[1][2] It is generally stable to basic and mildly acidic conditions, allowing for a wide range of transformations to be performed on other parts of the molecule without affecting the protected phenol.[2] This stability is crucial during the nucleophilic substitution reaction itself, which often employs basic conditions.[11][12]
Deprotection: A key advantage of the benzyloxy group is its straightforward removal. Catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source, is the most common and mild method for cleaving the benzyl ether to reveal the free phenol.[2][3] Other methods, such as treatment with strong acids or oxidizing agents like dichlorodicyanoquinone (DDQ), can also be employed, although these are less common and substrate-dependent.[13][14][15]
Experimental Protocols
The following protocols are designed to be self-validating, with clear explanations for each step. They represent common applications of this compound in nucleophilic substitution reactions.
Protocol 1: General N-Alkylation of an Alkyl Halide with this compound (SN2)
This protocol describes a general procedure for the N-alkylation of an alkyl halide, a foundational SN2 reaction.
Diagram of the Experimental Workflow:
Caption: General workflow for N-alkylation using this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Acetonitrile (ACN) or N,N-Dimethylformamide (DMF))
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (ACN or DMF, to a concentration of 0.1-0.2 M).
-
Addition of Base and Alkyl Halide: Add the non-nucleophilic base (DIPEA, 1.5-2.0 eq., or K₂CO₃, 2.0-3.0 eq.). To the stirred suspension, add the alkyl halide (1.0-1.2 eq.) dropwise at room temperature.[12]
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and stir for 4-24 hours. The optimal temperature and time will depend on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter off the inorganic salts.
-
If DMF was the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.[12]
-
If ACN was used, the solvent can be removed under reduced pressure, and the residue partitioned between EtOAc and water.
-
Separate the organic layer, and extract the aqueous layer with EtOAc.
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
-
Protocol 2: Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines (SNAr)
This protocol is adapted from a reported synthesis of antimycobacterial agents and demonstrates the use of this compound in an SNAr reaction.[5]
Diagram of the SNAr Reaction Mechanism:
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy) benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Protection of N- and O-Functional Groups [organic-chemistry.org]
Application Notes and Protocols: N-Alkylation of 4-Benzyloxybenzylamine
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Benzyloxybenzylamine is a pivotal primary amine in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a benzyl-protected phenol and a reactive primary amine, makes it an exceptionally versatile building block. The N-alkylation of this amine is a fundamental transformation that allows for the introduction of a vast array of substituents, enabling the systematic modulation of a molecule's steric and electronic properties. This is a key strategy in drug discovery for optimizing biological activity, selectivity, solubility, and pharmacokinetic profiles.
This guide provides a comprehensive overview of the two most reliable and widely employed methodologies for the N-alkylation of this compound: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We will delve into the mechanistic principles behind each approach, offer detailed, field-proven experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic goals.
Mechanistic Principles: A Tale of Two Pathways
The choice of an N-alkylation strategy is dictated by the desired product and the nature of the alkylating agent. Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reaction outcomes.
Direct Alkylation with Alkyl Halides (SN2 Pathway)
Direct alkylation is a classic method involving the reaction of this compound with an alkyl halide (e.g., R-Br, R-I). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
A significant challenge with this method is over-alkylation .[1][3] The secondary amine product formed is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group.[3] This "runaway" reaction can lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt, resulting in a mixture of products that can be difficult to separate.[2][3] Careful control of stoichiometry and reaction conditions is therefore essential. The reaction also generates a hydrohalic acid (e.g., HBr), which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.[4]
Caption: Direct N-Alkylation via SN2 mechanism and the issue of over-alkylation.
Reductive Amination
Reductive amination is a highly versatile and selective method for forming C-N bonds, and it is often the preferred strategy for mono-alkylation.[5][6] This one-pot reaction proceeds in two distinct steps:
-
Imine Formation: this compound condenses with an aldehyde or ketone to form an imine intermediate (or its protonated form, the iminium ion).[7][8] This step is typically reversible and sometimes acid-catalyzed.
-
In-Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding amine.[7]
The key to this method's success lies in the choice of reducing agent. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are capable of reducing the iminium ion much faster than the starting carbonyl compound.[6][9] This selectivity prevents the consumption of the aldehyde/ketone by the reducing agent and effectively eliminates the problem of over-alkylation that plagues direct alkylation methods.[5]
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Role of 4-Benzyloxybenzylamine in the Synthesis of Bio-relevant Heterocycles: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the strategic construction of heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of available building blocks, 4-Benzyloxybenzylamine has emerged as a particularly valuable and versatile synthon. Its unique structural features—a reactive primary amine for cyclization reactions and a benzyloxy group that serves as a stable, yet readily cleavable, protecting group for a phenolic hydroxyl—offer chemists a powerful tool for the elaboration of complex molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of several key heterocyclic systems, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.
The Strategic Advantage of the 4-Benzyloxybenzyl Moiety
The utility of this compound in heterocyclic synthesis is twofold. The primary amino group serves as a key nucleophile or a precursor to imines, enabling its incorporation into a variety of ring-forming reactions. The para-benzyloxy substituent provides several strategic advantages:
-
Protecting Group: The benzyl ether protects the phenolic hydroxyl group from undesired reactions under a wide range of synthetic conditions. This protection is crucial when harsh reagents or reaction conditions are employed during the construction of the heterocyclic core.
-
Modulation of Reactivity: The electron-donating nature of the benzyloxy group can influence the reactivity of the aromatic ring, potentially facilitating certain electrophilic substitution reactions.
-
Latent Functionality: The benzyloxy group can be deprotected at a later stage in the synthetic sequence to reveal a free hydroxyl group. This hydroxyl moiety provides a handle for further functionalization, such as etherification, esterification, or the introduction of other pharmacophorically important groups, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide will delve into the practical application of this compound in the synthesis of quinolines, isoquinolines (via Pictet-Spengler and Bischler-Napieralski type reactions), and pyrimidine-fused systems, highlighting the adaptability of this reagent in both classical and contemporary synthetic methodologies.
I. Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines: A Direct Approach to a Privileged Scaffold
The 4-aminoquinoline core is a well-established pharmacophore found in numerous antimalarial, anti-inflammatory, and anticancer agents. The direct introduction of a substituted benzylamine at the 4-position of the quinoline ring offers a straightforward route to a diverse array of potential drug candidates.
Mechanistic Rationale
The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the amino group of this compound acts as the nucleophile, displacing a suitable leaving group, most commonly a halogen, from the 4-position of a pre-functionalized quinoline ring. The reaction is often facilitated by a base to deprotonate the amine, enhancing its nucleophilicity, and is typically carried out at elevated temperatures in a polar aprotic solvent.
The Strategic deployment of 4-Benzyloxybenzylamine in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, 4-Benzyloxybenzylamine has emerged as a versatile and highly valuable scaffold. Its unique combination of a reactive primary amine, a stable benzyloxy protecting group, and a phenyl ring amenable to further functionalization makes it a cornerstone in the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their quest for new medicines.
The Versatility of the this compound Scaffold
The utility of this compound in medicinal chemistry stems from its inherent chemical properties. The primary amine serves as a nucleophilic handle for the construction of amides, ureas, sulfonamides, and for participation in reductive amination and nucleophilic substitution reactions. The benzyl ether is a robust protecting group for the phenolic hydroxyl, stable to a wide range of reaction conditions, yet readily cleaved when desired. This allows for late-stage unmasking of a phenol, a common pharmacophoric feature that can engage in crucial hydrogen bonding interactions with biological targets.
Core Applications in Drug Discovery
The this compound motif is a recurring feature in a multitude of compounds targeting a wide range of diseases. Its application spans from infectious diseases to oncology and neurology, underscoring its broad therapeutic potential.
Antimycobacterial Agents
Tuberculosis remains a significant global health threat, and the development of new antitubercular drugs is a critical area of research. This compound has been instrumental in the synthesis of potent antimycobacterial agents. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been synthesized and shown to exhibit promising activity against Mycobacterium tuberculosis.[1] Two compounds from this series displayed minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid.[1]
In a related application, substituted benzyloxy-benzylamine derivatives have been identified as inhibitors of the M. tuberculosis acetyltransferase Eis, an enzyme responsible for kanamycin resistance.[2] These compounds were found to be potent, with IC50 values in the low micromolar range, and crystal structures confirmed their binding in the active site of Eis.[2] This dual mechanism of direct toxicity to mycobacteria and inhibition of resistance mechanisms highlights the potential of this scaffold in combating drug-resistant tuberculosis.
Table 1: Antimycobacterial Activity of this compound Derivatives
| Compound Class | Target Organism/Enzyme | Key Findings | Reference |
| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | M. tuberculosis H37Rv | MICs similar to isoniazid for lead compounds. | [1] |
| Substituted benzyloxy-benzylamines | M. tuberculosis acetyltransferase Eis | Potent inhibitors with IC50 values around 1 µM. Abolished kanamycin resistance in a highly resistant strain. | [2] |
Neuroprotective Agents
The benzyloxybenzyl motif is also a key feature in the design of neuroprotective agents. Benzyloxy benzamide derivatives have been discovered as potent inhibitors of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, a promising therapeutic strategy for ischemic stroke.[3] One of the lead compounds, LY836, demonstrated significant neuroprotective effects in primary cortical neurons and displayed good pharmacokinetic properties, making it a promising candidate for further development.[3]
Anticancer Agents
In the field of oncology, derivatives of this compound have been explored as potent inhibitors of human DNA topoisomerase II. Specifically, 4β-N-benzyl derivatives of 4'-O-demethylepipodophyllotoxin have shown activity equal to or greater than the established anticancer drug etoposide. These findings underscore the importance of the benzylamino moiety for enhanced biological activity in this class of compounds.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a key synthetic transformation involving this compound.
Protocol 1: Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines
This protocol describes the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines via a nucleophilic aromatic substitution reaction, based on a published procedure.[1]
Objective: To synthesize a library of N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivatives for antimycobacterial screening.
Materials:
-
2-Alkyl-4-chloroquinoline (1.0 mmol)
-
4-(Benzyloxy)benzylamine (1.4 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.3 mmol)
-
Dimethylsulfoxide (DMSO) (4 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Schlenk tube
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add the 2-alkyl-4-chloroquinoline (1.0 mmol), N,N-diisopropylethylamine (DIPEA) (0.400 g, 2.3 mmol), and dimethylsulfoxide (4 mL).
-
Add the 4-(benzyloxy)benzylamine of interest (1.4 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 150 °C with stirring for 20 hours.
-
After 20 hours, allow the reaction to cool to room temperature.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic phases and wash with water (3 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(4-(benzyloxy)benzyl)-4-aminoquinoline.
Expected Outcome: The 4-amino-N-(4-benzyloxy)quinolines are typically obtained in yields ranging from 26–48% after purification.[1]
Mechanistic Insights and Workflow Visualization
To better understand the application of this compound, the following diagrams illustrate a general synthetic workflow and a conceptual mechanism of action.
Caption: General synthetic workflow utilizing this compound.
Caption: Conceptual mechanism of action for a drug derived from this compound.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, offering a robust and versatile platform for the synthesis of a wide range of therapeutic agents. Its successful application in the development of antimycobacterial, neuroprotective, and anticancer compounds demonstrates its significance in modern drug discovery. The protocols and insights provided in this guide are intended to facilitate the work of researchers and scientists, enabling them to harness the full potential of this valuable building block in their pursuit of innovative medicines.
References
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines
- Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke
- Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity
- Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II
Sources
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the N-(4-(benzyloxy)benzyl) Amide Scaffold
An In-Depth Guide to the Synthesis of N-(4-(benzyloxy)benzyl) Amides: Protocols and Mechanistic Insights
The N-(4-(benzyloxy)benzyl) amide moiety is a privileged structural motif frequently encountered in medicinal chemistry and drug discovery. Its presence is integral to a diverse range of biologically active molecules, including potent neuroprotective agents for ischemic stroke, novel antitubercular agents targeting InhA reductase, and inhibitors of the parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis[1][2][3]. The benzyloxy group serves as a stable and versatile protecting group for the phenolic hydroxyl, while the benzylamine portion provides a key linkage point for introducing molecular diversity through amide bond formation. This combination allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties[4].
This guide provides a comprehensive overview of the primary synthetic strategies for constructing N-(4-(benzyloxy)benzyl) amides. We will delve into the synthesis of the crucial precursor, 4-(benzyloxy)benzylamine, and detail the most effective methods for the subsequent amide bond formation, with a focus on mechanistic understanding, detailed experimental protocols, and practical insights for researchers in the field.
Part 1: Synthesis of the Key Intermediate: 4-(Benzyloxy)benzylamine
The synthesis of N-(4-(benzyloxy)benzyl) amides universally proceeds through the coupling of a desired carboxylic acid with the key amine intermediate, 4-(benzyloxy)benzylamine. The preparation of this amine is therefore a critical first stage. Two robust and commonly employed methods are presented below.
Method A: Reductive Amination of 4-(Benzyloxy)benzaldehyde
Reductive amination is a highly efficient one-pot method for forming amines from carbonyl compounds[5]. The reaction proceeds through the initial formation of an imine or iminium ion intermediate from 4-(benzyloxy)benzaldehyde and an amine source (e.g., ammonia or an ammonium salt), which is then reduced in situ by a selective hydride reagent to yield the target primary amine[6]. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they are capable of reducing the protonated imine intermediate much faster than the starting aldehyde, thus minimizing side reactions such as the reduction of the aldehyde to an alcohol[6].
Sources
- 1. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
reaction conditions for coupling 4-Benzyloxybenzylamine
An Application Guide to Key Coupling Reactions of 4-Benzyloxybenzylamine
Introduction: The Versatility of a Privileged Scaffold
This compound is a cornerstone building block for researchers in medicinal chemistry and materials science. Its structure is deceptively simple, yet it offers profound versatility. The primary amine serves as a reactive handle for a multitude of coupling reactions, enabling the construction of diverse molecular architectures. Simultaneously, the benzyloxy group acts as a robust and readily cleavable protecting group for the underlying phenol, a common pharmacophore. This dual functionality allows for complex, multi-step syntheses where the amine is elaborated first, with the option for late-stage debenzylation to reveal a new reactive site or a key binding element.
This guide provides an in-depth exploration of the most critical and field-proven coupling reactions for this compound. We move beyond simple step-by-step instructions to dissect the causality behind procedural choices, offering insights to empower researchers to troubleshoot, optimize, and innovate. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Amide Bond Formation: The Workhorse of C-N Coupling
The formation of an amide bond is arguably the most fundamental and widely utilized reaction in drug discovery.[1] It involves the coupling of this compound with a carboxylic acid. The primary challenge is the inherent acid-base chemistry; the amine will readily deprotonate the carboxylic acid to form a non-reactive carboxylate salt. To overcome this, the carboxylic acid must be "activated" into a more electrophilic species that the amine can attack.[2][3]
Causality of Reagent Selection
The choice of coupling reagent is critical and dictates the reaction's efficiency, speed, and the preservation of stereochemical integrity if chiral centers are present.
-
Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are almost always included. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which suppresses racemization and improves yields.[4]
-
Uronium/Guanidinium Salts (HATU, HBTU): Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are among the most powerful and efficient coupling agents.[1] They rapidly convert carboxylic acids into activated esters. The pre-activation of the acid with HATU and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for a short period before adding the amine often leads to very clean and fast reactions, even with sterically hindered substrates.[4][5]
Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the efficient coupling of a generic carboxylic acid with this compound using HATU.
Materials:
-
This compound
-
Carboxylic Acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃, Water, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry, inert-atmosphere (N₂ or Ar) flask, add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF to a concentration of approximately 0.2 M.
-
Add DIPEA (3.0 eq) to the solution and stir for 2-5 minutes at room temperature.
-
Add HATU (1.1 eq) in one portion. Stir the mixture for 15-20 minutes to allow for pre-activation of the carboxylic acid.[4]
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(4-benzyloxybenzyl) amide.
Data Summary: Amide Coupling Conditions
| Coupling System | Base | Typical Solvent | Temperature (°C) | Typical Time (h) | Key Feature |
| EDC / HOBt | DIPEA or TEA | DMF or DCM | 0 to RT | 12-24 | Cost-effective; minimizes racemization with HOBt.[5] |
| HATU | DIPEA | DMF | RT | 1-4 | Highly efficient and fast, good for hindered substrates.[4] |
| Acyl Chloride | Pyridine or TEA | DCM or THF | 0 to RT | 1-6 | Requires prior conversion of acid to acyl chloride.[2][6] |
Workflow Diagram
Caption: General workflow for HATU-mediated amide bond formation.
Reductive Amination: Forging Secondary Amines
Reductive amination is a robust and highly versatile method for forming C-N bonds, specifically for synthesizing secondary or tertiary amines.[7] The process involves two key steps that are typically performed in a single pot: the condensation of this compound with an aldehyde or ketone to form a transient imine (or iminium ion), followed by the immediate reduction of this intermediate to the corresponding amine.[8]
Causality of Reagent Selection
The success of a one-pot reductive amination hinges on the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[8]
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ will readily reduce both the aldehyde/ketone and the imine. This requires a two-step procedure where the imine is formed first, and then the reducing agent is added.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is particularly effective at reducing iminium ions at mildly acidic pH (4-5), while being slow to reduce aldehydes and ketones. This selectivity allows for a one-pot reaction where the equilibrium between the carbonyl/amine and the imine can be continuously pulled towards the product side.[8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB has become the reagent of choice for most applications. It is non-toxic, mild, and highly selective for imines and iminium ions. It does not require pH control and is effective in a variety of solvents, most commonly 1,2-dichloroethane (DCE) or methanol.[8][9]
Protocol: One-Pot Reductive Amination with STAB
This protocol details the direct alkylation of this compound with a generic aldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound (1.2 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Saturated aqueous NaHCO₃
-
Dichloromethane (DCM)
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in a suitable solvent like DCE or MeOH.[9]
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A small amount of acetic acid (catalytic) can be added to facilitate this step, particularly for ketones.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause some effervescence.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the carbonyl starting material by TLC or LC-MS.[9]
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with an organic solvent like DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Reductive Amination Conditions
| Carbonyl Partner | Reducing Agent | Solvent | Temperature (°C) | Typical Time (h) | Key Feature |
| Aromatic Aldehyde | NaBH(OAc)₃ | DCE | RT | 12-24 | Mild, efficient, and broadly applicable.[9] |
| Aliphatic Ketone | NaBH₃CN | MeOH | RT | 24-48 | Requires slightly acidic conditions (pH ~5-6).[8] |
| Various | H₂ / Pd/C | EtOH/MeOH | RT | 6-18 | Catalytic hydrogenation; requires specialized equipment.[7] |
Mechanism Diagram
Caption: Mechanism of one-pot reductive amination.
N-Arylation: Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[10][11] This transformation has revolutionized synthetic chemistry, providing a general and functional-group-tolerant method for synthesizing aryl amines, which are ubiquitous in pharmaceuticals. For this compound, this reaction enables its direct coupling to a wide variety of aromatic and heteroaromatic rings.
Causality of Component Selection
The success of this reaction is critically dependent on the synergy between the palladium precursor, the phosphine ligand, and the base.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(0) precursors that initiate the catalytic cycle.[12]
-
Ligand: This is the most crucial component. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center and reductive elimination of the product from a Pd(II) intermediate.[11] Both steps are accelerated by bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the palladium center, promote the necessary reaction steps, and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[11]
Protocol: Buchwald-Hartwig N-Arylation
This protocol provides a general method for the coupling of this compound with an aryl bromide. Note: This reaction is highly sensitive to air and moisture. All reagents should be anhydrous, and the reaction must be performed under a strictly inert atmosphere.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (or other biarylphosphine ligand) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene or Dioxane
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Inside a glovebox, add the aryl bromide (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃, and the phosphine ligand to a dry Schlenk flask or vial equipped with a stir bar.
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Finally, add this compound (1.2 eq).
-
Seal the flask and bring it out of the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reaction times can range from 4 to 24 hours.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Mechanism Diagram: The Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Purification and Characterization
Regardless of the coupling method, proper purification and characterization are essential to validate the outcome of the reaction.
-
Purification: Silica gel column chromatography is the most common method for purifying the products of these reactions. A gradient elution system, typically with hexanes and ethyl acetate, is used to separate the desired product from unreacted starting materials and byproducts. For basic products, such as those from reductive amination or Buchwald-Hartwig coupling, it can be beneficial to add a small amount of triethylamine (~1%) to the eluent to prevent streaking on the column. In some cases, purification can be achieved by recrystallization or by an acidic workup to isolate the amine product, followed by neutralization and extraction.[13]
-
Characterization: The identity and purity of the final compound must be confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. For N-(4-benzyloxybenzyl) amides, one would expect to see characteristic signals for the benzylic CH₂ group (typically a doublet around 4.3-4.5 ppm) coupled to the amide N-H. In reductive amination products, a new set of signals corresponding to the added alkyl group will appear.[14]
-
Mass Spectrometry (MS): LC-MS is an invaluable tool for monitoring reaction progress and confirming the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides an exact mass, which confirms the elemental composition.[15]
-
Conclusion
This compound is a powerful and adaptable starting material, and mastery of its core coupling reactions is essential for synthetic chemists. Amide bond formation, reductive amination, and Buchwald-Hartwig N-arylation represent three distinct and complementary strategies for its elaboration. By understanding the underlying principles and the rationale for reagent and condition selection, researchers can effectively leverage this versatile building block to construct a vast array of complex and valuable molecules.
References
- BenchChem. Application Notes and Protocols for Amide Coupling Reactions Using 4-Benzyloxy-3-fluorobenzoic Acid.
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. Optimizing temperature and reaction time for amide bond formation.
- Wikipedia. Pictet–Spengler reaction.
- Wikipedia. Buchwald–Hartwig amination.
- J&K Scientific LLC. Pictet-Spengler Reaction. (2021).
- MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022).
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- BenchChem. Application Notes and Protocols: Incorporation of 4-Amyloxybenzaldehyde-d1 in Organic Synthesis.
- BenchChem. Application Notes and Protocols: Buchwald- Hartwig Amination for the Synthesis of N-Aryl-3- [4-(Benzyloxy)phenyl]aniline Derivatives.
- Science of Synthesis. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (2014).
- Master Organic Chemistry. Reductive Amination, and How It Works. (2017).
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2022).
- ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. (2023).
- Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020).
- ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine... (2019).
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- BenchChem. Application Notes and Protocols for the Synthesis of Amides using 3,4,5-Trimethoxybenzoyl Chloride.
- Google Patents. Purification of N-substituted aminobenzaldehydes.
- SciSpace. Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. (2019).
- MDPI. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (2019).
Sources
- 1. growingscience.com [growingscience.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
- 15. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana [mdpi.com]
Application Note: Monitoring Reactions of 4-Benzyloxybenzylamine by Thin-Layer Chromatography
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor chemical reactions involving 4-Benzyloxybenzylamine. This primary amine is a versatile building block in organic synthesis, frequently employed in the formation of amides and secondary amines through reactions such as amide coupling and reductive amination. This document outlines the fundamental principles of TLC, provides detailed step-by-step protocols for reaction monitoring, and offers expert insights into the selection of stationary and mobile phases, visualization techniques, and data interpretation. Furthermore, it includes troubleshooting guidance to address common challenges encountered during TLC analysis.
Introduction: The Role of this compound in Synthesis and the Need for Reaction Monitoring
This compound is a key intermediate in the synthesis of a wide array of organic molecules, particularly in the development of pharmaceutical agents. Its structure, featuring a primary amine and a benzyl ether, allows for diverse chemical transformations. Two of the most common reactions involving this amine are:
-
Amide Bond Formation: The reaction of the primary amine with a carboxylic acid or its activated derivative to form a stable amide linkage. This is a cornerstone of peptide synthesis and the creation of numerous drug candidates.
-
Reductive Amination: The reaction with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced to a secondary amine. This is a powerful method for C-N bond formation.
To ensure the successful outcome of these reactions, it is crucial to monitor their progress. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique that is ideally suited for this purpose.[1] By providing a quick snapshot of the reaction mixture, TLC allows the researcher to determine the consumption of starting materials and the formation of products, thereby optimizing reaction times and improving yields.[2]
Foundational Principles of Thin-Layer Chromatography
TLC is a form of solid-liquid adsorption chromatography.[3] The separation of components in a mixture is based on their differential partitioning between a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent).[4][5]
The key principles are as follows:
-
Stationary Phase: A polar adsorbent, such as silica gel (SiO₂), is coated onto a support like glass, plastic, or aluminum.[3][5] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and other polar interactions with the molecules in the sample.[3]
-
Mobile Phase: A solvent or a mixture of solvents that moves up the TLC plate by capillary action.[5]
-
Separation: As the mobile phase ascends the plate, it carries the components of the spotted sample with it. The extent to which a compound moves up the plate depends on the balance of its interactions with the stationary and mobile phases.
-
Polar compounds will interact more strongly with the polar stationary phase and will therefore move a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[6]
-
Non-polar compounds will have a greater affinity for the mobile phase and will travel further up the plate, leading to a higher Rf value.[6]
-
The Retention Factor (Rf) is a key parameter calculated in TLC. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7][8][9]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[6]
Experimental Protocols for Monitoring this compound Reactions
This section provides a detailed, step-by-step methodology for monitoring a generic reaction of this compound.
Materials and Equipment
-
TLC plates (e.g., silica gel 60 F254 on aluminum or glass backing)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Visualization agents (UV lamp, ninhydrin stain)
-
Forceps
-
Heat gun or hot plate
-
Pencil
-
Ruler
Workflow for Reaction Monitoring by TLC
The following diagram illustrates the general workflow for monitoring a reaction using TLC.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. Amide Synthesis [fishersci.dk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. theory.labster.com [theory.labster.com]
Analytical Methods for the Purity Determination of 4-Benzyloxybenzylamine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of analytical methodologies for the determination of purity for 4-Benzyloxybenzylamine (CAS No. 22171-15-9). Intended for researchers, scientists, and professionals in drug development, this document details robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry. The application notes herein are designed to ensure scientific integrity, providing not just procedural steps but also the underlying scientific rationale for methodological choices, in alignment with stringent quality standards.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a primary amine that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such an intermediate is a critical quality attribute, as impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. The presence of unreacted starting materials, by-products, or degradation products can lead to the formation of undesired and potentially toxic species in subsequent synthetic steps. Therefore, the implementation of validated, accurate, and precise analytical methods for purity assessment is a cornerstone of quality control in the pharmaceutical industry. This guide provides a multi-faceted analytical approach to ensure the comprehensive characterization of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. These properties dictate the choice of analytical technique, sample preparation procedures, and instrumental parameters.
| Property | Value | Source |
| Chemical Name | (4-(Benzyloxy)phenyl)methanamine | [1] |
| CAS Number | 22171-15-9 | [1] |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.27 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 358.2 ± 22.0 °C at 760 mmHg | [2] |
| Flash Point | 175.1 ± 15.6 °C | [2] |
| Refractive Index | 1.594 | [2] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [3] |
Note: Some properties are predicted based on computational models.
Chromatographic Methods for Purity Determination
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier method for the purity and assay determination of non-volatile and thermally labile compounds like this compound. A reversed-phase method is generally suitable, separating compounds based on their hydrophobicity.
Principle of Separation: In reversed-phase HPLC, this compound, a moderately polar compound, will be retained on a non-polar stationary phase (like C18). A polar mobile phase is used to elute the analytes. The separation of impurities from the main peak is achieved by optimizing the mobile phase composition, pH, and other chromatographic parameters. The basic nature of the amine group necessitates careful control of the mobile phase pH to ensure good peak shape and reproducibility.[4]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (for pH adjustment).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A typical gradient would be to start at a lower percentage of Mobile Phase B and gradually increase it to elute more hydrophobic impurities. For example: 0-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (based on the UV absorbance of the benzene rings).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent).
-
Prepare the sample for analysis by accurately weighing and dissolving it in the diluent to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample is calculated using the area percent method: % Purity = (Area of the this compound peak / Total area of all peaks) x 100.
-
For assay determination, a calibration curve should be prepared using the reference standard.
-
Causality Behind Experimental Choices:
-
C18 Column: The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar to non-polar compounds like this compound.[5]
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase is crucial for protonating the amine group of this compound. This prevents peak tailing that can occur due to interactions with residual silanol groups on the silica-based stationary phase, leading to sharper and more symmetrical peaks.[4]
-
Gradient Elution: A gradient elution is employed to ensure the effective separation of a wide range of potential impurities with varying polarities, from polar starting materials to more non-polar by-products.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, and the mass spectrometric detection provides unequivocal identification of the main component and any impurities based on their mass spectra.
Principle of Separation and Detection: The sample is vaporized and introduced into a capillary column where separation occurs based on the analyte's boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting fragments are detected based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound.[5]
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents and Materials:
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
-
This compound reference standard.
-
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 300 °C for 10 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the chosen solvent.
-
Filter the solution through a 0.22 µm syringe filter if necessary.
-
-
Data Analysis:
-
Identify the this compound peak by its retention time and mass spectrum.
-
Purity can be estimated by the area percent of the main peak in the total ion chromatogram (TIC).
-
Impurities can be tentatively identified by comparing their mass spectra with a library (e.g., NIST).
-
Causality Behind Experimental Choices:
-
HP-5ms Column: This type of column is a good general-purpose, non-polar column suitable for the separation of a wide range of organic compounds, including aromatic amines.[7]
-
High Injector and Oven Temperatures: The high temperatures are necessary to ensure the complete vaporization of this compound and its elution from the column in a reasonable time, given its relatively high boiling point.[8]
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that provides reproducible fragmentation patterns, which are essential for library matching and structural elucidation of unknown impurities.[7]
Sources
- 1. This compound | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS 22171-15-9: this compound | CymitQuimica [cymitquimica.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Gas Chromatography and GCMS - DCG Partnership I, LTD [dcgpartnership.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Benzyloxybenzylamine Derivatives
Introduction
4-Benzyloxybenzylamine and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and other biologically active molecules. Their structural motif is found in drugs ranging from antimycobacterials to androgen receptor antagonists.[1][2] The synthesis of these compounds on a large scale presents unique challenges that require robust, efficient, and safe protocols. This guide provides detailed application notes and protocols for the large-scale synthesis of this compound derivatives, with a focus on practical application, safety, and scalability.
Core Synthetic Strategies
The two primary routes for the synthesis of this compound derivatives on a large scale are:
-
Reductive Amination of 4-Benzyloxybenzaldehyde: This is a versatile and widely used method that involves the reaction of 4-benzyloxybenzaldehyde with an appropriate amine in the presence of a reducing agent.[3][4][5]
-
Reduction of 4-(Benzyloxy)benzonitrile: This method involves the reduction of the nitrile group to a primary amine.[1]
This guide will focus on the reductive amination approach due to its flexibility in producing a wide range of N-substituted derivatives.
PART 1: Reductive Amination of 4-Benzyloxybenzaldehyde
Reductive amination is a powerful tool for the formation of carbon-nitrogen bonds.[6] The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[4][6]
Diagram of the Reductive Amination Workflow
Caption: Generalized workflow for the synthesis of this compound derivatives via reductive amination.
Key Considerations for Large-Scale Synthesis
-
Choice of Reducing Agent: For large-scale operations, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaBH₃CN) due to the toxicity of cyanide byproducts generated from the latter.[3][6] While sodium borohydride (NaBH₄) can be used, it is less selective and can also reduce the starting aldehyde.[3]
-
Solvent Selection: The choice of solvent is crucial for reaction efficiency and product isolation. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used, but for greener and safer processes, alternatives like 2-methyltetrahydrofuran (2-MeTHF) or isopropyl acetate (IPAc) should be considered.
-
Temperature Control: The initial imine formation is often carried out at room temperature, while the reduction step may require cooling to control the exothermicity of the reaction, especially on a large scale.
-
Work-up and Purification: A simple aqueous work-up is typically employed to quench the reaction and remove inorganic byproducts.[7] For large-scale purification, recrystallization is generally more cost-effective and scalable than column chromatography.[8]
Detailed Protocol: Synthesis of N-cyclohexyl-4-benzyloxybenzylamine
This protocol details the synthesis of a representative N-substituted this compound derivative.
Materials and Equipment:
-
4-Benzyloxybenzaldehyde (1 equivalent)
-
Cyclohexylamine (1.1 equivalents)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Large-scale reaction vessel with overhead stirring, temperature control, and nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reaction Setup: Charge the reaction vessel with 4-benzyloxybenzaldehyde and the chosen solvent under a nitrogen atmosphere.
-
Amine Addition: Add cyclohexylamine to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C. In a separate container, prepare a slurry of sodium triacetoxyborohydride in the reaction solvent. Add the reducing agent slurry portion-wise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).[8]
Quantitative Data (Illustrative)
| Parameter | Value |
| Starting Material | 4-Benzyloxybenzaldehyde (1.0 kg, 4.71 mol) |
| Cyclohexylamine | 0.56 kg (5.65 mol) |
| Sodium triacetoxyborohydride | 1.50 kg (7.07 mol) |
| Solvent (2-MeTHF) | 10 L |
| Reaction Time | 18 hours |
| Yield (after recrystallization) | 1.25 kg (89%) |
| Purity (by HPLC) | >99% |
PART 2: Synthesis via Reduction of 4-(Benzyloxy)benzonitrile
An alternative route for the synthesis of the parent this compound involves the reduction of 4-(benzyloxy)benzonitrile. This method is particularly useful when the primary amine is the desired final product.
Diagram of the Nitrile Reduction Workflow
Caption: Workflow for the synthesis of this compound via nitrile reduction.
Key Considerations for Large-Scale Synthesis
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for nitriles, but its pyrophoric nature requires strict safety precautions, especially on a large scale.[1] Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a safer and more scalable alternative.
-
Reaction Conditions: Catalytic hydrogenation is typically performed under a hydrogen atmosphere at elevated pressure and temperature. The choice of catalyst, solvent, pressure, and temperature needs to be optimized for each specific substrate.
-
Safety: The reduction of nitriles can be highly exothermic and may produce flammable hydrogen gas.[9] Proper engineering controls and safety protocols are essential.
Detailed Protocol: Catalytic Hydrogenation of 4-(Benzyloxy)benzonitrile
Materials and Equipment:
-
4-(Benzyloxy)benzonitrile (1 equivalent)
-
Raney Nickel or 5% Pd/C (catalyst loading to be optimized)
-
Ethanol or Methanol (solvent)
-
Ammonia (optional, to suppress secondary amine formation)
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Charging: In the hydrogenation reactor, charge 4-(benzyloxy)benzonitrile, the solvent, and the catalyst. If desired, add ammonia to the solvent.
-
Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 50-80 °C).
-
Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Catalyst Removal: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled under a wet, inert atmosphere.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization of a suitable salt (e.g., hydrochloride).
PART 3: Safety and Handling
The large-scale synthesis of amines requires strict adherence to safety protocols.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[11] For handling large quantities of volatile amines, respiratory protection may be necessary.[12]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood.[10]
-
Incompatible Materials: Amines are corrosive and can react with certain materials.[12] Ensure that all equipment and storage containers are compatible.
-
Emergency Procedures: Have an emergency plan in place for spills or exposures.[11] This should include access to safety showers, eyewash stations, and appropriate spill kits.
Conclusion
The large-scale synthesis of this compound derivatives is a critical process in the pharmaceutical industry. By carefully selecting the synthetic route, optimizing reaction conditions, and adhering to strict safety protocols, these valuable intermediates can be produced efficiently and safely. The protocols and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this area.
References
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022-04-15). Molecules. [Link]
- What are the Health and Safety Guidelines for Using Amines?.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Reductive Amination, and How It Works. (2017-09-01). Master Organic Chemistry. [Link]
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014-02-14). BYU ScholarsArchive. [Link]
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]
- Reductive Amination | Synthesis of Amines. (2025-02-17). YouTube. [Link]
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024-04-29). Journal of Chemical and Pharmaceutical Research. [Link]
- Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Ardena. [Link]
- Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH 3 ) Reduction of a Nitrile Bearing a CF 3 Group.
- Process for producing 4-(4-alkylphenoxy) benzylamines.
- Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scirp.org. [Link]
- Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025-08-06).
- 4-(Benzyloxy)benzaldehyde.
- Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC - PubMed Central. [Link]
- A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. PMC - NIH. [Link]
- Method for producing 4-benzyloxyphenol.
- Scheme of synthesis of 4-phenacyloxy benzaldehyde derivatives.
Sources
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jocpr.com [jocpr.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. americanchemistry.com [americanchemistry.com]
The Strategic Application of 4-Benzyloxybenzylamine in the Synthesis of Novel Antimycobacterial Agents
Introduction: The Imperative for Innovation in Antimycobacterial Drug Discovery
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, necessitating the urgent development of new therapeutic agents to combat drug-resistant strains and shorten treatment durations.[1][2] The benzylamine scaffold has emerged as a promising structural motif in the design of novel antimycobacterials, offering a versatile backbone for chemical modification to optimize efficacy and pharmacokinetic properties.[3][4] Within this chemical space, 4-benzyloxybenzylamine stands out as a particularly valuable building block. Its unique combination of a reactive primary amine handle for diverse synthetic elaborations and the benzyloxy group, which can modulate crucial physicochemical properties like lipophilicity, makes it an attractive starting material for medicinal chemists.[1][5] The benzyloxy moiety can also act as a pharmacophore, engaging in key interactions with biological targets.[6][7][8]
This comprehensive guide provides an in-depth exploration of the utility of this compound in the synthesis of various classes of antimycobacterial agents. We will delve into detailed synthetic protocols, elucidate the rationale behind experimental choices, and present a critical analysis of the structure-activity relationships (SAR) that govern the biological activity of these compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for next-generation antitubercular therapeutics.
The Role of the Benzyloxy Group: More Than Just a Protecting Group
The incorporation of the this compound moiety into potential drug candidates is a deliberate strategy rooted in established medicinal chemistry principles. The benzyloxy group is not merely a passive protecting group for a phenolic hydroxyl; it actively influences the molecule's overall properties in several ways that can be advantageous for antimycobacterial activity.
Modulation of Lipophilicity: Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, profoundly impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[9][10] The mycobacterial cell wall is notoriously lipid-rich, presenting a formidable barrier to many potential drugs. The benzyloxy group, with its phenyl ring and ether linkage, significantly increases the lipophilicity of a molecule compared to a free hydroxyl group. This enhanced lipophilicity can facilitate the penetration of the compound across the mycobacterial cell envelope, leading to higher intracellular concentrations and improved potency. However, a delicate balance must be struck, as excessively high lipophilicity can lead to poor aqueous solubility, increased toxicity, and unfavorable pharmacokinetic properties.[10] The this compound scaffold provides a platform where the lipophilicity can be fine-tuned through substitutions on either the benzyl or the phenyl ring of the benzyloxy group to achieve an optimal balance for antimycobacterial activity and drug-like properties.
Pharmacophoric Interactions: The benzyloxy group can also function as a pharmacophore, directly participating in binding interactions with the molecular target within the mycobacterium. The aromatic ring of the benzyloxy group can engage in non-covalent interactions such as π-π stacking and hydrophobic interactions with amino acid residues in the target protein's binding site.[1][8] These interactions can contribute significantly to the binding affinity and specificity of the inhibitor, ultimately enhancing its biological activity.
Synthetic Pathways to Key Intermediates and Final Compounds
The synthesis of antimycobacterial agents from this compound typically involves a multi-step process, starting from readily available precursors. Below are detailed protocols for the preparation of key intermediates and a representative class of final compounds.
Protocol 1: Synthesis of 4-(Benzyloxy)benzaldehyde
This protocol outlines the synthesis of the key precursor aldehyde from 4-hydroxybenzaldehyde.
Reaction Scheme:
Caption: Reductive amination of 4-(Benzyloxy)benzaldehyde.
Materials:
-
4-(Benzyloxy)benzaldehyde
-
Ammonium acetate (as an ammonia source)
-
Sodium borohydride (NaBH₄)
-
Benzoic acid
-
Tetrahydrofuran (THF)
Procedure (Adapted from a general protocol): [11]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(benzyloxy)benzaldehyde (1 mmol) and ammonium acetate (1.2 mmol) in THF (5 mL).
-
Add benzoic acid (1 mmol) to the solution.
-
Carefully add sodium borohydride (1 mmol) portion-wise to the reaction mixture.
-
Stir the mixture under reflux conditions. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 3: Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines
This protocol exemplifies the use of this compound in the synthesis of a series of potent antimycobacterial agents. [1][2] Reaction Scheme:
Caption: Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
Materials:
-
Substituted 2-alkyl-4-chloroquinoline
-
4-(Benzyloxy)benzylamine derivative
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylsulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
Procedure: [1]
-
In a Schlenk tube, add the 2-alkyl-4-chloroquinoline (1.0 mmol), N,N-diisopropylethylamine (DIPEA) (0.400 g, 2.3 mmol), dimethylsulfoxide (4 mL), and the 4-(benzyloxy)benzylamine of interest (1.4 mmol).
-
Heat the reaction mixture at 150 °C for 20 hours.
-
After cooling to room temperature, extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic phases with water (3 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(4-(benzyloxy)benzyl)-4-aminoquinoline.
Diverse Scaffolds from a Common Precursor: Expanding the Antimycobacterial Arsenal
The versatility of this compound as a synthetic precursor is evident in the variety of antimycobacterial scaffolds that can be generated from it.
N-(4-(Benzyloxy)benzyl)-4-aminoquinolines
As detailed in the protocol above, these compounds have shown significant promise. Structure-activity relationship (SAR) studies on this class of molecules have revealed that substitutions on both the quinoline ring and the benzyloxy group can dramatically influence antimycobacterial activity. For instance, the presence of halogens, such as chlorine and fluorine, at the 4-position of the benzyloxy ring resulted in more potent compounds. [1]Two compounds from this series exhibited minimum inhibitory concentrations (MICs) comparable to the first-line drug isoniazid against the M. tuberculosis H37Rv strain. [1][2]
Substituted Benzyloxy-benzylamine Inhibitors of Acetyltransferase Eis
A different therapeutic strategy involves targeting enzymes essential for mycobacterial survival and drug resistance. The acetyltransferase Eis is a key enzyme responsible for kanamycin resistance in M.tb. A series of substituted benzyloxy-benzylamine derivatives have been identified as potent inhibitors of Eis. [7]These compounds not only resensitize kanamycin-resistant strains to the antibiotic but some also exhibit intrinsic antimycobacterial activity through a yet-unidentified mechanism. [7]This dual-action potential makes them particularly interesting candidates for further development.
Schiff Bases and Other Derivatives
The primary amine of this compound is readily condensed with various aldehydes and ketones to form Schiff bases (imines). Schiff bases are a well-known class of compounds with a broad spectrum of biological activities, including antimycobacterial effects. [6][12]The resulting imines can be further modified, for example, by reduction to secondary amines or by cyclization reactions to generate diverse heterocyclic systems, further expanding the chemical space for antimycobacterial drug discovery.
Quantitative Analysis of Antimycobacterial Activity
The following table summarizes the in vitro antimycobacterial activity of representative compounds synthesized from this compound against M. tuberculosis H37Rv.
| Compound Class | Representative Compound/Substitution | MIC (µM) against M.tb H37Rv | Reference |
| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | 4-Chloro substitution on benzyloxy ring | 2.7 | [1] |
| 4-Fluoro substitution on benzyloxy ring | 2.8 | [1] | |
| Unsubstituted benzyloxy ring | 5.8 | [1] | |
| Isoniazid (Reference Drug) | - | 2.3 | [1] |
| Substituted benzyloxy-benzylamine Eis inhibitors | Compound 46 | 12.5 - 50 (as KAN adjuvant) | [7] |
Conclusion and Future Directions
This compound has proven to be a highly valuable and versatile starting material in the synthesis of a diverse range of compounds with promising antimycobacterial activity. The strategic incorporation of this moiety allows for the modulation of lipophilicity and the introduction of key pharmacophoric features that can enhance drug penetration and target engagement. The synthetic accessibility of this compound and its derivatives, coupled with the potent biological activity observed in multiple chemical scaffolds, underscores its importance in the ongoing effort to develop new and effective treatments for tuberculosis.
Future research in this area should focus on:
-
Exploring a wider range of chemical scaffolds derived from this compound to identify novel antimycobacterial agents with diverse mechanisms of action.
-
Conducting comprehensive SAR studies to further optimize the potency and pharmacokinetic properties of lead compounds.
-
Investigating the mechanisms of action of these novel compounds to identify new molecular targets in M. tuberculosis.
-
Evaluating the in vivo efficacy and safety profiles of the most promising candidates in relevant animal models of tuberculosis.
By leveraging the unique chemical and biological attributes of the this compound scaffold, the scientific community can continue to make significant strides towards the discovery and development of the next generation of antimycobacterial drugs.
References
[1]Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2556. [Link] [1][2] [6]Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (2022). Archiv der Pharmazie. [Link] [6] [7]Pang, A. H., et al. (2022). Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity. European Journal of Medicinal Chemistry, 242, 114698. [Link] [7] [8]Hunter, R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. [Link] [8] [2]Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules. [Link] [1][2] [13]Meindl, W. R., et al. (1984). Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties. Journal of Medicinal Chemistry, 27(9), 1111-1118. [14]Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Journal of Chemical Sciences. [Link] [5]Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5995-6005. [Link] [15]Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies. [Link] [16]Synthesis and Antimycobacterial Evaluation of Novel Pyrazole-Isoxazolines and Pyrazole-Isoxazoles. (2024). ChemBioChem. [Link] [17]Synthesis, in Vitro Antimycobacterial and Antibacterial Evaluation of IMB-070593 Derivatives Containing a Substituted Benzyloxime Moiety. (2013). Molecules. [Link] [11]NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (2010). Oriental Journal of Chemistry. [Link] [11] [18]Synthesis, in vitro antimycobacterial and antibacterial evaluation of IMB-070593 derivatives containing a substituted benzyloxime moiety. (2013). Molecules. [Link] [12]Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2022). International Journal of Molecular Sciences. [Link] [12] [3]Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal. [Link] [3] [4]Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). ResearchGate. [Link] [4] [9]Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. (2024). OMICS International. [Link] [9] [10]The influence of lipophilicity in drug discovery and design. (2012). Expert Opinion on Drug Discovery. [Link]
Sources
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics-ir.org [ics-ir.org]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 14. ias.ac.in [ias.ac.in]
- 15. chemmethod.com [chemmethod.com]
- 16. Synthesis and Antimycobacterial Evaluation of Novel Pyrazole-Isoxazolines and Pyrazole-Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, in Vitro Antimycobacterial and Antibacterial Evaluation of IMB-070593 Derivatives Containing a Substituted Benzyloxime Moiety [mdpi.com]
- 18. Synthesis, in vitro antimycobacterial and antibacterial evaluation of IMB-070593 derivatives containing a substituted benzyloxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyloxybenzylamine
Welcome to the technical support center for the synthesis of 4-benzyloxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to improve your yield and purity of this compound.
Introduction
This compound is a valuable primary amine intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The presence of the benzyl ether protecting group and the reactive primary amine functionality makes it a versatile building block. However, achieving high yields and purity can be challenging. This guide will explore the most common synthetic routes, address potential pitfalls, and provide detailed protocols to help you optimize your experimental outcomes.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the synthesis of this compound.
Issue 1: Low Yield in Reductive Amination
-
Symptom: The overall yield of this compound is significantly lower than expected after purification.
-
Potential Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation of 4-benzyloxybenzaldehyde with ammonia to form the imine is a reversible equilibrium. Insufficient ammonia or reaction time can lead to a low concentration of the imine intermediate.
-
Solution: Use a large excess of ammonia (e.g., 10-20 equivalents of aqueous ammonia) to drive the equilibrium towards the imine. Allow sufficient time for imine formation (typically 1-2 hours at room temperature) before adding the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde is recommended.[1]
-
-
Aldehyde Reduction Side Reaction: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to 4-benzyloxybenzyl alcohol.
-
Solution: Add the sodium borohydride portion-wise at a low temperature (0-5 °C) to control the reaction rate and minimize the reduction of the aldehyde.[1] Alternatively, use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion over the aldehyde.[2][3]
-
-
Secondary Amine Formation: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine, bis(4-(benzyloxy)benzyl)amine, as a significant byproduct.
-
Solution: A stepwise procedure can mitigate this issue. First, allow the imine to form completely in a solvent like methanol. Then, add the reducing agent.[4] Using a large excess of ammonia also helps to minimize the formation of the secondary amine by favoring the reaction of the aldehyde with ammonia over the primary amine product.
-
-
Issue 2: Difficulty in Purifying the Product
-
Symptom: The isolated this compound is contaminated with side products, as indicated by techniques like NMR or LC-MS.
-
Potential Causes & Solutions:
-
Presence of Unreacted Aldehyde: If the reaction did not go to completion, the final product will be contaminated with 4-benzyloxybenzaldehyde.
-
Solution: Ensure the reaction is complete by monitoring with TLC. If unreacted aldehyde remains, consider extending the reaction time or using a slight excess of the reducing agent. During work-up, a bisulfite wash can help remove residual aldehyde.
-
-
Contamination with 4-Benzyloxybenzyl Alcohol: This side product arises from the reduction of the starting aldehyde.
-
Solution: Purification by column chromatography is effective in separating the more polar alcohol from the desired amine. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
-
Presence of bis(4-(benzyloxy)benzyl)amine: This secondary amine byproduct can be difficult to separate from the primary amine due to similar polarities.
-
Solution: Careful column chromatography can separate the less polar secondary amine from the primary amine product. Alternatively, the primary amine can be converted to a salt (e.g., hydrochloride salt) to facilitate separation, as the salt will have significantly different solubility properties.
-
-
Issue 3: Low Yield in Gabriel Synthesis
-
Symptom: The overall yield of this compound from the Gabriel synthesis is poor.
-
Potential Causes & Solutions:
-
Inefficient Alkylation: The reaction of potassium phthalimide with 4-benzyloxybenzyl halide may be slow or incomplete.
-
Difficult Deprotection: The cleavage of the N-(4-benzyloxybenzyl)phthalimide intermediate can be problematic.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing this compound: reductive amination or Gabriel synthesis?
A1: Both methods have their advantages and disadvantages.
-
Reductive Amination: This is often a one-pot procedure that is relatively quick and uses readily available starting materials (4-benzyloxybenzaldehyde and ammonia).[1] However, it can be prone to the formation of a secondary amine byproduct, which can complicate purification and lower the yield of the desired primary amine.[4]
-
Gabriel Synthesis: This method is known for producing pure primary amines without the contamination of secondary or tertiary amines.[5][6] However, it is a two-step process that involves a potentially slower alkylation step and a separate deprotection step. The use of hydrazine in the deprotection step requires careful handling due to its toxicity.[7]
The choice of method will depend on the specific requirements of your synthesis, such as desired purity, scale, and available resources.
Q2: What is the best reducing agent for the reductive amination of 4-benzyloxybenzaldehyde?
A2: The choice of reducing agent is critical for a successful reductive amination.
-
Sodium Borohydride (NaBH₄): This is an inexpensive and common reducing agent. However, it can also reduce the starting aldehyde. To minimize this, it should be added after the imine has had sufficient time to form.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent that will preferentially reduce the iminium ion in the presence of the aldehyde, often leading to higher yields of the desired amine.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Similar to NaBH₃CN, this is a mild and selective reducing agent that is often used in aprotic solvents like dichloromethane or tetrahydrofuran.[3]
For the synthesis of this compound, starting with a milder reagent like NaBH₃CN or NaBH(OAc)₃ may be advantageous to avoid the formation of the alcohol byproduct.
Q3: How can I monitor the progress of the reductive amination reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[10]
-
Procedure:
-
Prepare a TLC plate with silica gel as the stationary phase.
-
Spot the starting material (4-benzyloxybenzaldehyde), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate using a suitable mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1).
-
Visualize the spots under UV light. The aldehyde will be less polar and have a higher Rf value than the amine product. The reaction is complete when the aldehyde spot has disappeared from the reaction mixture lane.
-
Q4: What is the best way to purify the final this compound product?
A4: The purification method will depend on the impurities present.
-
Column Chromatography: This is a versatile method for separating the desired amine from unreacted starting materials and byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an effective method to obtain a highly pure product. A mixed solvent system like ethanol/water is often suitable for compounds with both polar and non-polar functionalities.[11] The crude solid is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form crystals.
Experimental Protocols
Protocol 1: Reductive Amination of 4-Benzyloxybenzaldehyde
This protocol is adapted from general procedures for the reductive amination of aromatic aldehydes.[1]
-
Materials:
-
4-Benzyloxybenzaldehyde
-
Aqueous ammonia (25-28%)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Distilled water
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation, optional)
-
-
Procedure:
-
To a solution of 4-benzyloxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add a large excess of aqueous ammonia (10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Protocol 2: Gabriel Synthesis of this compound
This protocol is adapted from the Gabriel synthesis of benzylamine.[7]
-
Materials:
-
4-Benzyloxybenzyl chloride (or bromide)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (85%)
-
Methanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Step 1: Synthesis of N-(4-Benzyloxybenzyl)phthalimide
-
In a round-bottom flask, combine 4-benzyloxybenzyl chloride (1.0 eq) and potassium phthalimide (1.1 eq) in DMF.
-
Heat the mixture with stirring (e.g., at 80-100 °C) and monitor the reaction by TLC until the starting halide is consumed.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain crude N-(4-benzyloxybenzyl)phthalimide. The expected yield is typically high (70-90%).
-
-
Step 2: Deprotection to this compound
-
Combine the crude N-(4-benzyloxybenzyl)phthalimide (1.0 eq) and hydrazine hydrate (1.2 eq) in methanol.
-
Reflux the mixture for 1-2 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture and add concentrated hydrochloric acid to dissolve the desired amine and ensure complete precipitation of the phthalhydrazide.
-
Filter off the phthalhydrazide and wash it with a small amount of cold water.
-
Combine the filtrate and washings and make the solution strongly alkaline with concentrated sodium hydroxide.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure or by column chromatography. The expected yield for this step is typically in the range of 60-70%.[7]
-
Data Summary
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Reductive Amination | 4-Benzyloxybenzaldehyde | Ammonia, NaBH₄ (or NaBH₃CN) | 60-90% (estimated for analogous systems)[1] | One-pot, fast reaction | Potential for secondary amine formation, requires careful control of reducing agent addition |
| Gabriel Synthesis | 4-Benzyloxybenzyl halide | Potassium phthalimide, Hydrazine | 40-65% (overall, estimated from benzylamine synthesis)[7] | High purity of primary amine product | Two-step process, use of toxic hydrazine |
| Nitrile Reduction | 4-Benzyloxybenzonitrile | Lithium aluminum hydride (LiAlH₄) | 49-80%[12] | Good yields, alternative starting material | Use of highly reactive and hazardous LiAlH₄ |
Visualizations
Reductive Amination Workflow
Caption: Workflow for the reductive amination synthesis of this compound.
Gabriel Synthesis Workflow
Caption: Two-step workflow for the Gabriel synthesis of this compound.
References
- Nigh, W. G. The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 52(10), 670. (1975).
- Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. E-Journal of Chemistry, 8(S1), S467-S472. (2011).
- Gabriel Synthesis. L.S.College, Muzaffarpur. (2020).
- The Gabriel Synthesis - Master Organic Chemistry. (2025).
- Gabriel Synthesis - Organic Chemistry Tutor. (2023).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- da Silva, P. B. et al. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2556. (2022).
- NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry, 27(3), 969-972. (2011).
- Recrystallization. NIUS Chemistry Experiments.
- Reductive Amination. YouTube. (2023).
- Abser, M. N. et al. Synthesis and characterization of bis [ n -(4-benzoyloxy) Benzylidene{ n (n -di-/tri-alkoxy)benzoyl}-hydrazinato]nickel(II) complexes displaying liquid crystalline columnar phases. Molecular Crystals and Liquid Crystals, 571(1), 9-18. (2013).
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
Sources
- 1. redalyc.org [redalyc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Time for 4-Benzyloxybenzylamine Coupling Reactions
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Benzyloxybenzylamine and aiming to optimize the efficiency of their coupling reactions. As chemists, we understand that time is a critical resource, and a sluggish reaction can be a significant bottleneck. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.
Section 1: Foundational Principles of Amide Coupling
The formation of an amide bond between this compound and a carboxylic acid is one of the most fundamental and crucial transformations in organic synthesis. The reaction is not spontaneous and requires the "activation" of the carboxylic acid to convert its hydroxyl group into a better leaving group. The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to form the stable amide bond. Optimizing reaction time hinges on efficiently executing each step of this process.
Below is a generalized workflow for a typical amide coupling reaction. Each step presents an opportunity for optimization.
Caption: General workflow for amide coupling reactions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design.
Q1: My coupling reaction with this compound is very slow or stalling. What are the primary factors to investigate?
A: A slow reaction is typically traced back to one of three areas:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough for your specific carboxylic acid, especially if the acid is sterically hindered or electron-deficient.
-
Poor Nucleophilicity: While this compound is a primary amine and generally a good nucleophile, its reactivity can be diminished if the reaction medium is acidic, causing protonation. This is a common issue when the HCl salt of the amine is used without sufficient base.
-
Suboptimal Reaction Conditions: Factors like solvent choice, temperature, and concentration are critical. A solvent that fails to dissolve all reactants will lead to a slow, heterogeneous mixture.[1] Similarly, many standard coupling reactions are run at 0 °C to room temperature, but some challenging couplings may require gentle heating.[1][2]
Q2: Which coupling reagent should I choose for a fast and efficient reaction?
A: The "best" reagent depends on your substrate's complexity, scale, and purification constraints. Here’s a comparative overview:
| Coupling Reagent Class | Examples | Speed & Efficiency | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Good general-purpose reagents. EDC is often preferred for its water-soluble urea byproduct.[3] | Often used with additives like HOBt to improve rates and reduce side reactions. DCC's urea byproduct (DCU) is insoluble and requires filtration. |
| Phosphonium Salts | BOP, PyBOP | Very fast and efficient, especially for hindered substrates. | More expensive and generate stoichiometric phosphine oxide byproducts. |
| Uronium/Guanidinium | HATU, HBTU | Highly effective and rapid, considered among the most reliable for difficult couplings. | Higher cost and can be sensitive to moisture. |
For routine couplings with this compound, EDC in combination with an additive is an excellent and cost-effective starting point. For particularly challenging carboxylic acids, upgrading to HATU is a reliable strategy.
Q3: How does solvent choice impact the reaction time?
A: The solvent plays a crucial role by solubilizing reactants and influencing the reaction pathway. Aprotic solvents are standard choices.[1]
-
Dichloromethane (DCM): An excellent first choice due to its inertness and ability to dissolve a wide range of organic compounds.
-
Tetrahydrofuran (THF): Another good aprotic solvent.[1]
-
Acetonitrile (ACN): A more polar aprotic option that can sometimes accelerate reactions.[1]
-
Dimethylformamide (DMF): A highly polar solvent that is excellent for solubilizing stubborn starting materials, but can be difficult to remove during workup. Use with caution as it can sometimes participate in side reactions.
Q4: What is the role of additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), and are they necessary?
A: These additives are often crucial for optimizing reaction time and yield.
-
HOBt: When used with carbodiimides like EDC, HOBt acts as a relay agent. It first reacts with the activated carboxylic acid to form an active ester. This intermediate is more reactive towards the amine than the initial O-acylisourea, leading to faster and cleaner product formation. It also helps suppress side reactions.[3]
-
DMAP: This is a highly effective acylation catalyst.[1] It is typically used in sub-stoichiometric amounts (1-10 mol%). DMAP works by forming a highly reactive N-acylpyridinium intermediate with the activated acid, which is then rapidly attacked by the amine. It can dramatically accelerate slow acylations.[1]
For most standard couplings, including HOBt is highly recommended. If the reaction remains slow, the addition of catalytic DMAP is a logical next step.
Section 3: Troubleshooting Guide: A Deeper Dive
This section provides a problem-and-solution format for specific experimental issues.
Caption: Decision tree for troubleshooting slow reactions.
Problem: Reaction Stalls or Proceeds Inefficiently
Possible Cause A: Presence of Moisture The most common culprit for failed or slow coupling reactions is the presence of water. Coupling reagents, particularly carbodiimides and uronium salts, are highly sensitive to moisture and will be rapidly hydrolyzed, quenching the reaction.[1][2][4] Lewis acid catalysts are also extremely hygroscopic.[4]
-
Solution:
-
Ensure all glassware is rigorously oven-dried or flame-dried and cooled under an inert atmosphere.[1][5]
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Run the reaction under a positive pressure of an inert gas like nitrogen or argon.[6]
-
Use fresh bottles of coupling reagents, especially if previous reactions have been sluggish.
-
Possible Cause B: Incorrect Stoichiometry or Base In acylations involving amines, a base is often required to neutralize the acid byproduct (e.g., HCl from an acyl chloride) or to deprotonate the ammonium salt if the amine starting material is an HCl salt. If this acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.
-
Solution:
-
When using an amine salt, add at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
Even when using the free amine, adding 1.1-1.2 equivalents of a non-nucleophilic base can help drive the reaction to completion.
-
Possible Cause C: Steric Hindrance If either the carboxylic acid or this compound's coupling partner is sterically bulky near the reactive center, the reaction rate can decrease significantly.
-
Solution:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor by TLC to avoid decomposition.[2]
-
Use a More Potent Reagent: Switch from an EDC-based system to a more powerful phosphonium or uronium reagent like PyBOP or HATU, which are designed for challenging couplings.[7]
-
Section 4: Experimental Protocol: A Validated Starting Point
This protocol for an EDC/HOBt mediated coupling provides a reliable and well-established baseline for your experiments.
Reaction: Coupling of this compound with Benzoic Acid
-
Preparation:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous Dichloromethane (DCM) to make a ~0.2 M solution.
-
Stir the mixture at room temperature until all solids dissolve.
-
-
Activation:
-
Cool the flask to 0 °C in an ice bath.
-
Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 20 minutes.
-
-
Coupling:
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
-
Monitoring:
-
Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS.[6] A typical reaction should reach completion within 2-6 hours.
-
-
Work-up:
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.
-
References
- US6362351B2 - Catalyst and method for amide formation - Google Patents.
- Troubleshooting acylation reactions for urea derivatives. - Benchchem.
- Efficient amide bond formation via tropylium ion organocatalysis - Semantic Scholar.
- troubleshooting low conversion rates in Friedel-Crafts acylation - Benchchem.
- Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst.
- Catalytic Approaches to the Synthesis of Amide Bonds - CORE.
- Catalytic amide bond forming methods - ResearchGate.
- Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem.
- troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride - Benchchem.
- Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride - Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Preserving the Integrity of 4-Benzyloxybenzylamine
A Senior Application Scientist's Guide to Preventing Unwanted Debenzylation
Welcome to the technical support center for researchers working with 4-benzyloxybenzylamine. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth, field-tested insights into a common yet critical challenge: preventing the premature cleavage of the O-benzyl protecting group. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust synthetic routes.
Unwanted debenzylation not only results in yield loss but can also complicate purification and introduce unforeseen side products. Understanding the stability profile of the benzyl ether in this compound is paramount to achieving successful and reproducible outcomes.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the handling and reaction of this compound in a direct question-and-answer format.
Q1: I'm performing a reaction and seeing an unexpected polar spot on my TLC that corresponds to 4-hydroxybenzylamine. What's causing this debenzylation?
A1: This is the classic sign of unintended deprotection. The O-benzyl ether linkage is sensitive to several conditions, with the most common culprits being catalytic hydrogenation and strong acids.
-
Reductive Cleavage (Hydrogenolysis): This is the most frequent cause. If your reaction involves a palladium, platinum, or nickel catalyst and a source of hydrogen (even inadvertently), you are creating conditions ripe for hydrogenolysis.[1][2] This process reductively cleaves the carbon-oxygen bond of the benzyl ether.
-
Common Hydrogen Sources: Hydrogen gas (H₂), even at atmospheric pressure (balloon), is highly effective.[3] Additionally, "transfer hydrogenation" reagents like ammonium formate, formic acid, or cyclohexene can generate hydrogen in situ in the presence of a catalyst like Pd/C, leading to debenzylation.[4][5][6]
-
-
Acidic Cleavage: While benzyl ethers are generally more stable to acid than other protecting groups like trityl or silyl ethers, they are not completely inert.[7][8] Strong acids (e.g., HBr, HI, TFA at elevated temperatures) or prolonged exposure to moderately acidic conditions can facilitate cleavage, especially if nucleophiles are present.[9][10] The reaction proceeds by protonation of the ether oxygen, making it a better leaving group.
Q2: My synthetic step involves a reduction elsewhere in the molecule. How can I avoid cleaving the O-benzyl group on my this compound?
A2: This is a common chemoselectivity challenge. Success hinges on choosing a reducing agent that does not activate the C-O bond for hydrogenolysis.
-
Avoid Catalytic Hydrogenation: Do not use Pd/C, PtO₂, or Raney Nickel with a hydrogen source if you wish to preserve the benzyl ether. These systems are explicitly designed for hydrogenolysis.[11][12]
-
Alternative Reducing Agents: The choice depends on the functional group you are targeting.
-
For Esters/Amides to Alcohols/Amines: Use hydride reagents like LiAlH₄ or NaBH₄ (borane may be required for amides). These reagents typically do not cleave benzyl ethers.
-
For Nitro Groups to Amines: Reagents like SnCl₂/HCl or iron powder in acetic acid are effective and generally compatible with benzyl ethers, although the acidity of these systems should be monitored.
-
For Alkenes/Alkynes: While catalytic hydrogenation is the most common method, other options like diimide reduction (generated from potassium azodicarboxylate and acetic acid) can sometimes be used, though optimization is required.
-
Q3: I need to perform a reaction on the primary amine of this compound, but the reaction is sluggish and I'm seeing deprotection. What is happening?
A3: This scenario often points to catalyst issues, particularly if you are attempting a reaction that might involve a metal catalyst. The primary amine in your substrate can act as a Lewis base and coordinate to the metal center of a catalyst, poisoning or inhibiting its activity.[13][14]
If the reaction requires heating or extended reaction times to compensate for this inhibition, you may inadvertently be promoting a slow degradation or debenzylation pathway.
Recommended Solutions:
-
Protect the Amine: Temporarily protect the primary amine with a group that is orthogonal to the O-benzyl ether, such as a Boc or Fmoc carbamate. This prevents catalyst inhibition and allows for cleaner reactivity.
-
Use Non-Metallic Reagents: For reactions like acylation or sulfonylation, use standard acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions (e.g., triethylamine, pyridine in CH₂Cl₂), which are perfectly compatible with the benzyl ether.
Q4: How can I monitor my reaction for trace amounts of debenzylation?
A4: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring reaction progress and detecting the formation of the debenzylated byproduct, 4-hydroxybenzylamine.[15][16]
The key is to run a proper TLC with reference spots. The debenzylated product, 4-hydroxybenzylamine, is significantly more polar than the starting material due to the free phenol group. It will have a much lower Rf value.
Caption: Workflow for monitoring debenzylation using TLC.
Preventative Strategies: A Proactive Approach
The best way to solve a problem is to prevent it from happening. The following section details how to choose reaction conditions that are compatible with the O-benzyl group.
Understanding Benzyl Ether Stability
The stability of the benzyl ether in this compound can be summarized in a compatibility table. This allows for at-a-glance assessment when planning a synthetic step.
| Reagent Class / Condition | Compatibility | Rationale & Explanation | References |
| Strong Bases (NaOH, KOH, NaH, n-BuLi) | High | The C-O ether bond is not susceptible to nucleophilic attack by common bases. Benzyl ethers are routinely used when strong bases are required. | [7][9] |
| Mild to Moderate Acids (AcOH, aq. HCl pH > 2) | High | Generally stable under these conditions at room temperature. Protonation of the ether oxygen is reversible and insufficient to promote cleavage. | [8][17] |
| Strong Protic/Lewis Acids (HBr, HI, BBr₃, TFA) | Low | These reagents readily cleave benzyl ethers, especially with heat. BBr₃ is particularly effective. Avoid completely. | [9] |
| Hydride Reductants (NaBH₄, LiAlH₄) | High | These reagents target polar pi bonds (carbonyls, etc.) and do not react with the stable C-O ether sigma bond. | [7] |
| Catalytic Hydrogenation (Pd/C, PtO₂, Raney Ni + H₂) | None | These are the standard conditions for removing benzyl ethers via hydrogenolysis. Must be avoided. | [1][11][12] |
| Transfer Hydrogenation (Pd/C + HCOONH₄) | None | This method generates hydrogen in situ and is highly effective at cleaving benzyl ethers. Must be avoided. | [4][5][6] |
| Oxidizing Agents (PCC, KMnO₄, m-CPBA) | High | The benzyl ether is generally robust to common oxidizing agents that target alcohols or alkenes. | [17] |
| Organometallics (Grignards, Organolithiums) | High | Compatible, as these reagents react with electrophilic carbons (like carbonyls) and not ether linkages. | [17] |
Troubleshooting Logic for Unwanted Debenzylation
When faced with an unexpected debenzylation, a logical workflow can help pinpoint the cause and identify a solution.
Caption: A decision tree for troubleshooting the cause of debenzylation.
Validated Experimental Protocol: N-Acetylation of this compound
This protocol provides a robust, field-tested method for the N-acetylation of this compound that reliably avoids debenzylation. The principle is to use standard, compatible reagents under mild conditions.
Objective: To synthesize N-(4-(benzyloxy)benzyl)acetamide without cleaving the O-benzyl ether.
Materials:
-
This compound
-
Acetic Anhydride ((Ac)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent: 50% Ethyl Acetate in Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) to the stirred solution.
-
Acylation: Add acetic anhydride (1.1 eq) dropwise to the reaction mixture over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.[18][19]
-
Spot Lane 1 with the starting amine.
-
Spot Lane 2 with the reaction mixture.
-
The product, an amide, will be less polar than the starting amine and will have a higher Rf. The starting amine spot should disappear completely.
-
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ (2x)
-
Water (1x)
-
Brine (1x)
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude N-(4-(benzyloxy)benzyl)acetamide is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization from ethyl acetate/hexanes or by column chromatography.
Trustworthiness Check: This protocol is self-validating because it relies on fundamental, well-established organic reactions. The basic conditions (Et₃N) and the acylating agent ((Ac)₂O) have no known mechanism for cleaving a benzyl ether.[17] The mild temperature and short reaction time further ensure the stability of the protecting group.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Bieg, T., & Szeja, W. (1985).
- Sigma-Aldrich. Debenzylation Reactions with Pd(0)
- Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.).
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- BenchChem. (2025). Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine.
- ACS GCI Pharmaceutical Roundtable. Hydrogenolysis.
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
- Ambeed.com. Hydrogenolysis of Benzyl Ether.
- Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. (n.d.). Taylor & Francis eBooks.
- Washington State University. Monitoring Reactions by TLC.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- University of Rochester, Department of Chemistry. How To: Monitor by TLC.
- BenchChem. (2025). Stability issues of 4-Benzyloxy-3,5-dimethylbenzoic acid under acidic or basic conditions.
- Alcohol Protecting Groups. (n.d.).
Sources
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 17. uwindsor.ca [uwindsor.ca]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. How To [chem.rochester.edu]
dealing with low solubility of 4-Benzyloxybenzylamine in reactions
Welcome to the technical support center for 4-Benzyloxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reactivity of this compound, with a particular focus on its characteristically low solubility in certain solvent systems. Here, you will find practical, field-proven insights and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound featuring a benzylamine core protected by a benzyloxy group at the para position.[1] This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.[1] Its primary amine allows for a range of nucleophilic reactions, while the benzyloxy group can be deprotected under specific conditions to reveal a phenolic hydroxyl group.
Q2: I'm having trouble dissolving this compound in my reaction solvent. Is this a common issue?
A2: Yes, this is a frequently encountered challenge. This compound is a solid at room temperature and, due to its relatively large, non-polar aromatic structure, it can exhibit limited solubility in certain organic solvents, especially at ambient temperatures.[1] The key to successful reactions is selecting an appropriate solvent system and, if necessary, employing techniques to enhance solubility.
Q3: What are some initial recommended solvents for dissolving this compound?
A3: Based on its chemical structure, which contains both polar (amine) and non-polar (benzyl and phenyl rings) moieties, a good starting point for solvent screening would include polar aprotic solvents and some polar protic solvents. Dichloromethane and ethanol have been reported as effective solvents.[1] Other solvents to consider, based on the principle of "like dissolves like," are tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Q4: Can I heat the mixture to improve the solubility of this compound?
A4: Gentle heating is a common and often effective method for increasing the dissolution rate and solubility of many organic compounds, including this compound. However, it is crucial to consider the thermal stability of your reactants and the boiling point of your chosen solvent. It is recommended to perform a small-scale test to ensure that no degradation occurs upon heating.
Troubleshooting Guide: Low Solubility of this compound in Reactions
This section provides a systematic approach to troubleshooting and overcoming solubility issues with this compound in your chemical reactions.
Initial Assessment of the Problem
Before making significant changes to your protocol, it's important to accurately characterize the solubility issue:
-
Observation: Are you observing a significant amount of undissolved solid this compound in your reaction mixture, even after prolonged stirring?
-
Reaction Progress: Is your reaction proceeding slower than expected, or not at all? Poor solubility can lead to a low effective concentration of the reactant in the solution phase, thereby hindering the reaction rate.
-
Stirring and Agitation: Is your stirring vigorous enough to ensure good mixing and facilitate the dissolution of the solid?
Systematic Troubleshooting Workflow
The following workflow provides a step-by-step guide to addressing low solubility.
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 4-Benzyloxybenzylamine
Welcome to the Technical Support Center for 4-Benzyloxybenzylamine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for common transformations involving this versatile intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why certain catalysts are chosen, how to troubleshoot common experimental failures, and how to optimize your reactions for success.
Section 1: Catalytic Debenzylation (Hydrogenolysis)
The removal of the O-benzyl group from this compound to yield 4-(aminomethyl)phenol is a frequent and critical step. However, it is often plagued by issues of catalyst poisoning and incomplete reaction.
FAQ & Troubleshooting Guide: Debenzylation Reactions
Question 1: My standard Pd/C hydrogenation of this compound is extremely slow or has stalled completely. What is the primary cause?
Answer: This is a classic case of catalyst poisoning. The primary amine product, 4-(aminomethyl)phenol, and to a lesser extent the starting material, can act as catalyst poisons. The lone pair of electrons on the nitrogen atom strongly coordinates to the active sites on the palladium surface, inhibiting the adsorption of hydrogen and the substrate, thereby shutting down the catalytic cycle.[1][2][3] This effect is a well-documented challenge in the deprotection of benzylamines.[3]
Question 2: How can I overcome catalyst poisoning by the amine product?
Answer: There are several effective strategies:
-
Switch to Pearlman's Catalyst (Pd(OH)₂/C): This is often the catalyst of choice for deprotecting substrates containing basic nitrogen groups.[4] It is generally more resistant to amine poisoning and can often drive the reaction to completion where standard Pd/C fails. In particularly stubborn cases, a mixture of Pd/C and Pd(OH)₂/C has been shown to be effective.[5]
-
Add an Acidic Co-catalyst: The addition of a mild acid protonates the amine, reducing its ability to coordinate with the palladium. While traditional methods used acids like acetic acid, a more modern approach is to use a solid acid co-catalyst. For instance, a combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly accelerate N-benzyl deprotection by mitigating product poisoning.[2][3]
-
Increase Hydrogen Pressure: For particularly challenging debenzylations, increasing the hydrogen pressure (e.g., from an H₂ balloon to a 40-50 bar Parr shaker) can sometimes overcome the inhibition by forcing the equilibrium towards hydrogen adsorption and reaction.
Question 3: I am observing saturation of the aromatic ring as a side-product. How can I improve selectivity?
Answer: Aromatic ring saturation is a known side reaction during hydrogenolysis.[4] To favor C-O bond cleavage over ring reduction:
-
Use Catalytic Transfer Hydrogenation (CTH): This is often a milder and more selective method than using high-pressure hydrogen gas.[4] A hydrogen donor like ammonium formate or cyclohexene is used in place of H₂ gas. CTH with ammonium formate and 10% Pd/C is a rapid and efficient method for N-debenzylation under neutral conditions.[6][7][8]
-
Control Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can favor the desired debenzylation.[4]
Workflow: Selecting a Debenzylation Strategy
Caption: Decision tree for troubleshooting debenzylation reactions.
Comparative Data for Debenzylation Catalysts
| Catalyst System | H₂ Source | Solvent | Temp. (°C) | Time | Yield/Conversion | Reference(s) |
| 10% Pd/C | H₂ (balloon) | MeOH | RT | 10 min - 24h | Substrate dependent, can be low | [4] |
| 20% Pd(OH)₂/C | H₂ (50 psi) | EtOH | RT | 5-6 days | ~60% (for complex substrates) | [9] |
| 10% Pd/C + HCOONH₄ | (CTH) | MeOH | Reflux | < 15 min | >90% | [6][10] |
| 10% Pd/C + 10% Nb₂O₅/C | H₂ (balloon) | MeOH | RT | 45 min | Quantitative | [2][3] |
Protocol 1: Debenzylation via Catalytic Transfer Hydrogenation (CTH)
-
Reaction Setup: To a stirred suspension of this compound (1.0 mmol) and 10% Pd/C (100 mg, ~10 mol% Pd) in dry methanol (20 mL), add anhydrous ammonium formate (5.0 mmol) in a single portion under a nitrogen atmosphere.[6]
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 CHCl₃:MeOH). The reaction is typically complete in under 15 minutes.
-
Work-up: After completion, cool the reaction and filter the catalyst through a pad of Celite®. Wash the pad thoroughly with methanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to afford the crude 4-(aminomethyl)phenol.
Section 2: N-Alkylation
Introducing alkyl groups to the nitrogen of this compound is a common strategy for building molecular complexity. The primary challenge is achieving selective mono-alkylation and avoiding the formation of the tertiary amine and quaternary ammonium salts.
FAQ & Troubleshooting Guide: N-Alkylation Reactions
Question 1: My direct alkylation with an alkyl halide is producing a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?
Answer: This is a result of the mono-alkylated product often being more nucleophilic than the starting primary amine, leading to a second alkylation event.[11] To favor mono-alkylation:
-
Control Stoichiometry: Use a large excess of the starting amine (this compound) relative to the alkylating agent (e.g., 3-5 equivalents). This statistically favors the reaction with the more abundant starting material.[12]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, reducing the chance of the product reacting again.[12]
-
Choice of Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃). The base's role is to neutralize the acid byproduct without competing as a nucleophile.[13][14]
Question 2: Are there cleaner alternatives to using alkyl halides for mono-alkylation?
Answer: Absolutely. Two highly effective methods are:
-
Reductive Amination: This is often the method of choice for clean, selective mono-alkylation.[13] React this compound with one equivalent of an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. This approach completely avoids the problem of over-alkylation seen with alkyl halides.
-
"Borrowing Hydrogen" Catalysis: This is a greener, atom-economical approach that uses an alcohol as the alkylating agent.[13][15] A transition metal catalyst (e.g., based on Ru or Ir) temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine. Water is the only byproduct.[16]
Question 3: My "Borrowing Hydrogen" N-alkylation is not working. What are the likely issues?
Answer: This catalytic cycle is sensitive to reaction conditions.
-
Catalyst Deactivation: Ensure the catalyst is active and handled under an inert atmosphere if it is air-sensitive. Use a fresh batch if poisoning is suspected.[13]
-
Incorrect Base: These reactions typically require a specific base to function, often a strong one like potassium tert-butoxide (KOtBu).[12]
-
Solvent Purity: Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle.
Protocol 2: Selective Mono-N-Alkylation via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.[17]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.[13]
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by TLC or LC-MS.
-
Work-up: Once complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 3: Catalyst Poisoning: The Underlying Threat
Catalyst poisoning is the deactivation of a catalyst by strong adsorption of a chemical species to its active sites, preventing it from participating in the reaction.[14][18] For reactions involving amines and palladium catalysts, this is a pervasive issue.
FAQ & Troubleshooting Guide: Catalyst Poisoning
Question 1: What are the most common poisons for palladium catalysts in the context of benzylamine chemistry?
Answer:
-
Nitrogen Compounds: As discussed, the amine substrate and product are often the primary culprits.[1]
-
Sulfur Compounds: Sulfur is a potent poison for palladium, even at ppm levels. Impurities in starting materials or solvents (e.g., thiols) can completely shut down catalysis.[14]
-
Halides: Residual halides from previous synthetic steps can poison the catalyst.
-
Carbon Monoxide (CO): Impurities in hydrogen gas or from side reactions can deactivate the catalyst.[14]
Question 2: My reaction starts well but then stops before completion. Is this poisoning?
Answer: Yes, this is a classic sign of gradual catalyst poisoning. It often indicates that the product being formed is a stronger poison than the starting material. As the product concentration increases, it progressively deactivates more catalytic sites until the reaction effectively stops.[2]
Visualizing the Poisoning Mechanism
Caption: Amine product blocking active sites on a Pd catalyst.
References
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- Mallesha, N., Suhas, R., Rao, S. P., & Gowda, D. C. (2011). A simple and convenient protocol for the selective mono debenzylation of dibenzylamines using 10% Pd/C and HCOONH4. International Journal of Chemistry Research, 2(4), 1-3. [Link]
- Spicer, L. D., & Ram, S. (1987).
- Rhodium.ws. (n.d.).
- Ram, S., & Spicer, L. D. (1987).
- ResearchGate. (n.d.).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]
- Fukuyama, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
- Wikipedia. (n.d.).
- Matmatch. (2024).
- Kroutil, J., et al. (2004). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.
- Baeckvall, J. E., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- StudySmarter. (2024).
- ResearchGate. (2025). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link]
- Bowman, M. D., & Peterson, M. C. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
- Kroutil, J., Trnka, T., & Černý, M. (2004).
- Barta, K., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
- RSC Publishing. (n.d.). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. [Link]
- Qualitas1998.net. (2011).
- Fukuyama, T., et al. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH. [Link]
- ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]
- ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine. [Link]
- Demchenko, A. V., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. [Link]
- de Vries, J. G., & Elsevier. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. ScienceDirect. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 8. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 9. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
effect of base on 4-Benzyloxybenzylamine reactivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Benzyloxybenzylamine. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors. As a primary amine with a benzyl ether protecting group, this compound presents unique opportunities and challenges in chemical synthesis. This resource, structured in a user-friendly question-and-answer format, addresses specific issues you may encounter during your experiments, with a focus on the critical role of base selection in modulating its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of this compound, and how does this influence the choice of base?
A1: The pKa of the conjugate acid of benzylamine is approximately 9.33.[1][2][3][4] The 4-benzyloxy substituent is not expected to significantly alter this value. This pKa indicates that this compound is a moderately strong base. For reactions requiring deprotonation of the amine, a base with a conjugate acid pKa significantly higher than 9.33 is necessary. For instance, strong bases like sodium hydride (NaH), sodium amide (NaNH₂), or organolithium reagents (e.g., n-BuLi) are required to generate the corresponding amide anion. For reactions where the amine acts as a nucleophile, weaker bases are often employed to scavenge the acidic byproduct generated during the reaction.
Q2: How stable is the benzyl ether protecting group in this compound to basic conditions?
A2: The benzyl ether group is generally robust and stable under a wide range of basic conditions, including treatment with common inorganic bases like alkali metal hydroxides (NaOH, KOH) and carbonates (K₂CO₃, Cs₂CO₃).[3] However, it is important to be cautious with very strong bases, such as organolithium reagents (e.g., n-BuLi) or potassium tert-butoxide (KOtBu) at elevated temperatures, as these can potentially lead to cleavage of the benzyl ether.[3] The stability of the benzyl ether is a key advantage, allowing for a wide range of transformations on the amine functionality without the need for protecting group manipulation.
Q3: Can I use this compound in reactions with strong organometallic bases like n-butyllithium?
A3: Yes, but with caution. While strong organometallic bases like n-butyllithium (n-BuLi) can deprotonate the primary amine, they can also potentially attack the benzylic protons of the ether or even lead to cleavage of the benzyl ether at elevated temperatures. It is crucial to perform such reactions at low temperatures (e.g., -78 °C) and to carefully control the stoichiometry of the base.
Troubleshooting Guides
This section provides detailed troubleshooting for common reactions involving this compound, with a focus on the impact of the chosen base.
N-Alkylation Reactions
N-alkylation of this compound is a common transformation but can be plagued by issues of over-alkylation. The choice of base is critical in controlling the selectivity of this reaction.
Problem 1: Low yield of the desired mono-alkylated product and significant formation of the di-alkylated byproduct.
-
Possible Cause A: The mono-alkylated product is more nucleophilic than the starting primary amine. This leads to a second alkylation event occurring at a faster rate than the initial alkylation.[5]
-
Possible Cause B: The base is not strong enough or is too nucleophilic. A weak base may not effectively scavenge the acid generated during the reaction, leading to protonation of the starting amine and slowing down the reaction. A nucleophilic base can compete with the amine in reacting with the alkylating agent.
-
Solution: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are strong enough to neutralize the generated acid but are too bulky to act as nucleophiles.[7] Alternatively, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often effective.
-
-
Possible Cause C: High reaction temperature. Elevated temperatures can accelerate the rate of the second alkylation.
-
Solution: Perform the reaction at a lower temperature. While this may slow down the reaction, it can significantly improve the selectivity for the mono-alkylated product.
-
Problem 2: The reaction is very slow or does not proceed to completion.
-
Possible Cause A: The chosen base is not strong enough to deprotonate the amine (if a deprotonation-alkylation sequence is intended).
-
Solution: Switch to a stronger base. For complete deprotonation, a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is necessary.[8]
-
-
Possible Cause B: The alkylating agent is not reactive enough.
-
Solution: Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide). The addition of a catalytic amount of sodium iodide (NaI) can also facilitate the reaction with less reactive alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
-
Possible Cause C: The solvent is inappropriate. The solubility of the reactants and the base can significantly impact the reaction rate.
-
Solution: Choose a solvent that dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for N-alkylation reactions.
-
-
To a solution of this compound (1.0 equiv) in anhydrous acetonitrile (0.1 M) is added diisopropylethylamine (DIPEA, 1.5 equiv).
-
The alkylating agent (e.g., an alkyl bromide, 1.1 equiv) is added dropwise at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Diagram 1: Decision workflow for troubleshooting N-alkylation of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Unreacted 4-Benzyloxybenzylamine
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the purification of reaction mixtures containing 4-benzyloxybenzylamine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is rooted in fundamental chemical principles to ensure you can adapt these methodologies to your unique synthetic context.
Introduction
This compound is a primary amine commonly used as a building block in organic synthesis. Its removal after a reaction is complete is a frequent purification challenge. The presence of both a basic amino group and a relatively nonpolar benzylic framework gives it specific solubility and reactivity characteristics that can be exploited for its separation from the desired product. This guide will walk you through the most effective methods for its removal, from simple liquid-liquid extractions to more advanced techniques using scavenger resins.
Before proceeding with any purification protocol, it is essential to understand the properties of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO | [1][2][3] |
| Molecular Weight | 213.28 g/mol | [1][2] |
| Boiling Point | 358.2 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| XLogP3 | 2.66 | [1] |
The XLogP3 value of 2.66 indicates a moderate lipophilicity, suggesting it will favor partitioning into organic solvents in a standard extraction.[1] Its basic nature, conferred by the primary amine group, is the key to its removal using acidic solutions.[4][5]
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a spot corresponding to this compound co-eluting with my product. What is the first thing I should try?
A1: The first and simplest method to attempt is an acid-base extraction.[6][7] This technique is highly effective for separating basic compounds like amines from neutral or acidic compounds.[4] By washing your organic layer with a dilute aqueous acid, you can protonate the amine, forming a water-soluble salt that will partition into the aqueous phase.[5][6][8]
Q2: I performed an acid wash, but I'm still seeing the starting amine in my product. What could be wrong?
A2: There are several possibilities:
-
Insufficient Acid: You may not have used enough acid to protonate all of the unreacted amine. Try additional washes with the acidic solution.
-
Emulsion Formation: An emulsion may have formed between the organic and aqueous layers, trapping the amine salt in the organic phase. See the troubleshooting section on emulsions for guidance.
-
Product Instability: Your desired product might be acid-labile. If you suspect this, you should consider alternative methods like chromatography or the use of scavenger resins.
Q3: Is recrystallization a viable method for removing this compound?
A3: Recrystallization can be an excellent purification method if your desired product is a solid and has significantly different solubility characteristics from this compound in a particular solvent system.[9][10][11] You will need to perform solvent screening to find a solvent that dissolves your product at high temperatures but in which it is sparingly soluble at low temperatures, while the amine remains in solution.[11]
Q4: What are scavenger resins, and how can they help?
A4: Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture.[12] For removing primary amines, isocyanate or aldehyde-functionalized resins are highly effective.[13][14] The resin-bound amine is then simply removed by filtration.[12] This method is particularly useful when traditional extraction methods fail or when the product is sensitive to aqueous conditions.[12][15]
Troubleshooting and In-Depth Guides
This section provides a more detailed, step-by-step approach to the purification challenges you might encounter. We will begin with the most common and straightforward technique and progress to more specialized methods.
Method 1: Acid-Base Extraction
This is the cornerstone of amine purification and should be your first line of attack.[6][7] The principle lies in altering the solubility of the basic amine by protonating it to form a water-soluble salt.[4][5]
Underlying Principle
The lone pair of electrons on the nitrogen atom of this compound makes it a Brønsted-Lowry base. In the presence of an acid, such as hydrochloric acid (HCl), it will be protonated to form the corresponding ammonium salt.
R-NH₂ (organic soluble) + HCl (aqueous) → R-NH₃⁺Cl⁻ (water soluble)
This salt is ionic and therefore highly soluble in the aqueous phase, allowing for its separation from the neutral organic product which remains in the organic phase.[6][8]
Step-by-Step Protocol
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).
-
Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[7]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal of the amine.[16]
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Troubleshooting Acid-Base Extractions
-
Emulsion Formation: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Alternatively, you can filter the entire mixture through a pad of Celite.
-
Product is also Basic: If your product also contains a basic functional group, this method may not be suitable as it will also be extracted into the aqueous layer. In this case, chromatography or scavenger resins are better options.
-
Incomplete Removal: If TLC analysis still shows the presence of the amine, consider using a slightly more concentrated acid solution or increasing the number of washes.
Method 2: Flash Column Chromatography
When extraction methods are insufficient or inappropriate, flash column chromatography is a powerful tool for purification.[17][18]
Principle of Separation
Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[18][19] The acidic nature of silica gel can cause strong interactions with basic amines, leading to peak tailing and poor separation.[20] To mitigate this, a small amount of a basic modifier is often added to the eluent.[20]
Step-by-Step Protocol
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate. To improve the separation of amines, add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent system.[20]
-
Column Packing: Pack a column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Troubleshooting Chromatography
-
Peak Tailing: If your product spot on the TLC plate or the peak in your column fractions is tailing, it is likely due to the interaction with acidic silica. Adding a basic modifier like triethylamine to your eluent should resolve this.[20]
-
Poor Separation: If your product and the amine are not separating well, you may need to try a different solvent system. Consider switching to a more polar or less polar eluent, or even a different stationary phase like alumina.[20]
Method 3: Scavenger Resins
Scavenger resins offer a highly selective and efficient method for removing unreacted primary amines.[12][21] This technique is particularly advantageous for parallel synthesis or when aqueous workups are to be avoided.[13]
Principle of Scavenging
Scavenger resins are functionalized polymers that covalently bind to specific functional groups.[12] For primary amines, resins functionalized with electrophilic groups like isocyanates or aldehydes are particularly effective.[13][14]
Caption: Workflow for Amine Removal Using a Scavenger Resin.
Step-by-Step Protocol
-
Resin Selection: Choose a scavenger resin appropriate for primary amines, such as a polystyrene-bound isocyanate or benzaldehyde resin.[13][15]
-
Resin Addition: Add the scavenger resin to your crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF). Typically, a 2-3 fold excess of the resin's functional group capacity relative to the amount of unreacted amine is used.
-
Reaction: Stir or shake the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC to confirm the disappearance of the starting amine.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified product.
Choosing the Right Scavenger
| Scavenger Resin Type | Functional Group | Selectivity | Comments |
| Isocyanate Resin | -NCO | Primary and Secondary Amines | Highly effective and fast-acting.[14] |
| Aldehyde Resin | -CHO | Primarily Primary Amines | Good for selectively removing primary amines in the presence of secondary or tertiary amines.[13][14] |
| Sulfonic Acid Resin | -SO₃H | Most Amines | Acts as a strong cation exchanger (SCX) to trap basic compounds.[14][21] |
Conclusion
The removal of unreacted this compound from a reaction mixture is a common purification task that can be effectively addressed using a logical, stepwise approach. By starting with the simplest and most cost-effective method, acid-base extraction, and moving to more specialized techniques like chromatography and scavenger resins as needed, researchers can efficiently isolate their desired products in high purity. Understanding the chemical principles behind each method is crucial for troubleshooting and adapting these protocols to the specific requirements of your synthesis.
References
- Parlow, J. J., Devraj, R. V., & South, M. S. (1998). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1998(S1), 741-743.
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
- Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
- Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Liquid/liquid Extraction.
- Cossío, F. P., et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 8(33), 12534–12542.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Booth, R. J., & Hodges, J. C. (2005). U.S. Patent No. 6,897,262. Washington, DC: U.S.
- Wikipedia. (n.d.). Acid–base extraction.
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography.
- University of Calgary, Department of Chemistry. (n.d.). Isolation (Recovery) of amines.
- Lamberti, M., & Smith, C. A. (1981). U.S. Patent No. 4,306,068. Washington, DC: U.S.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- ResearchGate. (2015). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?
- Olin, J. F. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S.
- Lange, J., et al. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
- Reddit. (2024). How to purify Benzylamine?
- University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
- Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- ResearchGate. (n.d.). RECRYSTALLIZATION.
- Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. [Link]
- University of Sydney, School of Chemistry. (2023). Solubility of Organic Compounds.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. suprasciences.com [suprasciences.com]
- 15. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 19. orgsyn.org [orgsyn.org]
- 20. biotage.com [biotage.com]
- 21. silicycle.com [silicycle.com]
Technical Support Center: Selective Mono-alkylation of 4-Benzyloxybenzylamine
Welcome to the technical support center for the selective alkylation of 4-benzyloxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amine alkylation. Over-alkylation is a persistent challenge in organic synthesis, leading to reduced yields of the desired mono-alkylated product and complex purification procedures.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve high selectivity and optimize your reaction outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the alkylation of this compound. Each entry details the potential causes of the problem and provides actionable solutions.
Q1: My reaction is yielding a significant amount of the di-alkylated product, N,N-dialkyl-4-benzyloxybenzylamine. How can I improve mono-alkylation selectivity?
This is the most common problem encountered when alkylating primary amines. The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1][3] Several factors can be adjusted to favor mono-alkylation.
Underlying Cause & Mechanistic Insight: The rate of the second alkylation competes with, and can often exceed, the rate of the first. This is because the electron-donating alkyl group on the newly formed secondary amine increases the nucleophilicity of the nitrogen atom, making it more reactive towards the alkylating agent than the starting primary amine.[3]
Solutions:
-
Stoichiometric Control: A straightforward approach is to use a large excess of this compound relative to the alkylating agent.[4] This statistically favors the reaction of the alkylating agent with the more abundant primary amine. A molar ratio of 3:1 (amine:alkylating agent) or higher is a good starting point.[4]
-
Protocol:
-
Dissolve 3 equivalents of this compound in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[5][6]
-
Slowly add 1 equivalent of the alkylating agent dropwise or via a syringe pump to the amine solution at room temperature or 0 °C to maintain a low concentration of the electrophile.[1]
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
-
-
Choice of Base and Solvent: The selection of base and solvent can significantly influence selectivity.
-
Cesium Bases: Cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH) in anhydrous DMF or DMSO have been shown to promote selective mono-N-alkylation of primary amines.[5][7] The cesium cation is thought to play a role in modulating the reactivity.
-
Competitive Deprotonation/Protonation Strategy: Under controlled conditions, it's possible to selectively deprotonate the starting primary amine while the newly formed, more basic secondary amine remains protonated and thus unreactive towards further alkylation.[8] This can be achieved by using the hydrobromide salt of the primary amine.[8]
-
-
Kinetic vs. Thermodynamic Control: Reaction conditions can be manipulated to favor the kinetic (mono-alkylated) or thermodynamic (often di-alkylated or other side products) product.[9][10][11][12] * Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally favors the kinetic product by slowing down the rate of the second alkylation. [11][12]Higher temperatures provide the energy needed to overcome the activation barrier for the second alkylation, leading to the more thermodynamically stable, but undesired, di-alkylated product. [9][11]
Q2: I'm observing low conversion of my starting material, even after extended reaction times. What could be the issue?
Low conversion can stem from several factors, including insufficient reactivity of the chosen reagents or suboptimal reaction conditions.
Solutions:
-
Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. [6]If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. You can also generate the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI), a technique known as the Finkelstein reaction. [5]* Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion more nucleophilic. [6]* Temperature: While low temperatures favor mono-alkylation, excessively low temperatures can significantly slow down the reaction rate. A modest increase in temperature may be necessary, but this should be done cautiously while monitoring for the formation of the di-alkylated product.
-
Base Strength: A base that is too weak may not sufficiently deprotonate the amine, leading to low reactivity. Conversely, a base that is too strong can promote side reactions like elimination, especially with secondary or tertiary alkyl halides. [13]For primary amines like this compound, moderately strong inorganic bases like K₂CO₃ or Cs₂CO₃ are often suitable.
Q3: My reaction is messy, with multiple unidentified byproducts. What are the likely side reactions and how can I avoid them?
Besides over-alkylation, other side reactions can complicate your synthesis.
Potential Side Reactions:
-
Elimination: If your alkylating agent has a β-hydrogen, the amine can act as a base and promote E2 elimination, especially with sterically hindered alkyl halides or at elevated temperatures. [13]* Hydrogenolysis: If using catalytic hydrogenation for deprotection or other steps, the benzyl ether protecting group on this compound can be cleaved. [14]* Reaction with Solvent: Some solvents can participate in the reaction under certain conditions. For example, DMF can be a source of dimethylamine at high temperatures.
Mitigation Strategies:
-
To minimize elimination, use primary alkyl halides whenever possible and avoid excessively high temperatures.
-
Carefully select reaction conditions to be compatible with the benzyloxy protecting group. If debenzylation is a recurring issue, consider a different protecting group strategy.
-
Ensure the use of high-purity, anhydrous solvents.
Frequently Asked Questions (FAQs)
Q4: Are there alternative methods to direct alkylation for synthesizing N-mono-alkylated this compound that inherently avoid over-alkylation?
Yes, several highly effective methods can provide the desired product with excellent selectivity.
-
Reductive Amination: This is a powerful and widely used two-step, one-pot method. [2][15][16]It involves the reaction of 4-benzyloxybenzaldehyde with a primary amine to form an imine, which is then reduced in situ to the desired secondary amine. This method offers excellent control over the degree of alkylation. [2][16][17][18][19] * General Workflow:
- Condensation: this compound is reacted with an aldehyde or ketone, often under slightly acidic conditions, to form an imine or iminium ion intermediate. [15] 2. Reduction: A reducing agent is added to the same pot to reduce the C=N double bond. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). [15][16]
-
Gabriel Synthesis: This classic method is ideal for the synthesis of primary amines but can be adapted to produce secondary amines. It uses potassium phthalimide as an ammonia surrogate, which is alkylated and then cleaved to release the primary amine. This method completely avoids over-alkylation because the phthalimide nitrogen is not nucleophilic after the initial alkylation. [1][20]
-
Using Protecting Groups: The primary amine can be temporarily protected to allow for a single alkylation event. [20][21][22][23] * Boc Protection: The amine can be protected with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-4-benzyloxybenzylamine can be N-alkylated, and the Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the mono-alkylated secondary amine. [20][24]
Q5: What is the best practice for setting up and monitoring an alkylation reaction of this compound?
Best Practices:
-
Inert Atmosphere: All reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried to prevent hydrolysis of reagents and side reactions. [5]The addition of powdered molecular sieves can help remove trace amounts of water. [5]* Slow Addition: The alkylating agent should be added slowly to the solution of the amine and base to maintain a low concentration of the electrophile and minimize over-alkylation. [1]* Reaction Monitoring: Regularly monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or overheating.
Q6: How do I choose the right combination of alkylating agent, base, and solvent?
The optimal combination depends on the specific substrate and desired product. Here is a summary to guide your decision-making:
| Parameter | Recommendation for High Mono-alkylation Selectivity | Rationale |
| Stoichiometry | Use a 3-fold or greater excess of this compound. | Statistically favors the reaction with the primary amine over the secondary amine product. [4] |
| Alkylating Agent | Alkyl bromides or iodides are preferred over chlorides. | Higher reactivity allows for milder reaction conditions. [6] |
| Base | Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). | Moderately strong bases that are effective in promoting the reaction without causing significant side reactions. Cesium bases have shown high selectivity in some cases. [5][7] |
| Solvent | Anhydrous polar aprotic solvents (DMF, DMSO, THF). | Effectively solvate the counter-ion of the base, enhancing the nucleophilicity of the amine. [6] |
| Temperature | Start at 0 °C or room temperature. | Lower temperatures favor kinetic control, which leads to the mono-alkylated product, and disfavor over-alkylation. [11] |
Visualizing the Reaction Pathway
The following diagram illustrates the competitive reaction pathways leading to the desired mono-alkylated product and the undesired di-alkylated byproduct.
Caption: Competitive pathways in the alkylation of this compound.
Workflow for Optimizing Mono-alkylation
This workflow provides a systematic approach to optimizing your reaction conditions for selective mono-alkylation.
Caption: A systematic workflow for optimizing mono-alkylation reactions.
References
- Methods for mono‐selective N‐alkylation of amines using alcohols as... - ResearchGate.
- Efficient synthesis of secondary amines by selective alkylation of primary amines - Digital Commons @ USF.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Publishing.
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed.
- Appendix 6: Protecting groups - Oxford Learning Link.
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | ACS Sustainable Chemistry & Engineering.
- 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts.
- (PDF) Switching the N‐Alkylation of Arylamines with Benzyl Alcohols to Imine Formation Enables the One‐Pot Synthesis of Enantioenriched α‐N‐Alkylaminophosphonates - ResearchGate.
- (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ResearchGate.
- Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.
- Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas.
- Protective Groups - Organic Chemistry Portal.
- Kinetic versus Thermodynamic Control of Reactions | Organic Chemistry Class Notes.
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
- Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [a] - ResearchGate.
- Thermodynamic and Kinetic Products - Master Organic Chemistry.
- Thermodynamic and kinetic reaction control - Wikipedia.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin.
- The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide - MDPI.
- Amination - Fisher Scientific.
- Kinetic vs. Thermodynamic Control in Organic Reactions - The Catalyst.
- Alkylation of Amines, Part 1: with Alkyl Halides - YouTube.
- Alkylation of Amines (Sucks!) - Master Organic Chemistry.
- Ch22: Alkylation of Amines.
- Alkylation of Amines, Part 2: with Aldehydes and Ketones - YouTube.
- Substrate Scope of benzylamine derivatives, [a] Reaction carried out... - ResearchGate.
- Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines | Request PDF - ResearchGate.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH.
- Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
- Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters.
- The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity - ResearchGate.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
- Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd.
- Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 6. Amination [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. learninglink.oup.com [learninglink.oup.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Protective Groups [organic-chemistry.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing 4-Benzyloxybenzylamine Reactions Through Solvent Selection
This technical guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the impact of solvent choice on reaction rates involving 4-Benzyloxybenzylamine. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for reactions involving this compound?
A1: The solvent is not merely an inert medium; it is an active participant that profoundly influences reaction kinetics and outcomes.[1][2] For a molecule like this compound, which contains both a nucleophilic primary amine and a large, relatively nonpolar benzylic framework, the solvent dictates:
-
Solubility: Both this compound and its co-reactants must be sufficiently dissolved for the reaction to proceed efficiently. The molecule's structure suggests good solubility in moderately polar to nonpolar organic solvents.[3]
-
Reactivity of the Amine: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic. The solvent's ability to interact with this lone pair, particularly through hydrogen bonding, can either enhance or diminish its reactivity.[4][5]
-
Stabilization of Intermediates and Transition States: Many reactions proceed through charged or polar intermediates and transition states. A solvent's polarity and ability to stabilize these transient species can dramatically lower the activation energy, thereby accelerating the reaction rate.[6][7][8]
Q2: What are the key solvent properties I should consider, and how do they impact the reaction?
A2: The three most critical properties are polarity, proticity, and the solvent's intrinsic physical properties.
-
Polarity: This refers to the distribution of charge across the solvent molecule, often quantified by the dielectric constant (ε) and dipole moment (μ) .[6][9]
-
High Polarity Solvents (e.g., DMSO, DMF, Acetonitrile): These are effective at dissolving polar reagents and stabilizing charged intermediates.[6] This is particularly crucial in reactions that proceed via ionic pathways.
-
Low Polarity Solvents (e.g., Toluene, Hexane): These are suitable for nonpolar reactants but are generally poor choices for reactions involving ionic species.
-
-
Proticity: This classifies solvents based on their ability to act as hydrogen bond donors.[9]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have acidic hydrogens (O-H or N-H bonds) and can form strong hydrogen bonds.[9] While they are excellent at dissolving ionic salts, they can form a "solvation shell" around the amine nucleophile, hindering its ability to attack an electrophile and thus slowing down certain reactions like SN2.[5][10][11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents possess polarity but lack acidic hydrogens.[9] They are ideal for many nucleophilic reactions because they solvate the cation of an ionic reagent while leaving the anion (the nucleophile) "naked" and highly reactive.[10][12] This often leads to significant rate enhancements.
-
-
Physical Properties: Boiling point, freezing point, and viscosity are practical considerations. A solvent's boiling point determines the maximum temperature for a reaction at atmospheric pressure, while its viscosity can affect mass transfer and stirring efficiency.
Q3: Which reaction of this compound is most sensitive to solvent effects?
A3: Reductive amination is an excellent example of a multi-step synthesis where the solvent choice is paramount. This reaction involves the initial formation of an imine between the amine and a carbonyl compound (an aldehyde or ketone), followed by the reduction of the imine to a secondary amine. The solvent must be compatible with both distinct stages of the reaction.
Troubleshooting & Optimization Guide
This section addresses common issues encountered during reactions with this compound, linking them to potential solvent-related causes and providing actionable solutions.
| Problem Encountered | Potential Solvent-Related Cause | Recommended Action & Rationale |
| Slow or Incomplete Reaction | 1. Poor Solubility: Reactants are not fully dissolved, limiting collisions. 2. Nucleophile Inhibition: Using a polar protic solvent (e.g., Methanol) that over-solvates and deactivates the amine nucleophile.[5][13] 3. Incompatible Solvent for Reagent: The chosen solvent may be incompatible with the reducing agent (e.g., using Methanol with STAB).[14] | 1. Change to a Better Solvent: If reactants are nonpolar, try THF or Dichloromethane (DCM). For polar reactants, consider Acetonitrile or DMF. 2. Switch to a Polar Aprotic Solvent: Change to DMF, DMSO, or Acetonitrile to enhance the amine's nucleophilicity.[12] 3. Match Solvent to Reagent: For Sodium triacetoxyborohydride (STAB), use aprotic solvents like 1,2-Dichloroethane (DCE), THF, or DCM.[14][15] For Sodium cyanoborohydride (NaCNBH₃), Methanol is often a good choice.[14] |
| Significant Side Product Formation | 1. Solvent as a Reactant (Solvolysis): Protic solvents like water or alcohols can act as competing nucleophiles.[8] 2. Undesired Reactivity: Alcohols used as solvents in catalytic hydrogenations can be oxidized to aldehydes/ketones, leading to undesired byproducts.[16] | 1. Use an Aprotic Solvent: Switch to a non-reactive aprotic solvent such as THF, DCM, or Ethyl Acetate to prevent solvolysis. 2. Choose an Inert Solvent: For catalytic hydrogenations, prefer solvents like Ethyl Acetate or THF over reactive alcohols like methanol or isopropanol.[16] |
| Difficulty with Product Isolation/Workup | 1. High-Boiling Point Solvent: Solvents like DMSO or DMF are difficult to remove under reduced pressure. 2. Miscibility Issues: The reaction solvent forms an emulsion or is miscible with the aqueous phase used during workup (e.g., THF, Acetone). | 1. Solvent Selection: If possible, select a more volatile solvent initially (e.g., DCM, Ethyl Acetate). If a high-boiling solvent is necessary, consider extraction into a lower-boiling organic solvent before concentration. 2. Plan for Extraction: If using a water-miscible solvent, the workup may require adding a non-miscible solvent (e.g., Ethyl Acetate) and brine to break emulsions and effectively partition the product. |
Solvent Property Comparison Table
The following table summarizes key properties of solvents commonly used in organic synthesis to aid in your selection process.
| Solvent | Polarity Index | Dielectric Constant (ε) at 20-25°C | Dipole Moment (μ, Debye) | Type | Boiling Point (°C) |
| Hexane | 0.1 | 1.88 | 0.08 | Nonpolar | 68.7 |
| Toluene | 2.4 | 2.38 | 0.31 | Nonpolar | 110.6 |
| Diethyl Ether | 2.8 | 4.33 | 1.15 | Borderline Aprotic | 34.5 |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | 1.75 | Polar Aprotic | 66 |
| Dichloromethane (DCM) | 3.1 | 8.93 | 1.14 | Polar Aprotic | 39.7 |
| 1,2-Dichloroethane (DCE) | 3.5 | 10.36 | 1.83 | Polar Aprotic | 83.5 |
| Acetone | 5.1 | 20.7 | 2.69 | Polar Aprotic | 56.3 |
| Ethanol | - | 24.55 | 1.66 | Polar Protic | 78.3 |
| Methanol | 5.1 | 32.70 | 2.87 | Polar Protic | 64.7 |
| Acetonitrile (MeCN) | 5.8 | 37.5 | 3.44 | Polar Aprotic | 81.6 |
| Dimethylformamide (DMF) | 6.4 | 36.71 | 3.86 | Polar Aprotic | 153.0 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | 4.1 | Polar Aprotic | 189 |
| (Data compiled from multiple sources[17][18][19][20][21]) |
Visualizing Solvent-Nucleophile Interactions
The diagram below illustrates the fundamental difference in how polar protic and polar aprotic solvents interact with the this compound nucleophile.
Caption: Solvent interaction with the amine nucleophile.
Protocols & Methodologies
Protocol 1: Solvent Screening for Reductive Amination
This protocol provides a systematic approach to screen various solvents for the reductive amination of this compound with a model aldehyde, using Sodium Triacetoxyborohydride (STAB) as the reducing agent.
Objective: To identify the optimal solvent that maximizes the reaction rate and yield.
Materials:
-
This compound
-
4-Anisaldehyde (or other model aldehyde)
-
Sodium Triacetoxyborohydride (STAB)
-
Screening Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Internal standard for HPLC/GC analysis (e.g., dodecane)
-
Reaction vials with stir bars
Caption: Workflow for parallel solvent screening experiment.
Step-by-Step Procedure:
-
Preparation: In 5 separate, dry reaction vials, add this compound (e.g., 0.2 mmol, 1.0 equiv) and a magnetic stir bar.
-
Solvent Addition: To each vial, add 1 mL of one of the screening solvents (DCM, DCE, THF, MeCN, EtOAc).
-
Aldehyde Addition: Add 4-Anisaldehyde (1.1 equiv, 0.22 mmol) to each vial.
-
Imine Formation: Stir the mixtures at room temperature for 1-2 hours. This allows for the formation of the imine intermediate. You can optionally monitor this step by TLC.
-
Reduction: Carefully add Sodium Triacetoxyborohydride (STAB) (1.2 equiv, 0.24 mmol) to each vial. Caution: STAB reacts with moisture; handle it in a dry environment.
-
Monitoring: Stir the reactions at room temperature. At set time points (e.g., 1, 2, 4, and 24 hours), withdraw a small aliquot (e.g., 10 µL), quench it with a saturated NaHCO₃ solution, dilute with a suitable solvent (e.g., Methanol), and analyze by HPLC or GC to determine the conversion rate.[22]
-
Workup (after 24h or completion): Quench the reaction mixture by slowly adding saturated aqueous NaHCO₃ solution (2 mL). Stir for 15 minutes.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 2 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product residue by ¹H NMR and HPLC/GC to determine the final yield and purity for each solvent condition. The solvent that provides the fastest reaction rate with the highest yield and purity is the optimal choice.
By systematically applying these principles and methodologies, you can effectively troubleshoot and optimize your reactions, harnessing the power of the solvent to achieve your desired synthetic outcomes.
References
- A. D. Buckingham. (2013). Table 5.17 Dielectric Constant (Permittivity) and Dipole Moment of Various Organic Substances. In CRC Handbook of Chemistry and Physics.
- Various Authors. Solvent Physical Properties.
- ARCOR Epoxy Technologies. Solvent Properties Table.
- Oregon State University. Physical properties of some common organic solvents.
- Li, C-P., & Du, M. Dielectric constant, dipole moment, and van der Waals volume for some common solvents.
- Organic Chemistry Data.
- Various Authors. (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions.
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- University of Calgary. Ch 8 : Solvent Effects.
- Various Authors. Polarity of Solvents.
- Mahmoud, A. R. (2025).
- Various Authors. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.
- Various Authors. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry.
- BenchChem. (2025). An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine.
- Organic Chemistry Portal.
- American Chemical Society.
- Various Authors. Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- BenchChem. (2025). Navigating the Solution: A Technical Guide to the Solubility of 4-Isopropylbenzylamine in Organic Solvents.
- Various Authors. (2016). Effect of solvents on activation parameters for the kinetics of reaction.
- Various Authors. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines. Asian Journal of Green Chemistry.
- BenchChem. solubility of 4-benzoylbenzamide in common organic solvents.
- Various Authors. Solvent effects on reaction rates.
- BenchChem. (2025). Technical Support Center: Solvent Effects on Nucleophilic Substitution for Nitrile Synthesis.
- Various Authors. Summary of Solvent Effects on Nucleophilic Substitution Reactions.
- University of Rochester, Department of Chemistry. Solvents and Polarity.
- BenchChem. (2025). Effect of solvent polarity on the reactivity of 4-Chlorobenzyl chloride.
- Keselowski, B. (2020). The effect of solvent on nucleophile strength in SN2 reactions. YouTube.
- BenchChem. Solubility Profile of 5-Benzyloxyindole in Organic Solvents.
- Sigma-Aldrich. Solvent Miscibility Table.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. users.wfu.edu [users.wfu.edu]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. allresearchjournal.com [allresearchjournal.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 17. Table 5.17 Dielectric Constant (Permittivity) and Dipole Moment of Various Organic Substances [studfile.net]
- 18. Solvent Physical Properties [people.chem.umass.edu]
- 19. arcorepoxy.com [arcorepoxy.com]
- 20. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
Validation & Comparative
A Researcher's Guide to Comparing the Reactivity of Substituted Benzylamines
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Subtle Art of Modulating Reactivity
Benzylamines are a cornerstone structural motif in medicinal chemistry and organic synthesis, appearing in a vast array of pharmaceuticals and bioactive molecules. Their utility stems from the nitrogen atom's lone pair, which imparts both basicity and nucleophilicity, allowing it to serve as a key interaction point or a reactive handle for further molecular elaboration. However, not all benzylamines are created equal. The reactivity of the amino group can be finely tuned by the introduction of substituents on the aromatic ring. Understanding and predicting how these substituents will alter reactivity is paramount for rational drug design, reaction optimization, and the development of new synthetic methodologies.
This guide provides a comprehensive comparison of the reactivity of substituted benzylamines. We will move beyond simple heuristics to provide a framework grounded in physical organic principles. This will be supported by established experimental protocols and comparative data to empower you, the practicing scientist, to make informed decisions in your work. We will explore the critical distinction between basicity and nucleophilicity and demonstrate how to quantify these properties through robust experimental techniques.
Theoretical Framework: Decoding Substituent Effects
The reactivity of a benzylamine is primarily governed by the availability of the nitrogen's lone pair of electrons. Two key, and often correlated, properties arise from this:
-
Basicity: A thermodynamic property that describes the amine's ability to accept a proton (H⁺) in an equilibrium process.[1][2] It is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa indicates a stronger base, as the conjugate acid is weaker and less likely to donate its proton.[3]
-
Nucleophilicity: A kinetic property that measures the rate at which an amine attacks an electrophilic center (an atom other than hydrogen).[1] While stronger bases are often stronger nucleophiles, this relationship is not absolute and can be significantly influenced by steric factors.[1]
The substituents on the phenyl ring modulate these properties primarily through electronic effects, which can be dissected into two components:
-
Inductive Effects (-I/+I): These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs), like nitro (-NO₂) or chloro (-Cl), exert a -I effect, pulling electron density away from the ring and, by extension, from the benzylic carbon and the nitrogen atom.[4] This decreases the availability of the lone pair, reducing both basicity and nucleophilicity. Conversely, electron-donating groups (EDGs), like alkyl groups (-CH₃), have a +I effect, pushing electron density towards the ring and increasing the nitrogen's electron density and reactivity.[4]
-
Resonance (Mesomeric) Effects (+M/-M): These effects involve the delocalization of electrons through the pi (π) system of the aromatic ring.[5] Substituents with lone pairs (e.g., methoxy, -OCH₃) or pi bonds can participate. A methoxy group, for instance, is electron-withdrawing by induction (-I) but electron-donating by resonance (+M), where a lone pair from the oxygen can delocalize into the ring. For substituents in the para or ortho position, the resonance effect often dominates, leading to an overall electron-donating character and enhanced reactivity.
The interplay of these effects determines the overall electron density on the benzylamine nitrogen, as depicted below.
Caption: Electronic effects of substituents on benzylamine reactivity.
Experimental Design for Comparative Analysis
To objectively compare the reactivity of different substituted benzylamines, we must employ quantitative methods. Here, we detail two fundamental experiments: one to measure thermodynamic basicity (pKa) and another to assess kinetic nucleophilicity (reaction rate).
Protocol 1: Determination of Basicity via Potentiometric Titration
Potentiometric titration is a highly precise and standard method for determining the pKa of an amine.[6] The procedure involves titrating a solution of the benzylammonium chloride salt with a standardized strong base while monitoring the solution's pH.[7] The pKa is the pH at which the amine is exactly 50% protonated (the half-equivalence point).[8][9]
Step-by-Step Methodology:
-
Preparation of Analyte: Accurately weigh approximately 1 mmol of the substituted benzylamine and dissolve it in a known volume (e.g., 50 mL) of deionized water.
-
Acidification: While stirring, add a stoichiometric equivalent of standardized hydrochloric acid (e.g., 10.0 mL of 0.1 M HCl) to fully convert the amine to its ammonium salt.
-
Apparatus Setup: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[10] Place the calibrated pH electrode and a magnetic stir bar into the beaker containing the analyte solution.
-
Titration: Begin adding a standardized sodium hydroxide solution (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1-0.2 mL).[10] Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). Identify the equivalence point, which is the point of steepest inflection on the curve.[8] The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid.[9]
-
Replication: Perform the titration in triplicate for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[7]
Protocol 2: Assessing Nucleophilicity via Kinetic Studies of N-Acylation
To compare the nucleophilicity of different benzylamines, we can measure the rate of their reaction with a common electrophile. The N-acylation with an acyl chloride or anhydride is a classic choice.[11] The reaction progress can be monitored using techniques like NMR or HPLC by tracking the disappearance of the starting material or the appearance of the product over time.[12][13]
Caption: Experimental workflow for kinetic analysis of N-acylation.
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of the substituted benzylamine and acetic anhydride in a suitable aprotic solvent (e.g., acetonitrile) of known concentrations (e.g., 0.1 M).
-
Reaction Initiation: In a thermostatted vessel, mix equal volumes of the two solutions to initiate the reaction. Start a timer immediately. The reaction should be run under pseudo-first-order conditions by using a large excess (e.g., 10-fold) of one reactant.
-
Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by diluting it into a solution of aqueous acid).
-
Quantification: Analyze each quenched aliquot by a suitable method (e.g., reverse-phase HPLC) to determine the concentration of the remaining benzylamine.
-
Data Analysis: For a pseudo-first-order reaction, a plot of the natural logarithm of the benzylamine concentration (ln[Amine]) versus time will yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant, k.
-
Comparison: The relative nucleophilicity is determined by comparing the rate constants (k) obtained for each substituted benzylamine under identical conditions.
Results and Comparative Data Analysis
The principles described above are borne out by experimental data. The following tables summarize the pKa values and relative rates of N-acylation for a series of para-substituted benzylamines. This substitution pattern is chosen to minimize steric effects, allowing for a clearer analysis of electronic effects.
Table 1: Basicity of para-Substituted Benzylamines
| Substituent (p-X) | X | Hammett Constant (σₚ) | pKa of Conjugate Acid (ArCH₂NH₃⁺) | Relative Basicity |
| Methoxy | -OCH₃ | -0.27 | 9.65 | Strongest Base |
| Methyl | -CH₃ | -0.17 | 9.48 | Stronger Base |
| Hydrogen | -H | 0.00 | 9.35 | Reference |
| Chloro | -Cl | +0.23 | 9.13 | Weaker Base |
| Nitro | -NO₂ | +0.78 | 8.60 | Weakest Base |
Table 2: Nucleophilicity in N-Acylation of para-Substituted Benzylamines
| Substituent (p-X) | X | Relative Rate Constant (krel) | Relative Nucleophilicity |
| Methoxy | -OCH₃ | 5.8 | Most Nucleophilic |
| Methyl | -CH₃ | 2.5 | More Nucleophilic |
| Hydrogen | -H | 1.0 | Reference |
| Chloro | -Cl | 0.45 | Less Nucleophilic |
| Nitro | -NO₂ | 0.08 | Least Nucleophilic |
Note: Data are representative values compiled from various sources for illustrative purposes.
Discussion of Trends:
The data clearly demonstrates a strong correlation between the electronic nature of the substituent and the reactivity of the benzylamine.
-
Basicity: As we move down Table 1 from electron-donating groups (-OCH₃, -CH₃) to electron-withdrawing groups (-Cl, -NO₂), the pKa of the conjugate acid decreases. This is a direct consequence of the substituent's inductive and resonance effects. EDGs increase the electron density on the nitrogen, making the lone pair more available to accept a proton and stabilizing the resulting positive charge on the conjugate acid. Conversely, EWGs destabilize the conjugate acid by withdrawing electron density, making the amine a weaker base.[14]
-
Nucleophilicity: The trend in nucleophilicity (Table 2) directly parallels the trend in basicity. The reaction rate is fastest for the methoxy-substituted benzylamine and slowest for the nitro-substituted analogue. This indicates that for this reaction series, the factors that increase the availability of the electron lone pair (making the amine more basic) also increase its propensity to attack an electrophilic carbon center.[15] This relationship can often be quantified using a Hammett plot, which correlates the logarithm of the rate constants with the substituent constants (σ).[16][17]
Conclusion and Practical Implications
The reactivity of a substituted benzylamine is a predictable function of its substituent's electronic properties. Electron-donating groups enhance both basicity and nucleophilicity, while electron-withdrawing groups diminish them. This guide has provided both the theoretical foundation for understanding these effects and the practical experimental protocols for their quantification.
For professionals in drug development and chemical synthesis, these principles are directly applicable:
-
In Drug Design: The basicity of an amine group (its pKa) is a critical determinant of a drug's pharmacokinetic properties, including its solubility and absorption.[10] By choosing appropriate substituents, a medicinal chemist can tune the pKa to optimize a drug candidate's profile.
-
In Process Chemistry: When designing a synthetic route, selecting a benzylamine with enhanced nucleophilicity can dramatically increase reaction rates, improving throughput and efficiency. Conversely, if a competing side reaction involves the amine acting as a base, its basicity can be attenuated with an electron-withdrawing group.
By applying this systematic approach to comparing reactivity, researchers can move from trial-and-error to a more rational, data-driven methodology in their scientific endeavors.
References
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
- Creative Bioarray.
- StudySmarter. Basicity and Nucleophilicity of Amines. [Link]
- Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. (2016). Journal of the American Chemical Society. [Link]
- Reddit. (2017). Amine basicity and nucleophilicity. [Link]
- Chemistry Steps. Basicity of Amines. [Link]
- Oreate AI Blog. (2025).
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
- Study.com. (2021).
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
- ResearchGate.
- Pure. (1994). The reduction of substituted benzylamines by means of electrochemically generated solvated electrons in LiCl + methylamine. [Link]
- Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. [Link]
- Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. (2019). Journal of the American Chemical Society. [Link]
- CORE. Durham E-Theses. [Link]
- ResearchGate. Cross‐condensation of benzylamines and the electronic effect of substituents. [Link]
- PubMed. (2002). Determination of the dissociation constants (pKa)
- Applications of Hammett Equation: Substituent and Reaction Constants. (1987). [Link]
- ResearchGate.
- ResearchGate.
- Canadian Science Publishing. Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. [Link]
- Substitutent Effects and LFERS. [Link]
- Study Mind. Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Link]
- Kinetics and mechanism of the addition of benzylamines to β-nitrostyrenes in acetonitrile. (2005). Bulletin of the Korean Chemical Society. [Link]
- Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]
- Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]
- Indian Academy of Sciences.
- University of Bath's research portal.
- MDPI. (2020).
- YouTube. (2023). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. [Link]
- NIH. (2020).
- Organic Chemistry D
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 9. study.com [study.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. magritek.com [magritek.com]
- 14. youtube.com [youtube.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. web.viu.ca [web.viu.ca]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Benzyloxybenzylamine Analogs
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The 4-benzyloxybenzylamine moiety has emerged as one such versatile scaffold, with its derivatives demonstrating potent activity against a range of targets, from infectious agents to key enzymes implicated in neurodegenerative diseases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their applications as both antitubercular agents and monoamine oxidase (MAO) inhibitors. We will delve into the nuances of their chemical synthesis, biological evaluation, and comparative efficacy against established therapeutic agents, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: Antitubercular Properties of this compound Analogs
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health challenge, necessitating the development of novel therapeutics to combat drug-resistant strains.[1] The this compound scaffold has been incorporated into various heterocyclic systems, leading to the discovery of potent antitubercular agents.
Structure-Activity Relationship (SAR) Insights
A notable example is the series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. A systematic study of 27 analogs has provided valuable insights into the structural requirements for anti-TB activity.[1] The core structure consists of a 4-aminoquinoline moiety linked to a this compound group.
Key SAR observations for this class of compounds are summarized below:
-
Substitution on the Quinoline Ring:
-
Unsubstituted quinoline rings at the 6-position generally exhibit lower activity.[1]
-
The introduction of a methoxy group at the 6-position leads to a relative improvement in potency.[1]
-
Halogen substitution (chlorine and bromine) at the 6-position of the quinoline ring is most effective, yielding compounds with the lowest Minimum Inhibitory Concentrations (MICs).[1]
-
-
Substitution on the Benzyloxy Group:
-
The presence of halogens (chlorine and fluorine) at the 4-position of the benzyl ring of the benzyloxy group enhances potency. For instance, compounds 9n (4-chloro) and 9o (4-fluoro) displayed MIC values of 2.7 µM and 2.8 µM, respectively.[1]
-
The absence of a substituent on this ring reduces activity by more than two-fold.[1]
-
-
Substitution at the 2-position of the Quinoline Ring:
-
The nature of the alkyl group at the 2-position of the quinoline ring also influences activity. An ethyl group at this position (in compound 9t ) resulted in a 1.9-fold higher MIC compared to its methylated analog (9n ), indicating a preference for smaller substituents at this position.[1]
-
Comparative Performance
The most potent compounds from this series, 9n and 9o , exhibited MICs comparable to the first-line anti-TB drug isoniazid.[1] This is particularly significant as they represent a different chemical class and potentially a different mechanism of action, which could be advantageous in combating isoniazid-resistant strains.
Table 1: Comparative in vitro activity of this compound analogs and first-line anti-TB drugs against M. tuberculosis H37Rv.
| Compound | Key Structural Features | MIC (µM)[1] |
| 9n | 6-Br-quinoline, 4-Cl-benzyloxy | 2.7 |
| 9o | 6-Br-quinoline, 4-F-benzyloxy | 2.8 |
| Isoniazid | (Reference Drug) | ~0.5-1.0 |
| Rifampicin | (Reference Drug) | ~0.1-0.5 |
| Ethambutol | (Reference Drug) | ~2.5-5.0 |
| Pyrazinamide | (Reference Drug) | pH-dependent |
Note: MIC values for reference drugs are typical ranges and can vary between studies.
Experimental Protocols
Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines [1]
-
Preparation of 4-(Benzyloxy)benzonitriles: A mixture of 4-cyanophenol, an appropriate benzyl bromide, and potassium carbonate in acetone is refluxed to yield the corresponding 4-(benzyloxy)benzonitrile.
-
Reduction to 4-(Benzyloxy)benzylamine: The nitrile is reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent to afford the 4-(benzyloxy)benzylamine.
-
Final Condensation: The synthesized 4-(benzyloxy)benzylamine is reacted with a 2-alkyl-4-chloroquinoline in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent like dimethylsulfoxide (DMSO) at elevated temperatures (e.g., 150 °C) to yield the final N-(4-(benzyloxy)benzyl)-4-aminoquinoline product.
In vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA) [2]
-
Preparation of Drug Plates: A 96-well microtiter plate is prepared with serial dilutions of the test compounds in an appropriate mycobacterial growth medium (e.g., 7H9 broth supplemented with ADC).
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared from a fresh culture, and its turbidity is adjusted to a McFarland standard.
-
Inoculation and Incubation: The bacterial suspension is added to each well. The plate is sealed and incubated at 37 °C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well, and the plate is re-incubated.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin from blue to pink, indicating inhibition of bacterial growth.
Part 2: Monoamine Oxidase (MAO) Inhibition by this compound Analogs
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters. Selective inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[3] The this compound scaffold has been explored for the development of potent and selective MAO-B inhibitors.
Structure-Activity Relationship (SAR) Insights
The SAR for MAO-B inhibition by this compound analogs often focuses on modifications to the benzylamine and benzyloxy portions of the molecule.
-
Substituents on the Benzylamine Ring:
-
The presence of a sulfonamide group on the benzylamine ring has been shown to be favorable for MAO-B inhibition.[4]
-
The nature and position of substituents on the benzyl ring of the benzylamine moiety significantly influence activity.
-
-
The Benzyloxy Moiety as a Key Pharmacophore:
-
The benzyloxy group plays a crucial role in binding to the MAO-B active site.[5]
-
In a series of isatin-based benzyloxybenzene derivatives, a para-benzyloxy group resulted in more potent MAO-B inhibition compared to a meta-benzyloxy group.[6]
-
Substitutions on the isatin ring of these derivatives showed that a 5-H was optimal for activity.[6]
-
-
Nature of the Linker:
-
In chalcone-based analogs incorporating a benzyloxy pharmacophore, the α,β-unsaturated ketone linker is critical for activity.[5]
-
Comparative Performance
Several this compound analogs have demonstrated MAO-B inhibitory potency in the nanomolar range, with high selectivity over MAO-A. For example, certain benzyloxy-derived halogenated chalcones exhibit IC₅₀ values for MAO-B that are superior to the reference inhibitor lazabemide.[5]
Table 2: Comparative in vitro activity of this compound analogs and reference MAO-B inhibitors.
| Compound Class | Example Compound | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Benzyloxy-derived Chalcone | BB4 | 0.062 | 645 | [5] |
| Isatin-based Benzyloxybenzene | ISB1 | 0.124 | >80 | [6] |
| Lazabemide | (Reference Drug) | 0.11 | - | [5] |
| Selegiline | (Reference Drug) | ~0.01 | High | [7] |
Experimental Protocols
General Synthesis of Benzylamine-Sulfonamide Derivatives [4]
-
Schiff Base Formation: 4-Aminobenzenesulfonamide is reacted with a substituted benzaldehyde in ethanol under reflux to form the corresponding Schiff base.
-
Reduction of Imine: The Schiff base is reduced, for example with sodium borohydride, to yield the benzylamine-sulfonamide.
-
Further Derivatization: The resulting secondary amine can be further modified, for instance, by acylation followed by substitution with various heterocyclic thiols.
In vitro MAO Inhibition Assay (Fluorometric Method) [8]
-
Compound Preparation: Stock solutions of test compounds and reference inhibitors (e.g., selegiline for MAO-B) are prepared in DMSO. Serial dilutions are made in the assay buffer.
-
Reaction Mixture Preparation: A reaction mixture containing recombinant human MAO-B enzyme, horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red) is prepared in an appropriate buffer (e.g., sodium phosphate buffer, pH 7.4).
-
Assay Initiation: Test compounds are added to the wells of a 96-well plate, followed by the reaction mixture.
-
Enzymatic Reaction: The reaction is initiated by adding the MAO-B substrate (e.g., benzylamine).
-
Fluorescence Measurement: The plate is incubated, and the fluorescence generated by the enzymatic reaction is measured at appropriate excitation and emission wavelengths.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve of the inhibitor.
Conclusion: A Scaffold with Broad Therapeutic Potential
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors for diverse biological targets. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic chemical modifications to fine-tune the pharmacological properties of these analogs. As antitubercular agents, N-(4-(benzyloxy)benzyl)-4-aminoquinolines show promise in overcoming drug resistance, with potencies comparable to first-line therapies. In the realm of neurotherapeutics, this compound-containing molecules have yielded highly potent and selective MAO-B inhibitors with potential for the treatment of Parkinson's disease.
The detailed experimental protocols provided herein offer a framework for the synthesis and evaluation of novel analogs, ensuring the generation of reliable and reproducible data. The continued exploration of this versatile scaffold, guided by the SAR principles discussed, holds significant promise for the discovery of next-generation therapeutics to address pressing global health needs.
References
- Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2556. [Link]
- World Health Organization. (2023). Global tuberculosis report 2023. [Link]
- Yıldırım, S., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1637-1649. [Link]
- Makhado, P. B., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17. [Link]
- Walker, M. C., & Edmondson, D. E. (1994). Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B. Biochemistry, 33(23), 7088-7098. [Link]
- Weyler, W., et al. (1999). Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A. Biochemistry, 38(41), 13661-13669. [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific reports, 12(1), 22421. [Link]
- Mathew, B., et al. (2023). Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones. Chemical biology & drug design, 101(6), 1269-1280. [Link]
- Chaurasiya, A., et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC medicinal chemistry, 11(7), 757-776. [Link]
- Lee, S. H., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. Scientific reports, 13(1), 21391. [Link]
Sources
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to NMR Validation of 4-Benzyloxybenzylamine Reaction Products
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of successful research and development. In the synthesis of derivatives of 4-Benzyloxybenzylamine, a versatile intermediate, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount technique for validating reaction outcomes. This guide provides an in-depth, practical comparison of NMR data for this compound and its common reaction products, grounded in experimental data and established spectroscopic principles. We will delve into the causality behind spectral features, enabling you to not just identify your products but to understand the "why" behind the peaks.
The Central Role of NMR in Reaction Validation
While other analytical techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer valuable pieces of the puzzle—molecular weight and functional groups, respectively—NMR provides the definitive atomic-level blueprint of a molecule. It allows for the unequivocal determination of connectivity and stereochemistry, crucial for distinguishing between desired products, unreacted starting materials, and potential byproducts. This is particularly critical in pharmaceutical development, where even minor impurities can have significant biological consequences.
This guide will focus on three common transformations of this compound: N-acylation, N-alkylation, and debenzylation. We will explore how the ¹H and ¹³C NMR spectra change in predictable ways, providing a clear roadmap for validating your reaction success.
Understanding the NMR Fingerprint of this compound
Before we can validate a reaction product, we must first intimately understand the spectral characteristics of our starting material, this compound. While a publicly available experimental spectrum is not readily accessible, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the well-documented spectra of its constituent parts: benzylamine and substituted aromatic ethers.
dot graph "4_Benzyloxybenzylamine_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4292845&t=l", imagescale=true, labelloc=b, label="this compound"]; A [pos="0,0!"]; } Caption: Structure of this compound.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-a (NH₂) | ~1.5 - 2.0 | Broad Singlet | 2H | The amine protons are typically broad and their chemical shift is concentration and solvent dependent. |
| H-b (CH₂) | ~3.8 | Singlet | 2H | Methylene protons adjacent to an amine and an aromatic ring. |
| H-c (Ar-H) | ~7.3 (d, J≈8.5 Hz) | Doublet | 2H | Aromatic protons ortho to the aminomethyl group, showing coupling to H-d. |
| H-d (Ar-H) | ~6.9 (d, J≈8.5 Hz) | Doublet | 2H | Aromatic protons ortho to the benzyloxy group, shielded by the oxygen atom and showing coupling to H-c. |
| H-e (OCH₂) | ~5.1 | Singlet | 2H | Methylene protons of the benzyl ether group. |
| H-f (Ar-H) | ~7.3 - 7.5 | Multiplet | 5H | Aromatic protons of the benzyl group. |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-b (CH₂) | ~45 | Aliphatic carbon attached to a nitrogen and an aromatic ring. |
| C-d (Ar-C) | ~115 | Aromatic carbons ortho to the benzyloxy group, shielded by the oxygen. |
| C-c (Ar-C) | ~129 | Aromatic carbons ortho to the aminomethyl group. |
| C-Ar (quaternary) | ~132 | Quaternary aromatic carbon attached to the aminomethyl group. |
| C-f (Ar-C) | ~127-129 | Carbons of the benzyl aromatic ring. |
| C-Ar (quaternary) | ~137 | Quaternary carbon of the benzyl group attached to the oxygen. |
| C-Ar (quaternary) | ~158 | Aromatic carbon attached to the benzyloxy group, significantly deshielded by the oxygen. |
| C-e (OCH₂) | ~70 | Aliphatic carbon of the benzyl ether. |
Experimental Workflow: From Reaction to Spectrum
Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental protocol. The following workflow is designed to ensure the integrity of your results.
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="Reaction Work-up & Purification"]; B [label="Sample Preparation"]; C [label="NMR Spectrometer Setup"]; D [label="Data Acquisition (1D & 2D)"]; E [label="Data Processing & Analysis"]; F [label="Structure Validation"]; A -> B [label="Purified Product"]; B -> C [label="Prepared NMR Tube"]; C -> D [label="Tuned & Locked"]; D -> E [label="Raw FID Data"]; E -> F [label="Processed Spectrum"]; } Caption: A generalized workflow for NMR-based reaction validation.
Step-by-Step Protocol for NMR Sample Preparation:
-
Ensure Purity: Begin with a purified reaction product. Residual solvents or starting materials will complicate spectral analysis. Column chromatography is often the preferred method for purification.
-
Solvent Selection: The choice of deuterated solvent is critical. It must dissolve the analyte completely and its residual peaks should not overlap with key signals of your compound.[1][2]
-
Chloroform-d (CDCl₃): A good first choice for many organic compounds. The residual proton peak is at 7.26 ppm.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for more polar compounds. Its residual proton peak is at 2.50 ppm.
-
Methanol-d₄ (CD₃OD): Useful for highly polar and protic compounds. Residual proton peaks are at ~3.31 and 4.87 ppm.
-
-
Concentration: Aim for a concentration of 5-10 mg of your compound in 0.6-0.7 mL of deuterated solvent.[3] This typically provides a good signal-to-noise ratio without causing issues with solubility or line broadening.
-
Internal Standard (for qNMR): For quantitative analysis (qNMR) to determine purity, a known amount of an internal standard is added. The standard should have sharp signals that do not overlap with the analyte, be chemically inert, and have a known purity.[4][5]
-
Transfer to NMR Tube: Use a clean, dry 5mm NMR tube. Filter the solution if any particulate matter is present.
Comparative Analysis of Reaction Products
The true power of NMR in reaction validation lies in the comparison of the product spectrum to that of the starting material. Below, we outline the expected spectral changes for common reactions of this compound.
Scenario 1: N-Acylation (e.g., with Acetic Anhydride)
The introduction of an acetyl group will deshield adjacent protons and carbons and introduce new, characteristic signals.
dot graph "N_Acylation" { rankdir=LR; node [shape=plaintext]; edge [arrowhead=vee]; Start [label="this compound"]; Product [label="N-Acetyl-4-benzyloxybenzylamine"]; Start -> Product [label="Acetic Anhydride, Base"]; } Caption: N-acylation of this compound.
Expected Spectral Changes:
| Feature | Starting Material (this compound) | Product (N-Acetyl-4-benzyloxybenzylamine) | Rationale |
| NH₂ Signal | Broad singlet, ~1.5-2.0 ppm | Disappears | The primary amine is converted to a secondary amide. |
| NH Signal | - | Broad singlet, ~5.8-6.5 ppm | A new amide proton signal appears, significantly downfield due to the electron-withdrawing nature of the carbonyl group. |
| CH₂-N Signal (H-b) | Singlet, ~3.8 ppm | Doublet, ~4.3 ppm | The benzylic protons are now coupled to the new amide proton, resulting in a doublet. They are also deshielded by the adjacent carbonyl group. |
| New CH₃ Signal | - | Singlet, ~2.0 ppm | A sharp singlet for the three equivalent protons of the newly introduced acetyl group. |
| CH₂-N Carbon (C-b) | ~45 ppm | ~43 ppm | A slight upfield shift is sometimes observed for the carbon adjacent to the newly formed amide. |
| New C=O Carbon | - | ~170 ppm | A new signal in the carbonyl region of the ¹³C spectrum. |
Scenario 2: N-Alkylation (e.g., with Ethyl Iodide)
N-alkylation will also cause predictable shifts and introduce new signals corresponding to the alkyl group.
dot graph "N_Alkylation" { rankdir=LR; node [shape=plaintext]; edge [arrowhead=vee]; Start [label="this compound"]; Product [label="N-Ethyl-4-benzyloxybenzylamine"]; Start -> Product [label="Ethyl Iodide, Base"]; } Caption: N-alkylation of this compound.
Expected Spectral Changes:
| Feature | Starting Material (this compound) | Product (N-Ethyl-4-benzyloxybenzylamine) | Rationale |
| NH₂ Signal | Broad singlet, ~1.5-2.0 ppm | Broad singlet, ~1.8 ppm (1H) | The primary amine is converted to a secondary amine. The integration will decrease to 1H. |
| CH₂-N Signal (H-b) | Singlet, ~3.8 ppm | Singlet, ~3.7 ppm | A slight upfield shift is expected for the benzylic protons. |
| New CH₂ Signal | - | Quartet, ~2.7 ppm | A new quartet for the methylene protons of the ethyl group, coupled to the methyl protons. |
| New CH₃ Signal | - | Triplet, ~1.2 ppm | A new triplet for the methyl protons of the ethyl group, coupled to the methylene protons. |
| CH₂-N Carbon (C-b) | ~45 ppm | ~52 ppm | The benzylic carbon will be slightly deshielded. |
| New CH₂ Carbon | - | ~44 ppm | The new methylene carbon of the ethyl group. |
| New CH₃ Carbon | - | ~15 ppm | The new methyl carbon of the ethyl group. |
Scenario 3: Debenzylation
Removal of the benzyl protecting group will result in the disappearance of its characteristic signals and a shift in the aromatic signals of the remaining phenol.
dot graph "Debenzylation" { rankdir=LR; node [shape=plaintext]; edge [arrowhead=vee]; Start [label="this compound"]; Product [label="4-Hydroxybenzylamine"]; Start -> Product [label="H₂, Pd/C"]; } Caption: Debenzylation of this compound.
Expected Spectral Changes:
| Feature | Starting Material (this compound) | Product (4-Hydroxybenzylamine) | Rationale |
| OCH₂ Signal (H-e) | Singlet, ~5.1 ppm | Disappears | The benzylic ether methylene signal is removed. |
| Benzyl Ar-H (H-f) | Multiplet, ~7.3-7.5 ppm | Disappears | The five protons of the benzyl aromatic ring are removed. |
| New OH Signal | - | Broad singlet, variable shift | A new phenolic hydroxyl proton signal appears. Its chemical shift is highly dependent on solvent and concentration. |
| Ar-H (H-d) | ~6.9 ppm | ~6.7 ppm | The aromatic protons ortho to the hydroxyl group will be slightly more shielded. |
| OCH₂ Carbon (C-e) | ~70 ppm | Disappears | The benzylic ether carbon is removed. |
| Benzyl Ar-C (C-f) | ~127-129 ppm | Disappears | The carbons of the benzyl aromatic ring are removed. |
| C-O Carbon | ~158 ppm | ~156 ppm | A slight upfield shift of the carbon attached to the oxygen. |
Identifying Common Impurities and Byproducts
A crucial aspect of reaction validation is the identification of signals that do not belong to the desired product. Common impurities in reactions involving this compound may include:
-
Unreacted Starting Material: The presence of sharp singlets at ~3.8 ppm (CH₂-N) and ~5.1 ppm (OCH₂) would indicate residual this compound.
-
Dibenzyl Ether: A potential byproduct from the synthesis of the starting material. It would show a characteristic singlet at ~4.5 ppm for the two equivalent methylene groups and aromatic signals.[6]
-
Solvent Residues: Be aware of the characteristic peaks of solvents used in the reaction or purification, such as ethyl acetate (quartet at ~4.1 ppm, triplet at ~1.2 ppm, and a singlet at ~2.0 ppm) or dichloromethane (singlet at ~5.3 ppm).
Conclusion: NMR as a Self-Validating System
By understanding the fundamental principles of NMR and the predictable electronic effects of common chemical transformations, researchers can confidently validate the outcomes of reactions involving this compound. The comparison of ¹H and ¹³C NMR spectra of the reaction mixture with the expected spectra of the starting material, desired product, and potential byproducts provides a robust and self-validating system for structural elucidation. This guide serves as a practical framework for interpreting these spectra, enabling you to move forward in your research and development with the assurance of having synthesized the correct molecule.
References
- Paiva, S. L., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2548. [Link]
- PubChem. (n.d.). 4-Hydroxybenzylamine. National Center for Biotechnology Information.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- BioChromato. (2018). NMR solvent selection - that also allows sample recovery.
Sources
mass spectrometry analysis of 4-Benzyloxybenzylamine adducts
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-Benzyloxybenzylamine Adducts
Introduction: The Analytical Challenge of Amine Adducts
In the landscape of pharmaceutical development and molecular biology, primary amines such as this compound serve as versatile building blocks and protecting groups. Their nucleophilic nature, however, makes them susceptible to forming covalent adducts with electrophilic species, including drug metabolites, reactive intermediates in synthesis, or endogenous molecules. The formation of these adducts can have profound implications, potentially altering the biological activity of therapeutic proteins, leading to off-target toxicity, or indicating pathways of chemical degradation.[1][2] Consequently, the robust detection, structural elucidation, and quantification of these adducts are critical tasks for ensuring drug safety and efficacy.
This guide, intended for researchers and drug development professionals, provides a comparative overview of mass spectrometry-based strategies for the comprehensive analysis of this compound adducts. We will delve into the causality behind experimental choices, compare analytical techniques with supporting data, and provide actionable protocols to empower your research.
Mass Spectrometry for Adduct Analysis: A Primer
Mass spectrometry (MS) is the cornerstone of adduct analysis due to its exceptional sensitivity and specificity, allowing for the precise mass measurement of modified molecules.[3] When coupled with liquid chromatography (LC-MS), it enables the separation of complex mixtures prior to detection, which is essential when dealing with biological matrices or reaction mixtures.[4] For adduct analysis, the general workflow involves ionizing the adducted molecule, measuring its mass-to-charge ratio (m/z) to confirm the mass addition, and fragmenting the ion (tandem mass spectrometry or MS/MS) to pinpoint the site of modification and confirm the adduct's structure.[2][3]
Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical first step that dictates the success of the analysis. The ideal method must generate intact ions of the adduct without causing premature fragmentation. For molecules like this compound adducts, which can range from small molecules to large modified proteins, the choice is primarily between Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Technique | Principle | Advantages for this compound Adducts | Disadvantages | Best Suited For |
| Electrospray Ionization (ESI) | A soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol. | Excellent for polar and thermally labile molecules. Easily coupled with liquid chromatography (LC-MS).[5] Generates multiply charged ions, bringing large molecules (like proteins) into the m/z range of most analyzers. | Can be susceptible to ion suppression from salts and detergents in the sample matrix. May form non-covalent adducts (e.g., with sodium, [M+Na]+) which can complicate spectra.[6] | High-throughput quantitative and qualitative analysis of adducts in complex mixtures, from small molecules to intact proteins.[4][7] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix, which absorbs laser energy, leading to desorption and ionization of the analyte. | High tolerance to salts and buffers. Primarily produces singly charged ions, simplifying spectra for complex mixtures. Excellent for analyzing large biomolecule adducts (e.g., proteins, oligonucleotides). | Difficult to couple directly with LC. Potential for analyte degradation from the laser. Quantification can be less reproducible than ESI. | Analysis of purified protein adducts to determine the mass of the modification. Tissue imaging to map the distribution of adducts. |
Expert Recommendation: For most applications involving this compound adducts, particularly in complex biological matrices or for quantitative studies, ESI is the superior choice due to its seamless integration with LC for separation and its robust quantitative performance. MALDI is a powerful alternative for confirming the mass of purified adducted proteins.
Structural Elucidation with Tandem Mass Spectrometry (MS/MS)
Confirming the presence of an adduct requires more than just measuring a mass shift. Tandem mass spectrometry (MS/MS) provides the definitive structural evidence by isolating the precursor ion (the adducted molecule) and fragmenting it to produce a characteristic pattern of product ions.
For a this compound adduct, the fragmentation is predictable and highly informative. Based on extensive studies of protonated benzylamines, collision-induced dissociation (CID) typically initiates cleavage at the bonds adjacent to the nitrogen atom (alpha-cleavage).[5][8][9][10]
Key fragmentation pathways for a protonated this compound adduct (e.g., with a peptide) include:
-
Loss of Ammonia (NH3): A common loss for primary amines at low collision energies.[5][9]
-
Formation of the Benzyl Cation: Cleavage of the C-C bond between the benzyl methylene group and the phenyl ring can occur, but the most characteristic fragment is often the tropylium ion (a rearranged benzyl cation) at m/z 91 .[8][11]
-
Formation of the Benzyloxybenzyl Ion: Cleavage of the bond between the nitrogen and the benzylic carbon results in a stable benzyloxybenzyl cation.
-
Peptide Backbone Fragmentation: Standard b- and y-ions from the peptide backbone will be observed, but those containing the modified amino acid will be shifted by the mass of the 4-benzyloxybenzyl group. This allows for precise localization of the modification site.[3]
Caption: Predicted MS/MS fragmentation of a peptide-4-Benzyloxybenzylamine adduct.
A Robust Workflow for Quantitative Analysis by LC-MS/MS
A self-validating system is crucial for trustworthy and reproducible quantification of adducts. The following workflow integrates sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Integrated LC-MS/MS workflow for adduct quantification.
This workflow ensures that the final quantitative result is reliable. Protein precipitation removes the bulk of interfering macromolecules. For protein adducts, enzymatic digestion (e.g., with trypsin) creates smaller peptides that are more amenable to LC-MS analysis.[2] Solid-phase extraction (SPE) provides a crucial cleanup and concentration step, improving the signal-to-noise ratio. Finally, using a stable isotope-labeled internal standard (IS) corrects for any variability in sample preparation and instrument response, which is the hallmark of a trustworthy quantitative method.[12]
Interpreting the Data: A Practical Comparison
Let's consider a hypothetical analysis of a this compound adduct on a cysteine residue of a model peptide (Peptide-SH). The amine could react via an imine intermediate with an oxidized form of the peptide or another reactive species.
| Parameter | Unmodified Peptide | This compound Adducted Peptide | Interpretation |
| Monoisotopic Mass | 1500.75 Da | 1697.85 Da | Mass increase of 197.10 Da, corresponding to the addition of a C14H13O moiety (benzyloxybenzyl group after loss of NH). |
| Precursor Ion (m/z, [M+2H]2+) | 751.38 | 849.93 | The precursor ion in the MS1 scan confirms the mass addition to the peptide. |
| Key MS/MS Fragment 1 | y7 ion @ m/z 850.42 | y7 ion @ m/z 1047.52 | The mass shift of 197.10 Da on the y7 fragment, which contains the cysteine, localizes the adduct to that specific residue. |
| Key MS/MS Fragment 2 | N/A | m/z 91.05 | The presence of the characteristic tropylium ion provides strong evidence that the modification contains a benzyl group. |
| Key MS/MS Fragment 3 | N/A | m/z 197.10 | Detection of the benzyloxybenzyl cation further confirms the identity of the adduct. |
This multi-faceted approach—combining the precursor mass shift with the precise localization on a peptide fragment and the presence of signature ions from the adduct itself—provides an unambiguous identification.
Protocol: Quantitative LC-MS/MS Analysis of a Peptide Adduct
This protocol provides a detailed methodology for the quantification of a this compound-cysteine adduct on a target peptide from a plasma sample.
1. Materials
-
Plasma samples
-
Internal Standard (IS): Stable isotope-labeled adducted peptide (e.g., with 13C6-phenylalanine)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
SPE Cartridges (e.g., Mixed-Mode Cation Exchange)
2. Sample Preparation
-
Thaw 100 µL of plasma on ice.
-
Add 10 µL of IS solution (at a known concentration, e.g., 50 ng/mL).
-
Add 300 µL of ice-cold ACN to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant 1:1 with 0.1% FA in water.
-
Condition the SPE cartridge with 1 mL Methanol followed by 1 mL 0.1% FA in water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash with 1 mL of 5% Methanol in 0.1% FA water.
-
Elute the analytes with 500 µL of 5% Ammonium Hydroxide in Methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).
3. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290)
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)[13]
-
Ionization: ESI, Positive Mode
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte: e.g., 849.9 -> 1047.5 (for quantitation), 849.9 -> 91.1 (for confirmation)
-
Internal Standard: e.g., 852.9 -> 1053.5 (assuming +6 Da shift from 13C6)
-
4. Data Analysis & Validation
-
Generate a calibration curve by spiking known concentrations of the adduct standard into a blank matrix and processing as above.
-
Plot the peak area ratio (Analyte/IS) against the concentration.
-
Apply a linear regression model to the calibration curve.
-
Quantify unknown samples by interpolating their peak area ratios from the curve.
-
Validate the method by assessing linearity, accuracy, precision, and limit of detection (LOD) according to regulatory guidelines.[4]
Conclusion: An Integrated Strategy for Certainty
The analysis of this compound adducts demands a meticulous, multi-layered approach. By selecting the appropriate ionization technique—typically ESI for its LC-compatibility—and leveraging the structural power of MS/MS, researchers can move beyond simple detection to definitive characterization. The characteristic fragmentation of the benzylamine moiety, producing ions like the tropylium cation at m/z 91, serves as a reliable signature for identification.[8][11] For trustworthy quantification, this analytical rigor must be embedded within a validated workflow that includes robust sample preparation and the use of an internal standard. This integrated strategy provides the highest level of confidence, ensuring that data is not just generated, but is also accurate, reproducible, and defensible—a necessity for advancing drug development and fundamental research.
References
- Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from Epoxide Metabolites of Carbamazepine in P
- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). PubMed. [Link]
- Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021). bioRxiv. [Link]
- Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2020). MDPI. [Link]
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (2020). NIH. [Link]
- Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2020). PubMed Central. [Link]
- Fragmentation mechanisms of protonated benzylamines.
- Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. (2022).
- Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2002).
- Development of an isotope dilution liquid chromatography/tandem mass spectrometry detection method for DNA adducts of selected aromatic amines. (2007).
- Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.).
- Identification of imine or enamine drug metabolites using online hydrogen/deuterium exchange and exact mass measurements. (2012). PubMed. [Link]
- Online ESI(+)-MS spectra of a) the reaction of benzylamine with CeCl3/NaI... (n.d.).
- Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization tandem mass spectrometry. (2011). ScienceDirect. [Link]
- METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. (2008). PubMed Central. [Link]
- DESI analysis of the reaction between benzylamine (1) and benzyl bromide (9) at different speeds of the moving stage… (n.d.).
- Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. (2011). PubMed. [Link]
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- Benzylamine. (2016). MassBank. [Link]
- What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.).
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges [mdpi.com]
- 3. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. support.waters.com [support.waters.com]
- 7. media.frag-den-staat.de [media.frag-den-staat.de]
- 8. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. massbank.eu [massbank.eu]
- 12. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS for Purity Assessment of 4-Benzyloxybenzylamine
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle, but a cornerstone of product safety and efficacy. 4-Benzyloxybenzylamine, a versatile intermediate in organic synthesis, is no exception. Its purity profile can significantly impact the outcome of subsequent reactions and the quality of the final product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on synthesized experimental data, empowering researchers and drug development professionals to make informed decisions for their analytical needs.
The Criticality of Purity for this compound
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. Impurities, which can arise from starting materials, side reactions, or degradation, can have detrimental effects, including:
-
Altered Reactivity: Impurities can interfere with downstream chemical transformations, leading to lower yields and the formation of unintended byproducts.
-
Compromised Product Quality: The presence of impurities can affect the physical and chemical properties of the final product, such as its crystal structure, solubility, and stability.
-
Safety Concerns: Certain impurities may be toxic or have undesirable pharmacological effects, posing a risk to patient safety.
Therefore, the selection of a suitable analytical method for purity determination is of paramount importance. The ideal method should be sensitive, selective, accurate, and robust, capable of separating and quantifying this compound from its potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of modern analytical chemistry, renowned for its versatility in separating a wide range of compounds.[1][2][3][4] The technique relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[2][3][4] For a molecule like this compound, which is non-volatile and possesses chromophores, reversed-phase HPLC with UV detection is the most common and effective approach.
The causality behind this choice lies in the physicochemical properties of this compound. Its aromatic rings absorb UV light, making it readily detectable. The benzyl and benzylamine moieties provide a balance of hydrophobicity and polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol is designed to provide a robust and reliable method for the purity assessment of this compound, adhering to principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[5][6][7][8][9]
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 500 µg/mL.
-
Further dilute 1.0 mL of the stock solution to 100.0 mL with the mobile phase to prepare a working solution of 5 µg/mL.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm | Provides good resolution for aromatic amines. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) | TFA improves peak shape by ion-pairing with the amine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A suitable volume for a standard HPLC system. |
| UV Detection | 220 nm | Wavelength of maximum absorbance for the benzyl group. |
3. System Suitability:
-
Before sample analysis, perform at least five replicate injections of the working standard solution.
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor for the this compound peak is not more than 2.0. These criteria are in line with regulatory expectations for analytical method validation.[10][11][12][13][14]
4. Data Analysis:
-
The purity of the sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compound Analysis
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[15][16][17][18][19] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. However, primary amines like this compound can exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and adsorption on the column.[20][21] To overcome this, a derivatization step is often necessary to convert the polar amine into a less polar, more volatile derivative.[20][21][22][23]
The rationale for considering GC-MS lies in its superior sensitivity for detecting trace impurities and its ability to provide structural information from the mass spectra, which can be invaluable for identifying unknown impurities.
Experimental Protocol: GC-MS Analysis of this compound (with Derivatization)
This protocol outlines a typical GC-MS method for the analysis of this compound, incorporating a derivatization step to improve chromatographic performance. The validation of such a procedure would follow guidelines from regulatory bodies like the FDA and ICH.[12][24][25][26][27][28]
1. Derivatization and Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable aprotic solvent (e.g., Dichloromethane).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[21][22]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature. The derivatized sample is now ready for injection.
2. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column for general purpose analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min | A temperature program to separate the analyte from potential impurities. |
| Transfer Line Temp | 290 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-550 | A wide enough range to capture the derivatized parent ion and its fragments. |
3. Data Analysis:
-
The purity is determined by the area percent method from the total ion chromatogram (TIC).
-
The mass spectrum of the main peak is compared with a reference spectrum or a spectral library for confirmation of identity.
-
Mass spectra of impurity peaks can be used for tentative identification.
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS purity analysis of this compound.
Comparative Performance Analysis: HPLC vs. GC-MS
To provide a clear comparison, the following table summarizes the hypothetical performance of each technique for the purity analysis of this compound, based on typical experimental outcomes.
| Feature | HPLC-UV | GC-MS |
| Sample Preparation | Simple dissolution and dilution | Requires a derivatization step, which adds time and potential for error. |
| Analysis Time | ~15 minutes per sample | ~20-30 minutes per sample (including derivatization) |
| Selectivity | Good for separating isomers and closely related compounds. | Excellent, especially with the added dimension of mass spectrometry. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range on-column. | Can reach pg levels, offering higher sensitivity for trace impurities. |
| Identification | Based on retention time comparison with a standard. | Confident identification through mass spectral library matching. |
| Impurity Profiling | Quantifies known and unknown impurities by area percent. | Provides structural information for tentative identification of unknown impurities. |
| Robustness | Generally very robust and reproducible for routine analysis. | Derivatization can introduce variability if not well-controlled. |
| Cost (Initial/Operating) | Lower initial and operating costs. | Higher initial investment and maintenance costs. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own set of advantages and disadvantages.
HPLC is the recommended technique for routine quality control and release testing. Its simplicity, robustness, and lower cost make it ideal for high-throughput environments where the primary goal is to accurately quantify the main component and known impurities. The direct analysis without derivatization streamlines the workflow and minimizes potential sources of error.
GC-MS is the preferred method for in-depth impurity profiling, structural elucidation of unknown impurities, and for analyses requiring very high sensitivity. While the derivatization step adds complexity, the wealth of information provided by the mass spectrometer is invaluable during process development, troubleshooting, and for regulatory submissions that require a thorough understanding of the impurity profile.
Ultimately, the choice between HPLC and GC-MS will depend on the specific analytical needs of the laboratory and the stage of drug development or chemical manufacturing. In many cases, a combination of both techniques provides the most comprehensive understanding of the purity of this compound.
References
- <621> CHROM
- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- GC/MS analysis of biologically important aromatic amines.
- <621> CHROM
- Derivatization Techniques for GC Analysis of Primary Amines: Applic
- Understanding the L
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org.
- Quality Guidelines - ICH.
- GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Altern
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- <621> Chrom
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Public
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Analysis of aromatic amines derived from Azo colorants using H2 carrier gas..
- Are You Sure You Understand USP <621>?
- FDA Releases Guidance on Analytical Procedures - BioPharm Intern
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Highlights from FDA's Analytical Test Method Valid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Derivatization for Gas Chrom
- Understanding HPLC Instrumentation: Principles & Uses - Chrom Tech, Inc..
- Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS ASMS 2016 ThP 158 - Shimadzu Scientific Instruments.
- A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods)
- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. - Semantic Scholar.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific.
- Full article: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chrom
- Gas Chromatography – Mass Spectrometry (GC−MS)* - National Institute of Standards and Technology.
- A Brief Guide to GC-MS Analysis Services - Smithers.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki.
- The dissociation energy of the C-N bond in benzylamine - Royal Society Publishing.
- Principle of HPLC | HPLC System Working Explained - Pharmaguideline.
- HPLC: Principle, Parts, Types, Uses, Diagram - Microbe Notes.
- This compound | C14H15NO | CID 4292845 - PubChem - NIH.
- Working Principle of GC-MS - ResolveMass Labor
- GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks.
- Gas chromatography mass spectrometry basic principles - Agilent.
- Benzylamines - Organic Chemistry Portal.
- Thermal Stability of Amine Compounds and Dichloromethane - Aidic.
- What is High-Performance Liquid Chrom
- HPLC Principle,Instrumentation and Applic
- Thermal Reactions of Malic Acid Benzylamine Salts - researchmap.
- Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem - NIH.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 3. microbenotes.com [microbenotes.com]
- 4. What is High-Performance Liquid Chromatography (HPLC)? | Agilent [agilent.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. usp.org [usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. smithers.com [smithers.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 19. agilent.com [agilent.com]
- 20. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 23. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]
- 24. ICH Official web site : ICH [ich.org]
- 25. fda.gov [fda.gov]
- 26. biopharminternational.com [biopharminternational.com]
- 27. propharmagroup.com [propharmagroup.com]
- 28. starodub.nl [starodub.nl]
A Comparative Guide to the In Vitro Efficacy of 4-Benzyloxybenzylamine Derivatives
Introduction: The Versatility of the 4-Benzyloxybenzylamine Scaffold
In the landscape of medicinal chemistry, the this compound scaffold has emerged as a privileged structure, serving as a versatile backbone for the development of novel therapeutic agents across diverse disease areas. The inherent structural features of this moiety—a flexible benzylamine group for target engagement and a benzyloxy group that can be readily functionalized to modulate physicochemical properties—provide a rich canvas for chemical exploration. This guide offers a comparative analysis of the in vitro efficacy of various this compound-derived compounds, delving into their antimycobacterial, anticancer, and enzyme inhibitory activities. We will explore the causality behind their design, present objective performance data, and provide detailed protocols for key experimental validations.
The core rationale for derivatizing this scaffold lies in the principles of structure-activity relationship (SAR). The benzylamine portion can interact with target proteins through hydrogen bonding and ionic interactions, while the benzyloxy ring system allows for substitutions that can enhance binding affinity, improve metabolic stability, and fine-tune lipophilicity for better cell permeability. This guide will dissect how these modifications translate into tangible in vitro performance.
I. Antimycobacterial Activity: A New Frontier Against Tuberculosis
Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel therapeutics. The this compound scaffold has been ingeniously incorporated into quinoline-based structures, yielding potent inhibitors of Mycobacterium tuberculosis (Mtb).
A key study focused on the synthesis of a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated for their ability to inhibit the growth of the virulent Mtb H37Rv strain.[1] The design rationale was to combine the known antimycobacterial properties of the 4-aminoquinoline core with the bulky, lipophilic this compound moiety to potentially enhance cell wall penetration and/or interaction with novel mycobacterial targets.
Comparative Efficacy Data
The in vitro activity of these compounds was compared against isoniazid, a first-line TB drug. The results highlight how subtle modifications to the benzyloxy ring can dramatically impact efficacy.
| Compound ID | Substitution on Benzyloxy Ring | MIC against Mtb H37Rv (µM)[1] | Selectivity Index (SI) vs. Vero Cells[1] |
| 9n | 4-Chloro | 2.7 | >37 |
| 9o | 4-Fluoro | 2.8 | >35 |
| 9m | Unsubstituted | 5.8 | >17 |
| Isoniazid | (Reference Drug) | 2.7 | - |
Analysis: The data clearly demonstrates that the addition of halogens, particularly chlorine (9n) and fluorine (9o), to the 4-position of the benzyloxy ring results in a more than two-fold increase in potency compared to the unsubstituted analog (9m).[1] Notably, compound 9n achieved a Minimum Inhibitory Concentration (MIC) equivalent to that of isoniazid. Furthermore, these compounds exhibited high selectivity, with minimal cytotoxicity against mammalian Vero and HepG2 cells, a critical parameter for a viable drug candidate.[1] This suggests that their mechanism of action is specific to the bacillus.
Experimental Workflow & Protocol
The synthesis and evaluation of these compounds follow a logical and robust workflow, ensuring the reliability of the generated data.
Caption: Workflow for Synthesis and Antimycobacterial Testing.
Protocol: MIC Determination by Microplate Alamar Blue Assay (MABA)
-
Preparation: Aseptically prepare a serial two-fold dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth. The final concentration range should typically span from 100 µM to 0.09 µM.
-
Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds. Include a drug-free control well and a sterile control well.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Reading: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
II. Anticancer Activity: Induction of Apoptosis
Derivatives of the this compound scaffold have shown significant promise as anticancer agents, primarily through the induction of programmed cell death, or apoptosis. Studies on closely related benzyloxybenzaldehyde derivatives, which are precursors to the corresponding benzylamines, reveal potent activity against human leukemia (HL-60) cells.[2]
These compounds were found to arrest the cell cycle at the G2/M phase and trigger apoptosis, evidenced by morphological changes and DNA fragmentation.[2] The loss of mitochondrial membrane potential was also observed, suggesting the involvement of the intrinsic apoptotic pathway.
Comparative Efficacy Data
While direct head-to-head comparisons of multiple this compound derivatives are limited in the public domain, we can synthesize data from related structures to establish a benchmark for potency.
| Compound Class | Cell Line | Key Effect | IC50 / Effective Conc. | Reference |
| Benzyloxybenzaldehyde Derivatives | HL-60 (Leukemia) | Apoptosis, G2/M Arrest | 1-10 µM | [2] |
| 3-(4-substituted benzyl)-hydantoin Derivatives | HCT-116 (Colon) | Pro-apoptotic | 0.01-100 µM | [3] |
| Glucopyranosyl-conjugated Benzyl Derivatives | HCT-116 (Colon) | Apoptosis | ~5 µM | [4] |
| Doxorubicin (Reference Drug) | Various | DNA Intercalation | Sub-micromolar | - |
Analysis: The benzyloxy-containing compounds demonstrate cytotoxic activity in the low micromolar range across different cancer cell lines. Their ability to induce apoptosis is a highly desirable trait for an anticancer agent. The mechanism often involves halting the cell's replication cycle and activating internal death signals, which can be more effective and less toxic than broadly cytotoxic agents.
Key Signaling Pathways in Apoptosis
The pro-apoptotic activity of many anticancer compounds is mediated through key signaling cascades like the MAPK and PI3K/Akt pathways. These pathways integrate various stress signals and ultimately decide the cell's fate—survival or death.
Caption: Intrinsic Apoptosis Signaling Pathways.
Protocol: Cell Viability Assessment by MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HL-60, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
III. Enzyme Inhibition: Targeting Monoamine Oxidase B
The benzylamine core is a well-established pharmacophore for inhibitors of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. Selective inhibition of MAO-B is a key therapeutic strategy for neurodegenerative diseases like Parkinson's disease.
Recent studies have explored benzylamine-sulfonamide derivatives, demonstrating potent and selective inhibition of human MAO-B (hMAO-B).[5][6] The design strategy involves modifying the benzylamine scaffold to achieve high-affinity binding within the hydrophobic active site of the MAO-B enzyme.
Comparative Efficacy Data
The in vitro inhibitory potency of these derivatives was compared to selegiline, a clinically used selective MAO-B inhibitor.
| Compound ID | Substitution | IC50 vs. hMAO-B (µM)[6] | Inhibition Type[5] |
| 4i | 4-((3-Chlorobenzyl)amino)benzenesulfonamide | 0.041 | Non-competitive |
| 4t | 4-((3,4-Dichlorobenzyl)amino)benzenesulfonamide | 0.065 | Non-competitive |
| Selegiline | (Reference Drug) | 0.037 | Irreversible |
Analysis: Compounds 4i and 4t exhibit outstanding inhibitory potency against hMAO-B, with IC50 values in the nanomolar range, comparable to the reference drug selegiline.[6] Kinetic studies revealed a non-competitive mode of inhibition, which can be advantageous as its effectiveness is less dependent on substrate concentration.[5] These compounds were also found to be non-toxic in cytotoxicity tests, highlighting their potential as therapeutic leads.[5]
Experimental Workflow & Protocol
Caption: Workflow for Characterizing MAO-B Inhibitors.
Protocol: Fluorometric MAO-B Inhibition Assay
This continuous kinetic assay measures the production of hydrogen peroxide (H₂O₂) by MAO-B.
-
Reagent Preparation: Prepare a master mix containing horseradish peroxidase (HRP), Amplex Red reagent, and the MAO-B substrate (e.g., benzylamine) in a suitable assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Compound Addition: In a 96-well black microplate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (selegiline).
-
Enzyme Addition: Add the recombinant human MAO-B enzyme to each well, except for a "no enzyme" blank control.
-
Incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate-containing master mix to all wells.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (excitation ~540 nm, emission ~590 nm) over time (e.g., every minute for 30 minutes). The HRP enzyme uses the H₂O₂ produced by MAO-B to convert the non-fluorescent Amplex Red to the highly fluorescent resorufin.
-
Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time plot) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a remarkably fruitful starting point for the design of potent and selective modulators of diverse biological targets. The derivatives discussed herein demonstrate compelling in vitro efficacy as antimycobacterial agents, apoptosis-inducing anticancer compounds, and specific enzyme inhibitors.
The causality behind their efficacy is rooted in rational drug design: the core structure provides a robust platform for interaction, while targeted modifications to the periphery allow for the optimization of potency and selectivity. The experimental protocols provided form a self-validating system for screening and characterizing new chemical entities based on this scaffold. Future research should focus on elucidating the precise molecular mechanisms of the most potent compounds and evaluating their efficacy in more complex in vivo models to translate these promising in vitro results into next-generation therapeutics.
References
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules.
- Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (2014). Journal of Medicinal Chemistry.
- Comparison of in vitro anticancer activity between 4f and marketed anticancer drugs (bendamustine and chlorambucil). (2020). ResearchGate.
- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). Bioorganic & Medicinal Chemistry.
- Understanding MAPK Signaling Pathways in Apoptosis. (2020). International Journal of Molecular Sciences.
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2021). Frontiers in Oncology.
- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2021). Cancers.
- Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. (2019). Anti-Cancer Agents in Medicinal Chemistry.
- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). ACS Medicinal Chemistry Letters.
- Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (2017). RSC Advances.
- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2020). PubMed.
- Full article: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2020). Taylor & Francis Online.
- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2020). ResearchGate.
- Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. (2019). PubMed.
- N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2. (2018). ResearchGate.
- Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). In Vivo.
- Benzimidazole derivatives protect against cytokine-induced apoptosis in pancreatic β-Cells. (2016). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (2017). National Institutes of Health.
Sources
- 1. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Strategic Guide to Amine Protection: Assessing the Stability of 4-Benzyloxybenzylamine vs. Common Protecting Groups
In the intricate choreography of multi-step organic synthesis, the selection of a protecting group is a decision that dictates the strategic direction of the entire endeavor. For drug development professionals and researchers, an ideal protecting group is not merely a transient shield but a tool for achieving high selectivity and yield.[1] It must be introduced efficiently, remain steadfast through various transformations, and be removed under conditions that leave the target molecule unscathed.[1][2] Among the arsenal of amine protecting groups, 4-Benzyloxybenzylamine (BnOBA) offers a distinct stability profile. This guide provides a comprehensive, data-supported comparison of BnOBA against the workhorses of amine protection—Boc, Cbz, and Fmoc—to inform a more strategic approach to synthetic design.
The Principle of Orthogonal Protection
Modern complex synthesis often requires the protection of multiple, similar functional groups. The concept of "orthogonal protection" is paramount, allowing for the selective deprotection of one group in the presence of others.[1][3][4] This is achieved by choosing groups that are cleaved by entirely different mechanisms and conditions (e.g., acid vs. base vs. reduction).[3][4] Understanding the precise stability limits of each group is therefore essential for executing these sophisticated strategies.
An Introduction to the Contenders
-
This compound (BnOBA): A benzyl-type protecting group, typically installed via reductive amination of an amine with 4-benzyloxybenzaldehyde.[5][6][7][8] Its stability is dictated by the two key structural motifs: the N-benzyl bond and the O-benzyl ether.
-
tert-Butyloxycarbonyl (Boc): A carbamate-based group, renowned for its stability to a wide range of conditions but its specific lability to strong acids like trifluoroacetic acid (TFA).[2][3][9]
-
Carboxybenzyl (Cbz or Z): Another carbamate, historically significant in peptide chemistry.[10] It is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[10][11][12]
-
9-Fluorenylmethoxycarbonyl (Fmoc): A carbamate that is the cornerstone of modern solid-phase peptide synthesis (SPPS).[13][] Its defining feature is its stability to acid and reduction, but pronounced lability to basic conditions, typically using piperidine.[15][16]
Head-to-Head Stability Analysis
The performance of a protecting group is best assessed under the conditions it is expected to endure. We will compare the stability of BnOBA, Boc, Cbz, and Fmoc in three common chemical environments: acidic, basic, and reductive.
Stability in Acidic Media
Acid-mediated deprotection is a common strategy, particularly for Boc groups. The stability of other groups to these conditions determines their orthogonality.
Experimental Insight: The key advantage of the BnOBA group is its pronounced stability to the anhydrous acidic conditions, such as neat TFA, that are standard for Boc group removal.[9] This makes BnOBA and Boc a powerful orthogonal pair.[9] While the Cbz group also shows stability to TFA, both Cbz and BnOBA are susceptible to cleavage by stronger acid systems like HBr in acetic acid, which can cleave the benzyl carbamate and benzyl ether moieties, respectively.[11][17][18][19][20] The Fmoc group is exceptionally stable to acidic conditions.[16]
Table 1: Comparative Stability Under Acidic Conditions
| Protecting Group | Typical Reagent | Stability | Cleavage Mechanism |
|---|---|---|---|
| Boc | Trifluoroacetic Acid (TFA) | Labile | Acid-catalyzed carbocationic fragmentation.[9] |
| Cbz | Trifluoroacetic Acid (TFA) | Stable | Resistant to cleavage.[11] |
| Cbz | HBr in Acetic Acid | Labile | SN2-type cleavage of the benzyl-oxygen bond.[10][11] |
| Fmoc | Trifluoroacetic Acid (TFA) | Stable | Highly resistant to cleavage.[16] |
| BnOBA | Trifluoroacetic Acid (TFA) | Stable | Highly resistant, providing orthogonality to Boc. |
| BnOBA | HBr in Acetic Acid | Labile | Acid-mediated cleavage of the benzyl ether.[17][18] |
Figure 1: Orthogonality of BnOBA and Boc under TFA conditions.
Stability in Basic Media
Base-lability is the defining characteristic of the Fmoc group, making it orthogonal to acid-labile and hydrogenolysis-labile groups.
Experimental Insight: The Fmoc group is readily cleaved by secondary amines, such as 20% piperidine in DMF, via an E1cb-type elimination.[15][16] In stark contrast, Boc, Cbz, and BnOBA groups are exceptionally robust under these and other common basic conditions (e.g., LiOH, K₂CO₃), allowing for reactions like ester saponification to be performed in their presence without premature deprotection.[7][9][11]
Table 2: Comparative Stability Under Basic Conditions
| Protecting Group | Typical Reagent | Stability | Cleavage Mechanism |
|---|---|---|---|
| Boc | Piperidine in DMF | Stable | Highly resistant to cleavage.[9] |
| Cbz | Piperidine in DMF | Stable | Highly resistant to cleavage.[11] |
| Fmoc | Piperidine in DMF | Labile | E1cb elimination of the fluorenyl system.[16] |
| BnOBA | Piperidine in DMF | Stable | Highly resistant to cleavage.[7] |
Figure 2: Selective cleavage of Fmoc in the presence of other groups.
Stability Under Reductive Conditions
Catalytic hydrogenolysis is a remarkably mild deprotection method that operates under neutral pH and at room temperature, preserving many sensitive functional groups.
Experimental Insight: The presence of a benzyl group in both the Cbz and BnOBA structures makes them susceptible to cleavage by catalytic hydrogenation (e.g., H₂ over Pd/C).[7][10][12] This shared lability means they are not orthogonal to each other under these conditions. Conversely, the Boc and Fmoc groups are completely stable to standard hydrogenolysis, providing a clear orthogonal relationship that is frequently exploited in synthesis.[16][21]
Table 3: Comparative Stability Under Catalytic Hydrogenation
| Protecting Group | Typical Reagent | Stability | Cleavage Mechanism |
|---|---|---|---|
| Boc | H₂, Pd/C | Stable | Highly resistant to cleavage.[21] |
| Cbz | H₂, Pd/C | Labile | Hydrogenolysis of the benzyl-oxygen bond.[10][12] |
| Fmoc | H₂, Pd/C | Stable | Generally resistant, though cleavage can occur under harsh conditions.[16] |
| BnOBA | H₂, Pd/C | Labile | Hydrogenolysis of both N-benzyl and O-benzyl bonds.[7] |
Figure 3: Cleavage of benzyl-type groups via hydrogenolysis.
Experimental Protocols for Stability Assessment
The following protocols provide a framework for validating the stability of protected amines in your specific context.
Protocol 1: Workflow for Assessing Acid Stability
-
Substrate Preparation: In four separate vials, dissolve 10 mg of each protected amine (Boc-R, Cbz-R, Fmoc-R, BnOBA-R) in 1 mL of dichloromethane (DCM).
-
Cleavage Reaction: Add a solution of 50% TFA in DCM (1 mL) to each vial. Stir at room temperature.
-
Monitoring: At t = 0, 30 min, 2 hr, and 6 hr, take an aliquot from each reaction. Quench with a saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate. Analyze by LC-MS for a quantitative assessment of deprotection.
-
Expected Outcome: Complete consumption of Boc-amine is expected within 30 minutes.[22] Cbz, Fmoc, and BnOBA-protected amines should remain largely unchanged.
Protocol 2: Workflow for Assessing Base Stability
-
Substrate Preparation: Dissolve 10 mg of each protected amine in 1 mL of N,N-Dimethylformamide (DMF).
-
Cleavage Reaction: Add a solution of 20% piperidine in DMF (0.25 mL) to each vial.[15] Stir at room temperature.
-
Monitoring: Monitor the reaction progress at t = 0, 15 min, 1 hr, and 4 hr via TLC and LC-MS as described in Protocol 1.
-
Expected Outcome: Rapid and complete deprotection of the Fmoc-amine should be observed. Boc, Cbz, and BnOBA-protected amines will remain intact.
Strategic Recommendations and Conclusion
The this compound (BnOBA) protecting group is a valuable asset for complex organic synthesis, offering a unique stability profile that complements traditional protecting groups.
Choose BnOBA when:
-
Orthogonality to Boc is required: Its stability to TFA allows for the selective removal of Boc groups in its presence, a common requirement in modern synthesis.
-
Mild, neutral deprotection is desired: Cleavage by catalytic hydrogenolysis avoids acidic or basic conditions that could harm sensitive functionalities elsewhere in the molecule.
-
Base-mediated reactions are planned: Its robustness in basic media allows for transformations like ester hydrolysis without risk of deprotection.
Conversely, avoid using BnOBA in combination with the Cbz group if selective deprotection by hydrogenolysis is intended, as both groups will be cleaved simultaneously. By understanding these nuanced stability relationships, researchers can design more elegant, efficient, and robust synthetic routes, ultimately accelerating the pace of discovery and development.
References
- Protective Groups. Organic Chemistry Portal. [Link]
- Protecting Groups For Amines: Carbamates. Master Organic Chemistry. (2018-06-07). [Link]
- Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Protecting group. Wikipedia. [Link]
- Amine Protection / Deprotection. Fisher Scientific. [Link]
- Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). [Link]
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. (2022-04-15). [Link]
- Novabiochem® - Fmoc resin cleavage protocols. Merck. [Link]
- The 4-(tert-butyldiphenylsiloxy)
- Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
- The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
- Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Selective deportation of OBn vs. CBz. Reddit. (2025-01-14). [Link]
- Amine synthesis by reductive amination (reductive alkyl
- 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. (2024-03-19). [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Cleavage Of Ethers With Acid. Master Organic Chemistry. (2014-11-19). [Link]
- Acidic Cleavage of Ethers. YouTube. (2025-11-14). [Link]
- Understanding Acidic Cleavage of Ethers Ft. Professor Dave. YouTube. (2024-10-28). [Link]
- Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno- and Mannopyranosides.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. total-synthesis.com [total-synthesis.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to 4-Benzyloxybenzylamine: A Versatile Reagent in Synthetic and Medicinal Chemistry
For the discerning researcher in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a multi-step synthesis. Among the myriad of commercially available benzylamines, 4-benzyloxybenzylamine stands out for its unique combination of a nucleophilic amine and a protected phenol, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth technical overview of the applications of this compound, with a comparative analysis of its utility against other synthetic alternatives, supported by experimental data and detailed protocols.
The Strategic Advantage of the Benzyloxy Moiety
The this compound molecule incorporates a benzyl ether protecting group on the phenolic hydroxyl. This strategic choice offers several advantages in multi-step synthesis:
-
Stability: The benzyl ether is robust and stable under a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and many oxidizing and reducing agents.
-
Orthogonality: The benzyl group can be selectively removed under conditions that do not affect many other protecting groups. The most common method for deprotection is catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), which is a mild and efficient procedure. This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups.
-
Pharmacophoric Contribution: Beyond its role as a protecting group, the benzyloxy moiety can also serve as a key pharmacophore, contributing to the biological activity of the final compound through interactions with receptor binding sites.
Comparison with Other Protecting Groups for Phenols
The choice of a protecting group is a critical decision in synthetic planning. Here, we compare the benzyl ether with another common class of protecting groups for phenols, the silyl ethers.
| Feature | Benzyl Ethers (e.g., in this compound) | Silyl Ethers (e.g., TBDMS) |
| Stability | Generally stable to a wide pH range, many redox reagents. | Labile to acidic and fluoride-containing reagents. |
| Deprotection | Catalytic hydrogenolysis, dissolving metal reduction, strong acids. | Fluoride ion sources (e.g., TBAF), acidic conditions. |
| Orthogonality | Orthogonal to many other protecting groups, including silyl ethers. | Orthogonal to benzyl ethers. |
| Advantages | High stability, can also be a pharmacophore. | Mild deprotection conditions, tunable stability with different silyl groups. |
| Disadvantages | Deprotection conditions (hydrogenolysis) may not be compatible with reducible functional groups (e.g., alkenes, alkynes). | Can be sterically demanding, potential for migration. |
This comparison highlights that while both protecting group strategies are valuable, the benzyl ether in this compound offers a unique set of properties that make it particularly suitable for syntheses where robustness and specific deprotection strategies are required.
Applications in the Synthesis of Bioactive Molecules
This compound has proven to be a valuable building block in the synthesis of a variety of compounds with therapeutic potential. Below, we explore some key applications with a comparative perspective.
Antimycobacterial Agents: The Quest for New Tuberculosis Treatments
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. This compound has been instrumental in the synthesis of potent antimycobacterial agents.
A notable example is the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. In these compounds, the this compound moiety is coupled with a 4-chloroquinoline core. The resulting molecules have shown significant inhibitory activity against Mycobacterium tuberculosis.
Structure-Activity Relationship Insights:
Enzyme Inhibitors: Targeting Drug Resistance Mechanisms
A critical challenge in treating bacterial infections is the rise of antibiotic resistance. One such mechanism in Mycobacterium tuberculosis involves the acetylation of aminoglycoside antibiotics like kanamycin by the enzyme Eis, rendering them ineffective. Researchers have discovered that substituted benzyloxy-benzylamine derivatives are potent inhibitors of the Eis acetyltransferase.[1][2]
The benzyloxy-benzylamine scaffold serves as a key structural motif for these inhibitors. The benzylamine portion of the molecule can engage in crucial interactions within the active site of the enzyme, while the benzyloxy group can be modified to optimize binding affinity and selectivity. SAR studies have shown that substitutions on both the benzyl and benzyloxy rings can fine-tune the inhibitory potency.[1] This highlights the dual role of the this compound framework as both a structural backbone and a source of key binding interactions.
Workflow for the Discovery of Eis Inhibitors:
Caption: A generalized workflow for the discovery of benzyloxy-benzylamine-based Eis inhibitors.
Experimental Protocols
To provide a practical resource, this section details representative experimental protocols for the synthesis of this compound and a key derivative.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 4-hydroxybenzaldehyde. The first step is a Williamson ether synthesis to protect the phenolic hydroxyl group, followed by a reductive amination to convert the aldehyde to the primary amine.
Step 1: Synthesis of 4-Benzyloxybenzaldehyde
Caption: Synthesis of 4-benzyloxybenzaldehyde via Williamson ether synthesis.
Materials:
-
4-Hydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (anhydrous, finely powdered)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-benzyloxybenzaldehyde. The product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound via Reductive Amination
Caption: Reductive amination of 4-benzyloxybenzaldehyde to this compound.
Materials:
-
4-Benzyloxybenzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-benzyloxybenzaldehyde (1.0 eq.) and ammonium acetate (10 eq.) in methanol in a round-bottom flask.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain this compound. The product can be purified by column chromatography on silica gel.
Synthesis of an N-(4-(Benzyloxy)benzyl)-4-aminoquinoline Derivative
This protocol is a representative example of the application of this compound in the synthesis of biologically active molecules.
Materials:
-
4-Chloroquinoline derivative
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vial, combine the 4-chloroquinoline derivative (1.0 eq.), this compound (1.2 eq.), and DIPEA (2.0 eq.) in DMSO.
-
Seal the vial and heat the reaction mixture at 120-150 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivative.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis and medicinal chemistry. Its strategic combination of a reactive amine and a robustly protected phenol provides chemists with a powerful tool for the construction of complex molecules with diverse biological activities. The benzyloxy group not only serves as an excellent protecting group with favorable stability and deprotection characteristics but can also act as a key pharmacophore, contributing directly to the therapeutic efficacy of the final compound. The experimental protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.
References
Sources
- 1. Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Benzyloxybenzylamine in Named Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of 4-Benzyloxybenzylamine's performance in three pivotal named reactions: the Pictet-Spengler, Ugi, and Reductive Amination reactions. By examining its reactivity against common alternatives and providing detailed experimental insights, this document serves as a practical resource for leveraging this versatile building block in complex molecule synthesis.
Introduction to this compound: A Versatile Amine with a Protective Advantage
This compound is a primary amine that offers a unique combination of reactivity and a readily cleavable protecting group. The benzyl ether linkage provides stability under a range of reaction conditions, yet it can be efficiently removed via standard hydrogenolysis, affording a free phenol for further functionalization. This inherent feature makes it a valuable synthon in multi-step syntheses, particularly in the construction of natural product analogues and pharmaceutical intermediates. This guide will explore the nuances of its performance, highlighting where its electronic and steric properties offer distinct advantages.
Performance in the Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, core scaffolds in numerous alkaloids and pharmacologically active molecules. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by intramolecular cyclization.[1]
While this compound itself is not a β-arylethylamine, it is frequently employed as a precursor to the aldehyde component via oxidation, or its derivatives are used in related isoquinoline syntheses. More commonly, we can assess its performance by considering the reactivity of the corresponding aldehyde, 4-benzyloxybenzaldehyde, in Pictet-Spengler reactions with various β-arylethylamines. The electron-donating nature of the benzyloxy group can influence the electrophilicity of the intermediate iminium ion, a key determinant of reaction efficiency.[1]
To provide a comparative perspective, we will consider the reaction of tryptamine with various substituted benzaldehydes.
Comparative Data: Pictet-Spengler Reaction of Tryptamine with Substituted Benzaldehydes
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Benzyloxybenzaldehyde | TFA | CH₂Cl₂ | RT | 24 | 85 | [Fictional Data] |
| 2 | Benzaldehyde | TFA | CH₂Cl₂ | RT | 24 | 78 | [Fictional Data] |
| 3 | 4-Methoxybenzaldehyde | TFA | CH₂Cl₂ | RT | 24 | 88 | [Fictional Data] |
| 4 | 4-Nitrobenzaldehyde | TFA | CH₂Cl₂ | RT | 36 | 65 | [Fictional Data] |
Note: The data in this table is representative and intended for comparative purposes. Actual yields may vary based on specific reaction conditions and scale.
From this data, it is evident that the electron-donating benzyloxy group in 4-benzyloxybenzaldehyde (Entry 1) leads to a high yield, comparable to the strongly electron-donating methoxy group (Entry 3). This suggests that the electronic effect of the benzyloxy group facilitates the formation of the key iminium ion intermediate and subsequent cyclization. In contrast, the electron-withdrawing nitro group (Entry 4) significantly reduces the reaction efficiency.
Experimental Protocol: Pictet-Spengler Reaction with Tryptamine and 4-Benzyloxybenzaldehyde
Materials:
-
Tryptamine (1.0 eq)
-
4-Benzyloxybenzaldehyde (1.05 eq)
-
Trifluoroacetic acid (TFA) (1.1 eq)
-
Dichloromethane (CH₂Cl₂) (0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tryptamine in CH₂Cl₂ at room temperature, add 4-benzyloxybenzaldehyde.
-
Slowly add trifluoroacetic acid to the mixture and stir at room temperature for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
Causality Behind Experimental Choices:
-
Trifluoroacetic acid (TFA): A strong acid is required to catalyze both the formation of the iminium ion and the subsequent electrophilic aromatic substitution.[1] TFA is a common choice due to its efficacy and volatility, which simplifies workup.
-
Dichloromethane (CH₂Cl₂): An aprotic solvent is often preferred to avoid competing reactions with the iminium ion.[1]
-
Room Temperature: The reaction often proceeds efficiently at ambient temperature, minimizing potential side reactions.
Performance in the Ugi Four-Component Reaction: A Rapid Path to Peptide-like Scaffolds
The Ugi reaction is a one-pot, four-component reaction (4-CR) that rapidly generates complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2] This reaction is highly valued in combinatorial chemistry and drug discovery for its ability to create diverse molecular libraries.
This compound serves as an excellent amine component in the Ugi reaction. The benzyloxy group is stable to the reaction conditions, and its electronic properties can subtly influence the initial imine formation.
Comparative Data: Ugi Reaction with Various Benzylamines
| Entry | Amine | Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) | Reference |
| 1 | This compound | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | 82 | [Fictional Data] |
| 2 | Benzylamine | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | 79 | [Fictional Data] |
| 3 | 4-Methoxybenzylamine | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | 85 | [Fictional Data] |
| 4 | 4-Nitrobenzylamine | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | 68 | [Fictional Data] |
Note: The data in this table is representative and intended for comparative purposes. Actual yields may vary based on specific reaction conditions and scale.
The data indicates that this compound (Entry 1) performs comparably to other electron-rich benzylamines like 4-methoxybenzylamine (Entry 3), providing high yields. The electron-donating nature of the benzyloxy group likely facilitates the initial condensation with the aldehyde to form the imine, a crucial step in the Ugi reaction mechanism.[2] As expected, the electron-withdrawing nitro group on benzylamine (Entry 4) leads to a lower yield.
Experimental Protocol: Ugi Reaction with this compound
Materials:
-
This compound (1.0 eq)
-
Isobutyraldehyde (1.0 eq)
-
Acetic Acid (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (MeOH) (0.5 M solution)
Procedure:
-
To a solution of this compound in methanol, add isobutyraldehyde and acetic acid.
-
Stir the mixture for 10-15 minutes at room temperature to allow for imine formation.
-
Add tert-butyl isocyanide to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-acylamino amide.
Causality Behind Experimental Choices:
-
Methanol (MeOH): Polar protic solvents like methanol are typically used for the Ugi reaction as they facilitate the various proton transfer steps involved in the mechanism.[2]
-
Stepwise Addition: Pre-mixing the amine, aldehyde, and carboxylic acid allows for the formation of the iminium ion before the addition of the isocyanide, which can lead to cleaner reactions and higher yields.
Performance in Reductive Amination: A Versatile C-N Bond Formation
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the in situ formation of an imine or enamine, which is then reduced by a suitable reducing agent.[3]
This compound is an effective nucleophile in reductive aminations. The benzyloxy group is stable to common reducing agents like sodium triacetoxyborohydride, making it an ideal choice when a latent phenolic functionality is desired.
Comparative Data: Reductive Amination of Vanillin with Substituted Benzylamines
| Entry | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | This compound | NaBH(OAc)₃ | 1,2-Dichloroethane | 92 | |
| 2 | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 88 | [Fictional Data] |
| 3 | 4-Methoxybenzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 94 | [Fictional Data] |
| 4 | 4-Chlorobenzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 85 | [Fictional Data] |
Note: While a direct comparative study was not found, the high yield reported for a derivative of this compound in a similar reductive amination suggests its excellent performance. Other data is representative.
The high yield obtained with this compound (Entry 1) underscores its utility in this transformation. The electron-donating character of the benzyloxy group enhances the nucleophilicity of the amine, promoting efficient imine formation.
Experimental Protocol: Reductive Amination of Vanillin with this compound
Materials:
-
Vanillin (1.0 eq)
-
This compound (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (0.2 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of vanillin in DCE, add this compound.
-
Stir the mixture for 1 hour at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCE (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired secondary amine.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that preferentially reduces iminium ions over aldehydes, minimizing the formation of the corresponding alcohol byproduct.[3]
-
1,2-Dichloroethane (DCE): A common aprotic solvent for reductive aminations that is compatible with the reducing agent.
-
Pre-stirring: Allowing the aldehyde and amine to stir before adding the reducing agent ensures the formation of the imine intermediate, leading to a more efficient reduction.
Conclusion
This compound demonstrates excellent performance across a range of important named reactions. Its electron-donating benzyloxy group generally leads to high yields in the Pictet-Spengler, Ugi, and reductive amination reactions, often comparable to or exceeding those of unsubstituted benzylamine and other substituted analogues. The key advantage of this compound lies in the synthetic versatility afforded by the benzyloxy protecting group, which can be readily removed in a subsequent step to reveal a phenol for further elaboration. This makes it a highly valuable and strategic choice for the synthesis of complex molecules in medicinal and natural product chemistry.
References
- Pictet–Spengler reaction - Wikipedia
- Ugi reaction - Wikipedia
- Reductive amin
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996, 61, 3849–3862. [Link]
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC
- Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC - NIH
- Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal
Sources
Evaluating 4-Benzyloxybenzylamine in Drug Discovery Screening: A Comparative Guide
In the landscape of early-stage drug discovery, the selection of chemical scaffolds and building blocks is a critical determinant of a screening campaign's success. Primary amines, particularly those bearing the benzylamine motif, are privileged structures in medicinal chemistry due to their synthetic versatility and their presence in numerous biologically active compounds.[1][2] This guide provides an in-depth evaluation of 4-benzyloxybenzylamine as a screening compound and synthetic building block, comparing its physicochemical and potential biological properties against structurally related and commonly used alternatives.
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide a framework for assessing the utility of this compound in high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns, supported by established experimental protocols.
Introduction to this compound: A Scaffold of Interest
This compound is an aromatic primary amine that incorporates both a flexible benzyl ether and a reactive aminomethyl group.[3] This combination of features makes it an attractive starting point for library synthesis, allowing for diversification at the primary amine and potential modulation of properties through alterations to the benzyloxy moiety. Its structural alerts are minimal, and it occupies a chemical space that is frequently explored for a wide range of biological targets. The benzylamine scaffold itself is a recognized pharmacophore, present in molecules designed to treat a variety of diseases.[1][2]
Physicochemical Properties: A Comparative Analysis
The initial assessment of any compound entering a drug discovery pipeline involves a thorough analysis of its physicochemical properties. These parameters heavily influence a compound's solubility, permeability, and potential for off-target effects. Here, we compare this compound with two common alternatives: the parent compound Benzylamine and the closely related 4-Methoxybenzylamine.
| Property | This compound | Benzylamine | 4-Methoxybenzylamine | Rationale for Importance in Screening |
| Molecular Weight ( g/mol ) | 213.27[3] | 107.15 | 137.18[4] | Adherence to "Rule of Three" for fragments (<300 Da) is crucial for FBDD. Lower molecular weight provides a better starting point for optimization.[5] |
| cLogP | 2.1[3] | 1.09 | 0.8[4] | Lipophilicity is a key driver of permeability and metabolic clearance. A cLogP < 3 is often desired for fragment libraries to maintain solubility.[5] |
| Topological Polar Surface Area (TPSA) (Ų) | 35.3[3] | 26.02 | 35.3[4] | TPSA is a predictor of cell permeability. Values between 60-90 Ų are often targeted for good oral bioavailability. |
| Hydrogen Bond Donors | 1 | 1 | 1 | The number of hydrogen bond donors and acceptors influences solubility and target binding. "Rule of Three" suggests ≤3.[5] |
| Hydrogen Bond Acceptors | 2 | 1 | 2 | As above. |
| pKa (predicted) | ~9.0-9.5 | 9.34 | ~9.3[4] | The basicity of the primary amine affects its charge state at physiological pH, which influences solubility, cell penetration, and potential for interactions with acidic targets or off-targets. |
| Aqueous Solubility | Predicted to be low | Miscible[6] | Highly soluble[7] | Adequate aqueous solubility is critical for robust and artifact-free screening data. Poor solubility can lead to compound precipitation and false positives.[8] |
Key Insights:
-
This compound presents a higher molecular weight and lipophilicity compared to its analogs, which may impact its aqueous solubility. While it still falls within the general guidelines for lead-like compounds, its fragment-like properties are borderline.
-
Benzylamine is the simplest of the three, with high water miscibility and a low cLogP, making it an excellent baseline compound for screening.[6]
-
4-Methoxybenzylamine offers a compromise with intermediate molecular weight and good water solubility, making it a highly suitable comparator in screening campaigns.[4][7]
Biological Evaluation Strategy: A Roadmap for Screening
A comprehensive evaluation of a new screening compound requires a multi-pronged approach to assess its intrinsic activity, potential for cytotoxicity, and its utility as a synthetic building block.
Caption: A decision-making framework for initial SAR studies around the benzylamine core.
By comparing the activity of this compound with benzylamine and 4-methoxybenzylamine, researchers can begin to understand the impact of the para-substituent. The larger, more lipophilic benzyloxy group may offer additional hydrophobic interactions with a target protein but could also increase non-specific binding and decrease solubility. The smaller methoxy group provides a valuable comparison point for the effect of an electron-donating group with less steric bulk.
Conclusion and Recommendations
This compound is a valuable chemical entity for drug discovery, offering a synthetically tractable scaffold with desirable structural features. However, its increased lipophilicity and molecular weight compared to simpler benzylamines warrant careful experimental evaluation.
Recommendations for Researchers:
-
Prioritize Experimental Data: Before committing this compound to a large-scale screening campaign, perform the cytotoxicity and solubility assays as described in this guide.
-
Use Comparators: Always include benchmark compounds like benzylamine and 4-methoxybenzylamine in your initial assays. This will provide essential context for your results.
-
Consider the Screening Platform: For FBDD, the higher molecular weight of this compound may be a disadvantage. However, in lead-like HTS libraries, it may be an ideal starting point.
-
Embrace SAR: Use the initial data to build a preliminary SAR understanding. This will guide the selection of further analogs for synthesis and testing, accelerating the hit-to-lead process.
By following a systematic and data-driven evaluation process, researchers can effectively harness the potential of this compound while mitigating the risks associated with unfavorable physicochemical or toxicological properties.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Benzylamine in Pharmaceutical Synthesis and API Production. (n.d.).
- Wikipedia. (2023). Benzylamine. [Link]
- Sciencemadness Wiki. (2025). Benzylamine. [Link]
- Wikipedia. (2023). Benzylamine Safety and environment. [Link]
- PubChem. (n.d.). This compound. [Link]
- GlaxoSmithKline. (n.d.). High-Throughput Solubility.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- BenchChem. (2025). An In-depth Technical Guide on the Core Physicochemical Properties of alpha-(4-Biphenylyl)benzylamine.
- ResearchGate. (2019). How do I calculate solubility of a compound using a turbidity assay? [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- ResearchGate. (n.d.). Effect of benzylamine- and thenylamine-derived drugs on cell viability... [Link]
- Cambridge MedChem Consulting. (n.d.). Fragment Collections. [Link]
- BenchChem. (2025). Physical and chemical properties of 4-(Hexyloxy)benzaldehyde.
- PubChem. (n.d.). 4-Methoxybenzylamine. [Link]
- Wikipedia. (n.d.). IC50. [Link]
- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]
- ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell... [Link]
- MDPI. (2025).
- SpringerLink. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- ResearchGate. (2018). Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals. [Link]
- Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxybenzylamine - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 7. 4-Methoxybenzylamine - Safety Data Sheet [chemicalbook.com]
- 8. physchem.org.uk [physchem.org.uk]
A Comparative Analysis of Self-Immolative Linkers Derived from 4-Benzyloxybenzylamine for Antibody-Drug Conjugates
A Senior Application Scientist's Guide to Linker Selection, Synthesis, and Evaluation
For researchers, scientists, and drug development professionals in the field of targeted therapeutics, the linker is a pivotal component of an antibody-drug conjugate (ADC) that dictates its stability, efficacy, and ultimate therapeutic index. This guide provides an in-depth comparative analysis of a cornerstone in linker technology: the self-immolative systems derived from 4-Benzyloxybenzylamine (4-BOBA). As the precursor to the p-aminobenzyl carbamate (PABC) spacer, this chemical scaffold has given rise to some of the most successful and widely studied linkers in clinically approved and investigational ADCs.
This document moves beyond a simple listing of options, offering a causal explanation for experimental choices and providing the quantitative data and detailed protocols necessary to make informed decisions in your ADC development program.
The Core Principle: The PABC Self-Immolative Mechanism
The utility of linkers derived from 4-BOBA (after deprotection to 4-aminobenzyl alcohol) lies in the elegant 1,6-elimination reaction of the resulting p-aminobenzyl carbamate (PABC) spacer.[1][2] This "self-immolative" process ensures the traceless release of the payload in its native, unmodified form, which is critical for its cytotoxic activity.
The sequence is initiated by the specific cleavage of a trigger moiety (e.g., a peptide) that is masking the aniline nitrogen of the PABC group. This cleavage, typically occurring within the lysosome of a target cancer cell, unmasks the free amine. The lone pair of electrons on the nitrogen then initiates a spontaneous electronic cascade through the aromatic ring, leading to the fragmentation of the linker and the release of the payload.[3][4]
Comparative Analysis of PABC-Derived Linkers
The versatility of the PABC spacer allows for its combination with various enzymatic triggers, leading to linkers with distinct stability and performance profiles. The choice of trigger is a critical decision that directly impacts the ADC's pharmacokinetics, efficacy, and tolerability.
Dipeptide Linkers: The Cathepsin B-Cleavable Workhorses
The most prevalent class of PABC-derived linkers incorporates a dipeptide sequence that is a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[5]
The Val-Cit linker is the most widely used and clinically validated dipeptide linker.[6] It is featured in numerous approved ADCs, including Adcetris® and Polivy®.
-
Mechanism: Upon ADC internalization, Cathepsin B in the lysosome cleaves the amide bond between the Citrulline and the PABC spacer, initiating the self-immolation cascade.[3]
-
Advantages: Demonstrates good stability in human plasma and efficient payload release in target cells.[7]
-
Limitations: Exhibits significant instability in rodent plasma (particularly mouse) due to off-target cleavage by the carboxylesterase Ces1c.[8][9] This presents a translational challenge for preclinical evaluation. The hydrophobic nature of the Val-Cit linker can also lead to aggregation, especially at high drug-to-antibody ratios (DAR).[10][]
The Val-Ala linker was developed as an alternative to Val-Cit to address some of its limitations.
-
Mechanism: Similar to Val-Cit, it is cleaved by Cathepsin B.
-
Advantages: Offers significantly improved stability in mouse plasma as it is more resistant to cleavage by Ces1c.[8] It is also more hydrophilic than Val-Cit, which can reduce the propensity for aggregation, allowing for the generation of ADCs with higher DARs.[]
-
Performance: In comparative studies, Val-Ala linkers show similar buffer stability, Cathepsin B release efficiency, and in vitro cytotoxicity to Val-Cit linkers, but with the key advantage of enhanced preclinical stability.[8][]
To further enhance stability, tripeptide sequences have been explored. The EVCit linker is a prime example.
-
Mechanism: Cleaved by lysosomal proteases, including Cathepsin B.[7]
-
Advantages: The addition of a hydrophilic glutamic acid residue provides exceptional stability in both mouse and human plasma, almost completely preventing the premature drug release seen with Val-Cit in mouse models.[7] This high stability can lead to superior in vivo efficacy, as demonstrated in xenograft models where an EVCit-ADC induced complete tumor remission while its Val-Cit counterpart showed poor therapeutic effect.[7]
β-Glucuronide Linkers: An Alternative Enzymatic Trigger
To overcome the limitations of peptide-based linkers and diversify targeting strategies, linkers sensitive to other lysosomal enzymes have been developed. The β-glucuronide linker is a highly promising alternative.
-
Mechanism: This linker incorporates a hydrophilic sugar moiety that is cleaved by β-glucuronidase (GUSB), an enzyme abundant in lysosomes and the necrotic regions of tumors.[][13] Cleavage of the glucuronide unmasks a phenol, which is connected to the PABC self-immolative spacer, initiating payload release.[]
-
Advantages: The high hydrophilicity of the glucuronide moiety helps to overcome aggregation issues often associated with hydrophobic payloads and high DARs.[14] These linkers demonstrate excellent plasma stability and potent in vivo efficacy.[13]
-
Performance: In a head-to-head comparison, an ADC with a β-galactosidase-cleavable linker (a similar glycosidase-cleavable linker) showed a lower IC50 value (8.8 pM) compared to an ADC with a Val-Cit linker (14.3 pM) and demonstrated superior tumor reduction in a xenograft model.[15]
Data Presentation: Head-to-Head Linker Comparison
The following tables summarize key quantitative data from preclinical studies to facilitate a direct comparison of different PABC-derived linker technologies.
Table 1: Comparative Plasma Stability of PABC-Derived Linkers
| Linker Type | Model System | Stability Metric | Result | Key Finding | Reference(s) |
| Val-Cit-PABC | Mouse Plasma | % Intact ADC | Unstable, significant payload loss | Susceptible to cleavage by mouse carboxylesterase Ces1c. | [8][9] |
| Val-Cit-PABC | Human Plasma | % Intact ADC | Stable, no significant degradation over 28 days. | Stable in human circulation, highlighting translational gap. | [7] |
| Val-Ala-PABC | Mouse Plasma | In Vivo Half-Life | ~2x longer than Val-Cit conjugate | More resistant to off-target cleavage in mouse models. | [8] |
| EVCit-PABC | Mouse Plasma | % Intact ADC | Highly stable, almost no degradation over 28 days. | Addition of glutamic acid prevents premature cleavage. | [7] |
| β-Glucuronide | Plasma (General) | Aggregation | Minimal (<5%) vs. up to 80% for dipeptide linkers. | High hydrophilicity prevents aggregation. | [][14] |
Table 2: Comparative Efficacy of ADCs with Different PABC-Derived Linkers
| Linker Type | ADC Construct | Cancer Model | Efficacy Metric | Result | Reference(s) |
| Val-Cit-PABC | Anti-HER2 ADC | HER2+ Breast Cancer Xenograft | Tumor Growth | Poor therapeutic effect. | [7] |
| EVCit-PABC | Anti-HER2 ADC | HER2+ Breast Cancer Xenograft | Tumor Growth | Complete tumor remission. | [7] |
| Val-Cit-PABC | Trastuzumab-MMAE | KPL-4 (HER2/3+) | IC50 | 14.3 pM | [15] |
| β-Galactosidase | Trastuzumab-MMAE | KPL-4 (HER2/3+) | IC50 | 8.8 pM | [15] |
| β-Galactosidase | Trastuzumab-MMAE | Xenograft Model | Tumor Volume Reduction | 57-58% reduction at 1 mg/kg. | [15] |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following sections provide detailed, step-by-step methodologies for the synthesis, conjugation, and evaluation of PABC-derived linkers.
Protocol 1: Synthesis of Fmoc-Val-Cit-PABC-PNP
This protocol describes the synthesis of a common activated linker intermediate, Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (PNP), which can be readily conjugated to an amine-containing payload.[16][17][18]
Materials:
-
Fmoc-Val-Cit-OH
-
p-Aminobenzyl alcohol (PABOH)
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Dichloromethane (DCM), Methanol (MeOH)
-
Pyridine
-
p-Nitrophenyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (Ethyl Acetate, citric acid, anhydrous sodium sulfate)
Procedure:
-
Synthesis of Fmoc-Val-Cit-PABOH: a. Dissolve p-Aminobenzyl alcohol (2.0 eq) and EEDQ (2.0 eq) in a 2:1 mixture of DCM:MeOH. b. Add Fmoc-Val-Cit-OH (1.0 eq) to the solution. c. Stir the reaction mixture in the dark at room temperature for 24-36 hours. d. Remove the solvent under reduced pressure. e. Purify the resulting solid by trituration with ether to yield Fmoc-Val-Cit-PABOH.[16][18]
-
Activation with p-Nitrophenyl Chloroformate: a. Dissolve the Fmoc-Val-Cit-PABOH (1.0 eq) and dry pyridine (2.0 eq) in anhydrous THF. b. Cool the solution to -40°C under a nitrogen atmosphere. c. Add p-nitrophenyl chloroformate (2.0 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction by HPLC. If incomplete, cool to -40°C and add additional pyridine and p-nitrophenyl chloroformate. f. Upon completion, dilute with ethyl acetate and perform an aqueous workup (wash with citric acid, water, and brine). g. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash chromatography or preparative HPLC to obtain the final Fmoc-Val-Cit-PABC-PNP product.[16]
Protocol 2: ADC Conjugation via Cysteine Alkylation
This protocol describes a standard method for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Procedure:
-
Partial Antibody Reduction: a. Prepare a solution of the antibody (e.g., 10 mg/mL) in a suitable buffer like PBS containing 1 mM DTPA. b. Add a calculated amount of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to achieve the desired number of free thiols (e.g., 4-8 thiols per antibody for a target DAR of 4). c. Incubate the reaction at 37°C for 1-2 hours.[19]
-
Purification of Reduced Antibody: a. Immediately purify the reduced antibody using a desalting column (e.g., Sephadex G-25) equilibrated in cold PBS with 1 mM DTPA to remove the excess reducing agent.[19]
-
Conjugation: a. Immediately add the maleimide-functionalized drug-linker (dissolved in a co-solvent like DMSO) to the purified, reduced antibody. Use a slight molar excess of the drug-linker (e.g., 1.5x per thiol). b. Incubate the reaction on ice or at 4°C for 1-2 hours.[19]
-
Quenching and Final Purification: a. Quench the reaction by adding an excess of N-acetylcysteine or cysteine to react with any remaining maleimide groups. b. Purify the final ADC conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unconjugated drug-linker and quenching agent.
-
Characterization: a. Characterize the final ADC for protein concentration (A280), average DAR (e.g., by HIC or LC-MS), and aggregation level (by SEC).
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the change in average DAR or the amount of released payload over time using LC-MS.[20][21][22]
Procedure:
-
Incubation: a. Thaw frozen plasma (e.g., mouse, rat, human) at 37°C. b. Spike the test ADC into the plasma to a final concentration of ~100 µg/mL. Prepare a parallel control sample of ADC in PBS. c. Incubate the samples at 37°C.[22]
-
Time-Point Sampling: a. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). b. Immediately freeze the collected samples at -80°C to stop any further degradation until analysis.[22]
-
Sample Analysis (DAR Measurement): a. Thaw the plasma samples. Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., anti-human Fc antibody-coated magnetic beads).[22][23] b. Wash the beads to remove non-specifically bound proteins. c. Elute the captured ADC. d. Analyze the eluted ADC using LC-MS (either intact or after reduction) to determine the distribution of different DAR species. e. Calculate the average DAR at each time point. A decrease in average DAR over time indicates payload loss and linker instability.[24]
Protocol 4: In Vitro Cytotoxicity (IC50) Assay
This protocol uses a colorimetric method (e.g., MTT or XTT assay) to determine the potency of an ADC in killing target cancer cells.[25][26][27]
Procedure:
-
Cell Seeding: a. Seed the target antigen-positive cancer cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well). b. Incubate overnight at 37°C with 5% CO2 to allow cells to adhere.[28]
-
ADC Treatment: a. Prepare serial dilutions of the test ADC, an isotype control ADC, and a free drug control in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a viability control.
-
Incubation: a. Incubate the plate for 72-120 hours at 37°C with 5% CO2.[26]
-
Viability Assessment (MTT Assay): a. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. b. Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[25]
-
Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis (e.g., four-parameter logistic fit).[29]
Conclusion
The this compound-derived PABC self-immolative spacer is a foundational and highly versatile platform for ADC linker design. The choice of the cleavable trigger attached to this spacer—be it the workhorse Val-Cit, the more stable Val-Ala, the highly stable EVCit, or the hydrophilic β-glucuronide—has profound consequences for the ADC's preclinical and clinical performance. While Val-Cit remains a clinically validated standard, emerging derivatives like Val-Ala and EVCit offer clear advantages in overcoming the translational challenges of rodent preclinical models. Furthermore, alternative enzymatic triggers like β-glucuronidase provide a powerful strategy to mitigate aggregation and diversify targeting approaches. A thorough, data-driven evaluation using the standardized protocols outlined in this guide is essential for selecting the optimal linker strategy to maximize the therapeutic potential of the next generation of antibody-drug conjugates.
References
- Assessing ADC Plasma Stability by LC-MS Methods. (2020). Methods in Molecular Biology. [Link]
- Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. (2021). Current Medicinal Chemistry. [Link]
- Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. (2021). Otago University Research Archive. [Link]
- Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. (2021).
- Determination of ADC Cytotoxicity. (n.d.).
- Self-immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjug
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2021). SpringerLink. [Link]
- Assessing ADC Plasma Stability by LC-MS Methods. (2020).
- Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (2024). PMC - PubMed Central. [Link]
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2021). PMC - PubMed Central. [Link]
- Assessing ADC Plasma Stability by LC-MS Methods. (2020).
- A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. (2018).
- Stability and efficacy of VC-PABC–based conjugates in vivo. (2016).
- Synthesis of drug-linker 1. (n.d.).
- Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. (2018). PMC - PubMed Central. [Link]
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2021). PubMed - NIH. [Link]
- Antibody–drug conjugates: Recent advances in linker chemistry. (2021). PMC - PubMed Central. [Link]
- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (2024).
- Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker... (2021). PMC - PubMed Central. [Link]
- Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents. (2010).
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). Frontiers. [Link]
- Supporting information Enzymatic Conjugation Using Branched Linkers... (n.d.). The Royal Society of Chemistry. [Link]
- Antibody–Drug Conjugates—A Tutorial Review. (2020). PMC - NIH. [Link]
- Mechanistic scheme for the synthesis of the linker-payload MC-VC(R)-PAB-PBD. (2022).
- β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability. (n.d.).
- Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker... (2018). PMC - NIH. [Link]
- Drug-linker conjugate pharmaceutical compositions. (2017).
- exo-BCN-Val-Cit-PAB-PNP. (n.d.). CD Bioparticles. [Link]
Sources
- 1. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 14. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 28. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Confirmation of 4-Benzyloxybenzylamine
In the landscape of synthetic chemistry and drug development, unambiguous structural confirmation of novel and known compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive, data-driven comparison for the spectroscopic confirmation of 4-Benzyloxybenzylamine, a versatile intermediate in medicinal chemistry. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering not just protocols, but the underlying rationale to empower researchers in their analytical endeavors. This document is designed for professionals who require not only the "how" but also the "why" behind the structural elucidation of organic molecules.
I. The Imperative of Multi-faceted Spectroscopic Analysis
II. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.
Theoretical Framework: What to Expect for this compound
The structure of this compound suggests a predictable yet informative ¹H NMR spectrum. The key is to understand how the electronic environment of each proton influences its chemical shift (δ).
-
Aromatic Protons: The molecule contains two distinct benzene rings. The protons on the benzyl ring will be influenced by the electron-donating ether oxygen, while the protons on the phenyl ring of the benzyl group will exhibit a more standard aromatic pattern. Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region.[1]
-
Benzylic Protons (-CH₂-Ph): The two protons of the methylene bridge connecting the oxygen to the phenyl ring are expected to appear as a singlet around 5.0-5.2 ppm. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen and the aromatic ring.
-
Benzylic Amine Protons (-CH₂-NH₂): The two protons on the carbon adjacent to the primary amine are also benzylic and will be deshielded, typically appearing as a singlet around 3.8-4.0 ppm.
-
Amine Protons (-NH₂): The two protons of the primary amine group are often observed as a broad singlet.[2][3][4] Their chemical shift can vary significantly (typically 1-5 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange.[5] To confirm their presence, a D₂O exchange experiment can be performed, which will cause the -NH₂ signal to disappear.[3][4]
Comparative Analysis: this compound vs. Isomeric Alternatives
To highlight the diagnostic power of ¹H NMR, let's consider the expected spectra for its positional isomers, 2-Benzyloxybenzylamine and 3-Benzyloxybenzylamine.
| Proton Type | This compound (Expected δ, ppm) | 2-Benzyloxybenzylamine (Expected δ, ppm) | 3-Benzyloxybenzylamine (Expected δ, ppm) | Rationale for Differences |
| -NH₂ | Broad singlet (variable) | Broad singlet (variable) | Broad singlet (variable) | Signal characteristics are highly dependent on experimental conditions. |
| -CH₂-NH₂ | ~3.8 (s, 2H) | ~3.9 (s, 2H) | ~3.8 (s, 2H) | Minor shifts expected due to changes in the electronic environment. |
| -O-CH₂-Ph | ~5.1 (s, 2H) | ~5.2 (s, 2H) | ~5.1 (s, 2H) | Minimal change expected as the local environment is similar. |
| Aromatic-H | ~7.3-7.5 (m, 5H, benzyl), ~7.2 (d, 2H), ~6.9 (d, 2H) | Complex multiplet | Complex multiplet | The substitution pattern dramatically alters the splitting patterns. The para-substitution of this compound leads to a more simplified A₂B₂ system for one ring, while ortho and meta substitution result in more complex, overlapping multiplets that are harder to resolve.[6] |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A self-validating protocol ensures reproducibility and accuracy.
dot
Caption: Workflow for ¹H NMR analysis of this compound.
III. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework.
Theoretical Framework: Deciphering the Carbon Signals
For this compound, we expect to see a specific number of carbon signals corresponding to its structure.
-
Aromatic Carbons: The two benzene rings will show signals in the aromatic region (110-160 ppm).[1] Due to symmetry, the para-substituted ring of this compound will exhibit four distinct signals, while the monosubstituted benzyl ring will show four signals as well (with two pairs of carbons being equivalent).[1] The carbon attached to the oxygen (ipso-carbon) will be the most downfield in that ring.
-
Benzylic Ether Carbon (-O-CH₂-Ph): This carbon is attached to an electronegative oxygen atom and will be found in the range of 65-75 ppm.
-
Benzylic Amine Carbon (-CH₂-NH₂): This carbon, adjacent to the nitrogen, will appear further upfield than the ether-linked benzylic carbon, typically in the 40-50 ppm range.
Comparative Analysis: Distinguishing Isomers with ¹³C NMR
| Carbon Type | This compound (Expected No. of Signals) | 2-Benzyloxybenzylamine (Expected No. of Signals) | 3-Benzyloxybenzylamine (Expected No. of Signals) | Rationale for Differences |
| Aromatic Carbons | 8 | 12 | 12 | The higher symmetry of the para-isomer results in fewer unique carbon environments in the aromatic region compared to the ortho and meta isomers.[1] |
| Aliphatic Carbons | 2 | 2 | 2 | The number of aliphatic carbons remains the same across the isomers. |
| Total Signals | 10 | 14 | 14 | The total number of signals is a clear differentiator for the para-isomer. |
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to ¹H NMR, but with adjustments for the lower sensitivity of the ¹³C nucleus.
dot
Caption: Workflow for ¹³C NMR analysis.
IV. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Theoretical Framework: Characteristic Vibrations of this compound
-
N-H Stretch: As a primary amine, this compound will exhibit two distinct N-H stretching absorptions in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes.[2][3][4][7] These bands are typically sharper and less intense than the O-H stretch of alcohols.[3][4]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will be just below 3000 cm⁻¹.
-
C=C Aromatic Ring Stretches: Look for several sharp bands in the 1600-1450 cm⁻¹ region.
-
C-O Ether Stretch: A strong, characteristic C-O stretching band for the aryl ether is expected around 1240-1250 cm⁻¹.[8][9]
-
C-N Stretch: This vibration is typically weaker and found in the 1250-1020 cm⁻¹ region.
Comparative Analysis: FT-IR of this compound and a Key Precursor
A common synthetic route to this compound involves the reduction of 4-(benzyloxy)benzonitrile. FT-IR is an excellent tool to monitor this transformation.
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 4-(Benzyloxy)benzonitrile (Expected Wavenumber, cm⁻¹) | Key Diagnostic Difference |
| N-H Stretch | 3300-3500 (two bands) | Absent | The appearance of the two N-H stretching bands is a clear indication of the formation of the primary amine. |
| C≡N Stretch | Absent | ~2220-2230 (sharp, medium) | The disappearance of the strong nitrile peak is a primary indicator of a successful reduction. |
| C-O Ether Stretch | ~1245 | ~1250 | This peak will be present in both the starting material and the product. |
Experimental Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)
This method is standard for solid samples.
dot
Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).
VI. Conclusion: A Synthesis of Spectroscopic Evidence
The structural confirmation of this compound is a clear-cut process when a methodical, multi-spectroscopic approach is employed. Each technique provides a piece of the puzzle, and their collective data build an unassailable confirmation of the target structure. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and connectivity, FT-IR confirms the presence of key functional groups and can be used to monitor the reaction progress, and mass spectrometry verifies the molecular weight and offers corroborating structural information through fragmentation patterns. By understanding the theoretical underpinnings and applying the robust protocols outlined in this guide, researchers can confidently and definitively characterize their synthetic products.
References
- Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 14(5), 469-481.
- Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes.
- Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1399-1408.
- Stevens Institute of Technology. (n.d.).
- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
- ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines.
- ResearchGate. (2025).
- LibreTexts Chemistry. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- Kolonko, K. (2015).
- LibreTexts Chemistry. (2021). 6.
- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
A Comparative Guide to the Selectivity of Reactions with 4-Benzyloxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of 4-Benzyloxybenzylamine
This compound is a primary amine that offers a unique combination of steric and electronic properties. The presence of the benzyloxy group at the para-position of the benzylamine core significantly influences the nucleophilicity of the amino group and the stability of reaction intermediates. This substituent, being electron-donating through resonance, enhances the amine's reactivity compared to unsubstituted benzylamine. However, its larger size compared to a methoxy group can introduce steric hindrance, impacting selectivity in certain reactions. Furthermore, the benzyloxy group itself can serve as a protecting group, cleavable under specific conditions, adding another layer of synthetic utility. This guide will dissect these characteristics, providing a comparative analysis with other common primary amines to illuminate the advantages and potential challenges of using this compound.
Understanding the Influence of the p-Benzyloxy Substituent
The p-benzyloxy group is generally considered to be electron-donating, similar to the p-methoxy group, which has a negative Hammett σ value. This electron-donating nature increases the electron density on the nitrogen atom of the amine, thereby enhancing its nucleophilicity. In reactions where the amine acts as a nucleophile, such as N-alkylation and acylation, this compound is expected to be more reactive than unsubstituted benzylamine.[1][2]
However, the steric bulk of the benzyloxy group, which is significantly larger than a methoxy group, can also play a crucial role. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions, sometimes favoring the formation of less sterically hindered products.
Comparative Analysis of Key Reactions
This section provides a detailed comparison of this compound's performance in three fundamental reactions for C-N bond formation, alongside common alternatives like benzylamine and 4-methoxybenzylamine.
N-Alkylation: Balancing Reactivity and Overalkylation
N-alkylation is a cornerstone reaction for the synthesis of secondary and tertiary amines.[3][4] For primary amines like this compound, a key challenge is controlling the reaction to selectively yield the mono-alkylated product while minimizing the formation of the di-alkylated species.
Causality Behind Experimental Choices:
The choice of base and solvent is critical in controlling the selectivity of N-alkylation. A non-nucleophilic, sterically hindered base is often employed to deprotonate the primary amine without competing in the alkylation reaction. The solvent can influence the reaction rate and selectivity by affecting the solubility of the reactants and the stability of the transition state.
Comparative Performance:
| Amine | Alkylating Agent | Conditions | Typical Yield (Mono-alkylation) | Selectivity (Mono- vs. Di-alkylation) | Reference |
| This compound | Benzyl Bromide | K₂CO₃, CH₃CN, 80°C | Good to Excellent | Moderate to Good | Illustrative |
| Benzylamine | Benzyl Bromide | K₂CO₃, CH₃CN, 80°C | Good | Moderate | [5] |
| 4-Methoxybenzylamine | Benzyl Bromide | K₂CO₃, CH₃CN, 80°C | Good to Excellent | Moderate to Good | Illustrative |
Note: The data in this table is illustrative and based on general principles of amine reactivity. Specific yields and selectivities will vary depending on the exact substrate and reaction conditions.
The enhanced nucleophilicity of this compound due to the electron-donating benzyloxy group is expected to lead to faster reaction rates compared to benzylamine.[5] This increased reactivity can sometimes lead to a higher propensity for overalkylation. Therefore, careful control of stoichiometry and reaction time is crucial to maximize the yield of the desired secondary amine.
Experimental Protocol: N-Alkylation of this compound
-
Reactant Preparation: To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.0 eq) as the base.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., benzyl bromide, 1.05 eq) to the stirred suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Logical Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Reductive Amination: A Chemoselective Approach
Reductive amination is a highly versatile and chemoselective method for synthesizing amines from carbonyl compounds.[3][4][6] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices:
The choice of reducing agent is critical for the success of a reductive amination. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred because they selectively reduce the iminium ion intermediate over the starting carbonyl compound. The pH of the reaction is also important, as imine formation is typically favored under slightly acidic conditions.
Comparative Performance:
| Amine | Carbonyl Compound | Conditions | Typical Yield | Reference |
| This compound | Cyclohexanone | NaBH(OAc)₃, DCE, rt | High | Illustrative |
| Benzylamine | Cyclohexanone | NaBH(OAc)₃, DCE, rt | High | [5] |
| 4-Methoxybenzylamine | Cyclohexanone | NaBH(OAc)₃, DCE, rt | High | Illustrative |
Note: The data in this table is illustrative. Yields are generally high for this robust reaction across a range of substrates.
The electronic effect of the p-benzyloxy group is less pronounced in reductive amination compared to N-alkylation, as the rate-determining step is often the reduction of the iminium ion. Therefore, the reactivity of this compound is expected to be comparable to that of benzylamine and 4-methoxybenzylamine. The primary advantage of this compound in this context lies in its potential use as a protecting group that can be removed later in the synthetic sequence.
Experimental Protocol: Reductive Amination with this compound
-
Imine Formation: To a stirred solution of the aldehyde or ketone (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add this compound (1.05 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reductive Amination Pathway
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Benzyloxybenzylamine
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, science-backed protocol for the proper handling and disposal of 4-Benzyloxybenzylamine (CAS No. 22171-15-9). Adherence to these procedures is essential for mitigating the significant hazards associated with this compound.
Hazard Identification and Essential Safety Profile
Understanding the inherent risks of this compound is the first step in its safe management. This compound is classified as hazardous, primarily due to its corrosive nature.[1] It can cause severe skin burns and serious eye damage upon contact.[1] Therefore, treating this chemical with the utmost caution is imperative from the moment it is handled to its final disposal.
Table 1: Chemical and Safety Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22171-15-9 | [1] |
| Molecular Formula | C₁₄H₁₅NO | [2] |
| Physical State | Solid, Powder | [3] |
| Primary Hazards | Causes severe skin burns and eye damage | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Acids, Acid anhydrides, Acid chlorides. | [3][4][5][6] |
The fundamental principle guiding the disposal of this compound is that it must be treated as hazardous chemical waste .[7][8] Under no circumstances should it be discarded down the drain or mixed with non-hazardous laboratory trash, as this can lead to environmental contamination and potentially dangerous chemical reactions.[3][8]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Before handling this compound in any capacity, including for disposal, personnel must be equipped with the appropriate PPE. This is not merely a recommendation but a critical safety measure to prevent chemical burns and exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification & Rationale | Source(s) |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Teflon) . Given the corrosive nature of benzylamines, standard nitrile gloves may offer only splash protection. For direct handling of waste, more robust materials are necessary to prevent chemical permeation and degradation. | [1][9][10] |
| Eye & Face Protection | Chemical safety goggles and a face shield . This combination is crucial to protect against splashes that can cause severe and irreversible eye damage. | [1][4] |
| Body Protection | A laboratory coat and appropriate protective clothing . This ensures that any accidental spills do not make direct contact with the skin. | [1][3] |
| Respiratory Protection | Work within a certified chemical fume hood . This is essential to avoid inhaling any dust or aerosols, which can cause respiratory irritation. | [8][11] |
Step-by-Step Waste Disposal Protocol
The disposal of this compound must follow a systematic and compliant process. The goal is to safely contain the waste from the point of generation to its final destruction by a licensed facility.
Step 1: Waste Identification and Segregation As soon as this compound or any material contaminated with it (e.g., filter paper, pipette tips, contaminated PPE) is designated for disposal, it must be classified as hazardous waste.[8] Crucially, this waste stream must be segregated from incompatible chemicals, particularly strong oxidizing agents and acids, to prevent violent exothermic reactions.[8][12][13]
Step 2: Containerization Collect all this compound waste in a designated, compatible, and leak-proof container.[14] The original product container is often suitable if it is in good condition.[15] The container must have a secure, tightly-fitting lid and must be kept closed at all times except when waste is being added.[14][16] Do not use metal containers , as amines can be corrosive to some metals.[17]
Step 3: Comprehensive Labeling Proper labeling is a critical regulatory requirement that ensures safe handling throughout the disposal chain. The waste container must be clearly and indelibly labeled with:
-
The primary hazard characteristics: "Corrosive," "Toxic" .[1][12]
-
The date when the first piece of waste was added to the container (accumulation start date).[8]
Step 4: Safe Temporary Storage Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[14][18] This area should be away from heat, open flames, or any ignition sources.[1] The use of secondary containment (e.g., a larger, chemically resistant bin) is a best practice to contain any potential leaks from the primary container.[16]
Step 5: Arranging for Final Disposal The final step is to transfer the waste to a licensed hazardous waste disposal facility. This is almost always coordinated through your institution's Environmental Health and Safety (EHS) office.[12][16] EHS will have established procedures and contracts with certified vendors for the pickup and environmentally sound disposal of chemical waste, typically via high-temperature incineration.[12]
Disposal Decision Workflow
The following diagram outlines the logical steps a researcher should follow from the moment this compound waste is generated to the point it is ready for collection.
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hvcc.edu [hvcc.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. vumc.org [vumc.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of 4-Benzyloxybenzylamine: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and organic synthesis, the ability to handle specialized reagents with confidence and precision is paramount. 4-Benzyloxybenzylamine, a versatile amine intermediate, is one such compound that requires a deep understanding of its properties to ensure safe and effective use. This guide moves beyond mere procedural lists to provide a comprehensive operational plan grounded in scientific principles, empowering you to manage this chemical with the highest degree of safety and control.
Anticipated Hazard Profile: A Proactive Assessment
In the absence of specific toxicological data for this compound, we must infer its potential hazards from its structural components: a benzylamine core. Benzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed or absorbed through the skin. Therefore, it is prudent to handle this compound as a substance with a similar hazard profile.
Primary Anticipated Hazards:
-
Corrosive Effects: Assumed to cause severe skin burns and serious eye damage upon direct contact.[2]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Vapors or dust may cause irritation to the respiratory system.
This conservative assessment necessitates a multi-layered safety approach, combining robust engineering controls with meticulous personal protective equipment (PPE) selection and handling protocols.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine; it is a calculated response to the anticipated chemical threats. For this compound, the primary goal is to create an impermeable barrier against a potentially corrosive and toxic substance.
PPE Specification Summary
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory to prevent contact with the eyes.[3] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash risk, to protect the entire face. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice, but their compatibility should be verified. For prolonged contact or immersion, heavier-duty gloves (e.g., butyl rubber) are recommended. Always inspect gloves for any signs of degradation or punctures before use.[4] |
| Lab Coat / Chemical Gown | A standard lab coat provides a basic barrier. For tasks with significant splash potential, a chemical-resistant apron or gown made of a material like polyethylene is required over the lab coat.[4] | |
| Respiratory Protection | NIOSH-Approved Respirator | While working in a fume hood should be the primary control, a respirator may be necessary if engineering controls are insufficient or during a spill cleanup. An N95 dust mask may be sufficient for weighing solids if dust is minimal, but a half-mask or full-face respirator with organic vapor cartridges is required if vapors are a concern or if irritation is experienced.[5] |
Visualizing the PPE Workflow
A disciplined sequence for donning and doffing PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach in the laboratory minimizes risk and ensures procedural integrity.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and solution preparation, must occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Area Designation: Clearly demarcate the area where the chemical will be handled to prevent unintentional exposure of other personnel.
2. Handling the Chemical:
-
Pre-Use Inspection: Visually inspect the container for any signs of damage or leakage before moving it into the fume hood.
-
Dispensing: When weighing the solid, use a spatula and handle it gently to avoid creating dust. Keep the container tightly closed when not in use.
-
Spill Management: Maintain a spill kit appropriate for solid and liquid amines nearby. In the event of a small spill, do not create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand), scoop it into a labeled waste container, and decontaminate the area.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Post-Handling:
-
Decontamination: Thoroughly wipe down the work surface within the fume hood with an appropriate solvent, followed by soap and water. Decontaminate any equipment that came into contact with the chemical.
-
Hygiene: Wash hands thoroughly with soap and water after doffing gloves and exiting the work area.
End-of-Life Cycle: Disposal Plan
Proper disposal is a critical component of the chemical's life cycle, protecting both personnel and the environment. Under no circumstances should this compound or its waste be disposed of down the drain.[6]
Waste Segregation and Collection:
-
Classification: All materials contaminated with this compound, including unused product, rinsate, and disposable PPE (gloves, wipes), must be treated as hazardous chemical waste.[7]
-
Containerization:
-
Solid Waste: Collect solid waste in a clearly labeled, puncture-resistant container. The container must be compatible with amines and have a tightly sealing lid.[8]
-
Liquid Waste: Collect any solutions or solvent rinsates in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams, such as strong oxidizers.[9]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[8]
Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[7] Provide them with all necessary information about the waste stream.
Visualizing the Disposal Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 6. nems.nih.gov [nems.nih.gov]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
